(2S,4R)-Fmoc-L-Pro(4-N3)-OH
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
(2S,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-XIKOKIGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702679-55-8 | |
| Record name | (2S,4R)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2S,4R)-Fmoc-4-azidoproline
For Researchers, Scientists, and Drug Development Professionals
(2S,4R)-Fmoc-4-azidoproline is a valuable synthetic amino acid analog extensively utilized in peptide synthesis and drug discovery. Its key feature is the presence of an azide (B81097) moiety, which serves as a versatile chemical handle for "click chemistry," enabling the straightforward introduction of various functionalities into peptides and other biomolecules. This guide provides a comprehensive overview of its synthesis and characterization for research and development applications.
Physicochemical Properties
(2S,4R)-Fmoc-4-azidoproline is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Synonyms | Fmoc-L-Pro(4-N3)-OH, trans-N-α-(9-Fluorenylmethoxycarbonyl)-4-azido-L-proline |
| CAS Number | 702679-55-8 |
| Molecular Formula | C₂₀H₁₈N₄O₄ |
| Molecular Weight | 378.38 g/mol |
| Melting Point | 144 °C |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98% (HPLC) |
| Storage Temperature | +4 °C |
Synthesis Workflow
The synthesis of (2S,4R)-Fmoc-4-azidoproline typically commences from the readily available starting material, (2S,4R)-4-hydroxyproline. The synthetic strategy involves a multi-step process including protection of functional groups, activation of the hydroxyl group, nucleophilic substitution with an azide source (which proceeds with inversion of stereochemistry), and subsequent deprotection and final Fmoc protection.
Caption: Synthetic workflow for (2S,4R)-Fmoc-4-azidoproline.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of (2S,4R)-Fmoc-4-azidoproline, compiled from established chemical transformations.
Step 1: N-Boc Protection and Methyl Esterification of (2S,4R)-4-hydroxyproline
-
To a solution of (2S,4R)-4-hydroxyproline (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add sodium carbonate (2.5 equivalents).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(2S,4R)-4-hydroxyproline.
-
Dissolve the crude product in methanol (B129727) and add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain Boc-(2S,4R)-4-hydroxyproline methyl ester.
Step 2: Mesylation and Azide Substitution
-
Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1 equivalent) in anhydrous dichloromethane (B109758) and cool to 0 °C.
-
Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Boc-(2S,4R)-4-azidoproline methyl ester.
Step 3: Saponification, Boc-Deprotection, and Fmoc-Protection
-
Dissolve Boc-(2S,4R)-4-azidoproline methyl ester (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (1.5 equivalents) and stir at room temperature until the saponification is complete.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to give Boc-(2S,4R)-4-azidoproline.
-
Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane and stir at room temperature for 1-2 hours to remove the Boc group.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting crude (2S,4R)-4-azidoproline in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool to 0 °C and add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the final product with an organic solvent.
-
Purify by column chromatography to obtain (2S,4R)-Fmoc-4-azidoproline.
Characterization Data
The synthesized (2S,4R)-Fmoc-4-azidoproline should be characterized by various analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Complex multiplet signals for the proline ring protons. Characteristic signals for the Fmoc group protons in the aromatic region (approx. 7.2-7.8 ppm) and the CH and CH₂ protons of the fluorenyl group (approx. 4.2-4.5 ppm). |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc group. Aliphatic signals for the proline ring carbons and the fluorenyl group carbons. A characteristic signal for the carbon bearing the azide group (C4) is expected to be in the range of 55-65 ppm. |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z ≈ 377.13 or [M+H]⁺ ion at m/z ≈ 379.14. |
| Chiral HPLC | A single major peak should be observed under appropriate chiral stationary phase conditions, confirming the enantiomeric purity. |
| Optical Rotation | A specific optical rotation value should be obtained, which is a key indicator of the stereochemical integrity of the final product. |
Applications in Drug Development: Click Chemistry
The primary application of (2S,4R)-Fmoc-4-azidoproline in drug development lies in its utility as a building block for introducing an azide group into a peptide sequence. This azide group can then be specifically and efficiently reacted with an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This allows for the conjugation of various moieties, such as imaging agents, targeting ligands, or cytotoxic drugs, to the peptide scaffold.
Caption: Application of (2S,4R)-4-azidoproline in click chemistry.
This powerful bioconjugation strategy enables the creation of highly specific and functional peptide-based therapeutics and diagnostic agents. The high efficiency and orthogonality of the click reaction allow for the late-stage functionalization of complex peptides without affecting other functional groups present in the molecule.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (2S,4R)-Fmoc-L-Pro(4-N3)-OH: Applications in Peptide Synthesis and Bioconjugation
This compound is a synthetically modified, non-proteinogenic amino acid derivative that serves as a pivotal building block in modern peptide chemistry and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a strategically placed azide (B81097) (N3) moiety on the proline ring, enables its seamless integration into peptides via standard Solid-Phase Peptide Synthesis (SPPS). The true utility of this reagent lies in the azide group, which acts as a chemical handle for powerful and highly specific bioconjugation reactions known as "click chemistry."
This guide provides a comprehensive overview of the core applications, experimental protocols, and technical data associated with this compound, designed for professionals engaged in peptide research, targeted therapeutics, and protein engineering.
Core Applications and Significance
The primary function of this compound is to introduce a bio-orthogonal azide handle into a specific position within a peptide sequence. This azide is stable under the conditions of Fmoc-based peptide synthesis, including repeated treatments with piperidine (B6355638) for Fmoc deprotection and final cleavage from the resin with trifluoroacetic acid (TFA).[1] The incorporated azide enables a wide array of post-synthetic modifications.
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Peptide Synthesis : It is used as a building block in the synthesis of peptides, allowing for the incorporation of azide groups that facilitate further chemical modifications.[2]
-
Click Chemistry : The azide group is a key component for click chemistry reactions.[2][3] This includes the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions are bio-orthogonal, meaning they proceed with high specificity and yield under mild, aqueous conditions without interfering with native biological functionalities.[6]
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Bioconjugation : Through click chemistry, various functional molecules can be covalently attached to the peptide. This includes:
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Fluorophores and Probes : For tracking peptide localization in cellular imaging studies.
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Polyethylene Glycol (PEG) Chains : To improve the pharmacokinetic profile (e.g., solubility, in vivo half-life) of peptide therapeutics.
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Drug Payloads : For creating peptide-drug conjugates (PDCs) that target specific cells or tissues.
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Cross-linking Agents : For use in photoaffinity labeling to identify binding partners and study protein-ligand interactions.[7][8]
-
-
Drug Development and Protein Engineering : The ability to precisely modify peptides opens avenues for creating novel therapeutics with improved bioactivity and selectivity.[2] It is also used to design modified proteins with azide groups for targeted modifications that can enhance stability or activity.[2]
Quantitative Data and Chemical Properties
The physical and chemical properties of this compound are summarized below. This data is critical for synthesis planning, including calculating reagent stoichiometry and confirming product identity.
| Property | Value | Source(s) |
| Synonyms | Fmoc-L-Pro(4-N3)-OH (2S,4R), Fmoc-(2S,4R)-4-azidoproline | [2] |
| CAS Number | 263847-08-1 | [2] |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [2] |
| Molecular Weight | 378.39 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity (HPLC) | ≥ 99% | [2] |
| Optical Rotation | [α]D20 = -15 ± 1º (c=1 in DMF) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Logical and Experimental Workflows
The utilization of this compound follows a logical progression from initial peptide synthesis to final application. The diagrams below illustrate the key workflows.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound and subsequent modification. These are generalized protocols and may require optimization based on the specific peptide sequence and scale.
Protocol 1: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. Note: Thiols (e.g., DTT, EDT) should be avoided in the cleavage cocktail as they can reduce the azide group.[1]
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
This compound Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution to begin activation. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude azido-peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum and purify by reverse-phase HPLC.
-
Protocol 2: Post-Synthetic Modification via CuAAC ("Click" Reaction)
This protocol outlines the conjugation of an alkyne-containing molecule to the purified azido-peptide in solution.
Materials:
-
Purified azido-peptide
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., water/DMSO or water/t-butanol)
Procedure:
-
Reagent Preparation:
-
Dissolve the azido-peptide and the alkyne-functionalized molecule (1.2-1.5 equivalents) in the chosen solvent system (e.g., 1:1 DMSO/water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Setup:
-
Degas the peptide/alkyne solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can inhibit the reaction.
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of 1 mM. The solution may turn slightly yellow/orange.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours.
-
Monitor the reaction progress by LC-MS to observe the consumption of the starting peptide and the formation of the triazole product.
-
-
Purification:
-
Once the reaction is complete, purify the final peptide conjugate using reverse-phase HPLC to remove excess reagents and unreacted starting materials.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Application in a Biological Context
The true power of incorporating this compound is realized when the resulting modified peptides are used as tools to probe biological systems. For instance, a peptide designed to bind a specific cell surface receptor can be functionalized to elucidate signaling pathways or deliver therapeutic agents.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry | AAT Bioquest [aatbio.com]
- 7. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Application of Fmoc-4-azidoproline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Fmoc-4-azidoproline, a versatile building block in modern peptide chemistry and drug discovery.
Core Structure and Properties
Fmoc-4-azidoproline is a derivative of the amino acid proline, featuring two key modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an azido (B1232118) group at the 4-position of the pyrrolidine (B122466) ring. The Fmoc group provides a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), while the azido group serves as a chemical handle for bioorthogonal "click" chemistry reactions.
The stereochemistry at the C2 (α-carbon) and C4 positions of the proline ring gives rise to different diastereomers, each with unique properties and applications. The most common commercially available stereoisomers are (2S,4R), (2S,4S), and (2R,4R).
| Property | (2S,4R)-Fmoc-4-azido-L-proline | (2S,4S)-Fmoc-4-azido-L-proline | (2R,4R)-Fmoc-4-azido-D-proline |
| Synonyms | Fmoc-(4R)-azido-L-Proline | Fmoc-L-Pro(4-N3)-OH (cis) | Fmoc-Pro(4-N3) (2R,4R) |
| CAS Number | 702679-55-8 | 263847-08-1 | 1378847-51-8 |
| Molecular Formula | C₂₀H₁₈N₄O₄ | C₂₀H₁₈N₄O₄ | C₂₀H₁₈N₄O₄ |
| Molecular Weight | 378.38 g/mol | 378.39 g/mol | 378.4 g/mol |
| Purity | ≥98% (HPLC) | ≥99% (HPLC) | ≥99% (HPLC, Assay by titration) |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White crystalline powder |
| Optical Rotation | [α]D²⁰ = -35 ± 2º (c=1 in DMF) | [α]D²⁰ = -15 ± 1º (c=1 in DMF) | [α]D²⁰ = 15 ± 1º (c=1 in DMF) |
| Melting Point | 144 °C | Not available | 177 - 180 °C |
| Storage Conditions | +4 °C | 0 - 8 °C | 2 - 8 °C |
Experimental Protocols
Synthesis of Fmoc-4-azidoproline from 4-hydroxyproline (B1632879)
A common route for the synthesis of Fmoc-4-azidoproline involves the conversion of the readily available 4-hydroxyproline. The key step is the stereospecific introduction of the azide (B81097) group, which can be achieved via a Mitsunobu reaction, followed by Fmoc protection. The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to various other functional groups, including azides, with inversion of stereochemistry.
Step 1: Esterification of Boc-4-hydroxyproline The synthesis begins with the protection of the amine group of 4-hydroxyproline with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid to prevent side reactions.
Step 2: Mitsunobu Reaction for Azide Introduction The hydroxyl group of the protected 4-hydroxyproline ester is then converted to an azido group using a Mitsunobu reaction. This typically involves reacting the alcohol with triphenylphosphine (B44618) (PPh₃), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of azide, such as diphenylphosphoryl azide (DPPA) or zinc azide. The reaction proceeds with a clean inversion of stereochemistry at the C4 position.
Step 3: Deprotection and Fmoc Protection Following the successful introduction of the azide, the Boc and ester protecting groups are removed. The free amine is then protected with an Fmoc group using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions to yield the final Fmoc-4-azidoproline product.
Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Incorporation into Peptides via Fmoc-SPPS
Fmoc-4-azidoproline can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
General SPPS Cycle:
-
Resin Swelling: The synthesis resin (e.g., Rink amide, Wang) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and dibenzofulvene-piperidine adduct.
-
Coupling: The incoming amino acid, in this case, Fmoc-4-azidoproline, is activated using a coupling reagent (e.g., HBTU, HATU, HCTU) in the presence of a base (e.g., DIPEA, NMM) and then coupled to the deprotected amine on the resin.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.
On-Resin Click Chemistry
The azide functionality of the incorporated 4-azidoproline residue allows for on-resin modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".
Typical On-Resin CuAAC Protocol:
-
Swell the peptide-resin: The resin containing the azidoproline-peptide is swelled in a suitable solvent like dichloromethane (B109758) (DCM).
-
Prepare the click cocktail: A solution of a copper(I) source (e.g., CuI or CuSO₄ with a reducing agent like sodium ascorbate), a copper-stabilizing ligand (e.g., TBTA), and the alkyne-containing molecule is prepared in a solvent mixture (e.g., DMSO/water).
-
Reaction: The click cocktail is added to the resin and the reaction is allowed to proceed at room temperature.
-
Washing: The resin is washed extensively with solvents like DMF, water, and DCM to remove the catalyst and excess reagents.
-
Cleavage and Deprotection: The modified peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for Fmoc-4-azidoproline.
Fmoc-SPPS and Click Chemistry Workflow
Caption: Workflow for peptide synthesis and modification.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the verification of the structure and purity of Fmoc-4-azidoproline. While complete spectra are often proprietary or found within specific research articles, the following represents typical characterization data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Fmoc-4-azidoproline.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons typically between 7.3 and 7.8 ppm), the proline ring protons, and the protons on the fluorenyl group. The chemical shifts and coupling constants of the proline ring protons can help determine the stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the proline ring and the fluorenyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 379.4. Fragmentation patterns in MS/MS analysis can provide further structural information.
Applications in Research and Development
Fmoc-4-azidoproline is a valuable tool for researchers in various fields:
-
Peptide Synthesis: It allows for the site-specific incorporation of an azide group into a peptide sequence, which can then be used for a variety of modifications.
-
Drug Development: The ability to attach various functionalities to peptides via click chemistry enables the development of peptide-based drugs with improved properties, such as enhanced stability, targeting, and efficacy.
-
Bioconjugation: The azide group facilitates the attachment of peptides to other biomolecules, surfaces, or nanoparticles, which is crucial for the development of biosensors, targeted drug delivery systems, and other advanced materials.
-
Protein Engineering: It can be used to introduce azide groups into proteins to study their structure and function or to create proteins with novel properties.
A Technical Guide to (2S,4R)-Fmoc-L-Pro(4-N3)-OH: Synthesis, Commercial Availability, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2S,4R)-Fmoc-L-Pro(4-N3)-OH, a valuable synthetic amino acid derivative for peptide synthesis and modification. We will cover its commercial availability, a detailed synthesis protocol, and its primary applications in bioconjugation and drug discovery, with a focus on its role in solid-phase peptide synthesis (SPPS) and "click chemistry."
Commercial Availability
This compound is commercially available from various chemical suppliers specializing in reagents for peptide synthesis. Below is a summary of key information from a selection of vendors.
| Supplier | Catalog Number | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| GenoChem World | FAA3000.0250 | Fmoc-L-Pro(4-N3)-OH (2S,4R) | 702679-55-8 | C₂₀H₁₈N₄O₄ | 378.38 | Not specified |
| Chem-Impex | - | (2S,4R)-Fmoc-4-azido-pyrrolidine-2-carboxylic acid | 702679-55-8 | C₂₀H₁₈N₄O₄ | 378.4 | ≥ 99% (HPLC) |
Note: Availability and product details are subject to change. Please consult the suppliers' websites for the most current information.
Synthesis of this compound
Experimental Protocol: A General Two-Step Synthesis
Step 1: Hofmann Rearrangement (Amine Synthesis)
This step converts an amide to an amine with one fewer carbon atom. For the synthesis of the precursor to this compound, one would start with an appropriate protected glutamine derivative to generate the 4-amino proline scaffold.
Reagents and Conditions:
-
Starting Material: Fmoc-protected glutamine derivative.
-
Reagents: [Bis(trifluoroacetoxy)iodo]benzene, pyridine (B92270).
-
Solvent: DMF–H₂O (2:1).
-
Reaction Time: 14 hours.
-
Yield: Generally good, reported as 71-80% for similar compounds.[1]
Procedure:
-
Dissolve the Fmoc-protected glutamine derivative in a 2:1 mixture of DMF and water.
-
Add pyridine to the solution.
-
Add [Bis(trifluoroacetoxy)iodo]benzene to the reaction mixture.
-
Stir the reaction at room temperature for 14 hours.
-
The resulting amine precursor can often be isolated by filtration.
Step 2: Diazo-Transfer Reaction (Azide Synthesis)
This step introduces the azide (B81097) functionality to the newly formed amine.
Reagents and Conditions:
-
Starting Material: Fmoc-protected 4-amino-proline derivative.
-
Reagents: Imidazole-1-sulfonyl azide hydrochloride, K₂CO₃, CuSO₄·5H₂O (catalyst).
-
Solvent: Biphasic mixture of H₂O–MeOH–CH₂Cl₂ (1:1:1).
-
pH: Adjusted to 9 with K₂CO₃.
-
Reaction Time: 18 hours.
-
Yield: Generally good, reported as 62-75% for similar compounds.[1]
Procedure:
-
Dissolve the Fmoc-protected 4-amino-proline derivative in a 1:1:1 mixture of H₂O, MeOH, and CH₂Cl₂.
-
Add a catalytic amount of CuSO₄·5H₂O.
-
Add imidazole-1-sulfonyl azide hydrochloride to the mixture.
-
Adjust the pH of the reaction to 9 using an aqueous solution of K₂CO₃.
-
Stir the biphasic mixture vigorously for 18 hours at room temperature.
-
Perform an aqueous workup to isolate the desired this compound. The product is typically extracted into an organic solvent after acidification of the aqueous phase.
Applications in Peptide Synthesis and Bioconjugation
The primary utility of this compound lies in its application as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The strategically placed azide group serves as a bioorthogonal handle for post-synthetic modifications via "click chemistry."
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is compatible with standard Fmoc-SPPS protocols.[2] The Fmoc protecting group on the α-amine is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base (typically piperidine) to allow for the sequential addition of amino acids to the growing peptide chain.
Workflow for SPPS incorporation.
Post-Synthetic Modification via Click Chemistry
The azide group introduced into the peptide sequence using this compound is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[3][4] This reaction allows for the efficient and specific covalent ligation of the azide-containing peptide with a molecule bearing a terminal alkyne. This enables the site-specific labeling of peptides with a wide range of functionalities.
Applications of CuAAC-mediated peptide modification include:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking studies.[3]
-
Drug Conjugation: Creation of peptide-drug conjugates (PDCs) for targeted drug delivery.[2]
-
Biomolecule Attachment: Ligation of peptides to other biomolecules, such as proteins or nucleic acids.
-
Surface Immobilization: Attachment of peptides to surfaces for various biotechnological applications.
Click chemistry workflow.
Signaling Pathways and Logical Relationships
While specific signaling pathways elucidated using this compound are not detailed in the available literature, its application in creating tools for such studies is evident. For instance, a peptide known to interact with a specific receptor in a signaling pathway can be synthesized with this azido-proline derivative. Subsequently, a fluorescent probe can be "clicked" onto the peptide. This fluorescently labeled peptide can then be used to visualize and quantify receptor binding and localization, providing insights into the signaling pathway's dynamics.
Logic of probe development.
Conclusion
This compound is a readily available and highly versatile building block for chemical biologists, medicinal chemists, and drug development professionals. Its compatibility with standard Fmoc-SPPS and the bioorthogonal reactivity of its azide group make it an invaluable tool for the synthesis of modified peptides. The ability to perform site-specific "click" conjugations opens up a vast landscape of possibilities for creating novel peptide-based therapeutics, diagnostic agents, and research tools to unravel complex biological processes.
References
azide-modified proline derivatives for peptide synthesis
An In-depth Technical Guide to Azide-Modified Proline Derivatives for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of chemically unique functional groups into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and advanced biomaterials. Among these, the azide (B81097) moiety has emerged as a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and specific reactivity.[1] Azide-modified proline derivatives, in particular, offer a unique combination of a versatile chemical handle with the conformational constraints inherent to the proline ring, making them invaluable tools in peptide science.
This technical guide provides a comprehensive overview of the synthesis and application of azide-modified proline derivatives in peptide synthesis. It includes detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key workflows and chemical transformations.
Synthesis of Azide-Modified Proline Derivatives
The most common precursors for azide-modified prolines are the commercially available and relatively inexpensive (4R)- and (4S)-hydroxyprolines. The synthesis typically involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide source. A common method is the Mitsunobu reaction, which allows for stereospecific inversion of the hydroxyl-bearing carbon.[2][3]
A general synthetic scheme starting from tert-butyloxycarbonyl-(2S,4R)-hydroxyproline (Boc-Hyp) to yield (2S,4R)-azidoproline is outlined below. This process involves inversion of the stereocenter at the 4-position.[2][4]
Caption: Synthesis of (2S,4R)-Azidoproline from Boc-Hyp.
Experimental Protocol: Synthesis of (2S,4R)-Azidoproline Methyl Ester
This protocol is adapted from literature procedures.[2][4]
-
Esterification: Commercially available tert-butyloxycarbonyl-(2S,4R)-Hyp (Boc-Hyp) is converted to its methyl ester.
-
Stereochemical Inversion: The 4-hydroxy stereochemistry is inverted to S via an intramolecular Mitsunobu reaction followed by methanolysis.
-
Azide Installation: To install the 4R azide group, (2S,4S)-Hyp-OMe is treated with diphenylphosphoryl azide (DPPA) under Mitsunobu conditions.[2]
-
Hydrolysis: The resulting (2S,4R)-Az-Pro-OMe is hydrolyzed to the free acid for subsequent use in peptide synthesis.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected azidoproline derivatives are commercially available and can be readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6] The azide group is stable to the conditions of Fmoc deprotection (piperidine in DMF) and peptide coupling.[7]
The general workflow for incorporating an azidoproline residue into a peptide on a solid support is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
The Azide Group in Fmoc-Proline Derivatives: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted role of the azide (B81097) group in Fmoc-proline derivatives, covering its impact on peptide synthesis, conformation, and its application in chemical biology and drug discovery.
Introduction
The incorporation of non-canonical amino acids into peptides has become a cornerstone of modern chemical biology and drug development. Among these, Fmoc-proline derivatives featuring an azide group have garnered significant attention. The azide moiety is a versatile functional group that serves as a powerful tool for peptide modification and conformational control. Its small size and unique reactivity, particularly in bioorthogonal "click chemistry," have opened up new avenues for the synthesis of complex peptide architectures, the study of biological processes, and the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the role of the azide group in Fmoc-proline derivatives, detailing its applications, the conformational consequences of its incorporation, and experimental protocols for its use.
Core Applications of the Azide Group in Fmoc-Proline Derivatives
The primary utility of the azide group in Fmoc-proline derivatives stems from its ability to participate in highly efficient and specific chemical ligations. This has led to its widespread use in several key areas:
-
Peptide Synthesis and Bioconjugation: The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[3][4] These reactions enable the covalent attachment of a wide array of molecules, including:
-
Drug Development: The ability to easily modify peptides through the azide handle is invaluable in drug discovery. It allows for the rapid generation of peptide libraries with diverse functionalities to screen for optimized therapeutic candidates.[5][8] Furthermore, azido-proline derivatives can be used to create prodrugs that are activated in specific biological environments.[2]
-
Material Science: Azide-functionalized proline derivatives are used in the development of novel biomaterials, such as hydrogels and functional coatings, where the azide group can be used for cross-linking or surface modification.[2]
-
Probing Biological Systems: The azide group can be used as a photo-crosslinking agent to map protein-protein interactions.[9][10] Upon photoactivation, the azide forms a highly reactive nitrene that can covalently bond with nearby molecules, thus capturing transient interactions. Additionally, the azide's vibrational properties make it a useful infrared probe for studying protein folding and dynamics.[11]
Conformational Impact of the Azide Group on Proline-Containing Peptides
The stereochemistry and position of the azide group on the proline ring have a profound impact on the local and global conformation of a peptide. This conformational control is a critical aspect of its utility in designing structured peptides.
-
Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the equilibrium between these two states is crucial for protein folding and function. The substitution of an azide group can significantly influence this equilibrium. For instance, azaproline, where the α-carbon is replaced by a nitrogen, has been shown to stabilize the cis-amide conformer and promote the formation of type VI β-turns.[12][13] This modification can reduce the energy barrier for cis-trans isomerization by as much as 6 kcal/mol compared to native proline.[12][13]
-
Polyproline II (PPII) Helix Stabilization: The polyproline II (PPII) helix is a common secondary structure motif involved in numerous biological recognition processes. The stereochemistry of the azide group at the 4-position of the proline ring plays a critical role in modulating the stability of the PPII helix.
This conformational directing effect is attributed to stereoelectronic interactions between the azide group and the peptide backbone.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of azide-proline derivatives in peptide chemistry.
Table 1: Conformational Preferences of Azido-Proline Derivatives
| Derivative | Effect on cis Amide Conformer | Impact on PPII Helix Stability | Reference(s) |
| Azaproline | Increased preference for cis | Promotes Type VI β-turns | [12][13] |
| (4R)-Azidoproline | Favors trans peptide bond | Stabilizes | [9][14] |
| (4S)-Azidoproline | - | Destabilizes | [14] |
Table 2: Representative Yields for On-Resin CuAAC Reactions with Azido-Proline Containing Peptides
| Alkyne Substrate | Peptide Sequence | Reaction Conditions | Yield (%) | Reference(s) |
| Propargylglycine | Ac-[Azp]-AAAA-NH2 | CuI, Ascorbic Acid, Piperidine (B6355638)/DMF | >95 | [15] |
| Dansyl-alkyne | H-Gly-[Azp]-Gly-Gly-OH | CuSO4, Sodium Ascorbate, TBTA, DMF/H2O | ~85 | [14] |
| Alkyne-modified sugar | Ac-Y[Pra]G[Azp]FG-NH2 | CuSO4, BTTP, Sodium Ascorbate, DIPEA/DMF | >90 | [2] |
Azp denotes azidoproline, Pra denotes propargylglycine.
Experimental Protocols
This section provides detailed methodologies for the incorporation of Fmoc-azido-proline into peptides via solid-phase peptide synthesis (SPPS) and subsequent on-resin click chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(4R)-azido-L-proline
This protocol outlines the manual incorporation of Fmoc-(4R)-azido-L-proline into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-(4R)-azido-L-proline)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step. d. Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-(4R)-azido-L-proline, use the same coupling procedure.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), and dry the peptide-resin under vacuum.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin "clicking" of an alkyne-containing molecule to the azido-proline residue of the synthesized peptide.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)
-
Copper(I) Iodide (CuI)
-
L-Ascorbic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for 1 hour.
-
Click Reaction Mixture Preparation: a. In a vial, dissolve the alkyne-containing molecule (5 eq.), CuI (0.5 eq.), and L-ascorbic acid (1 eq.) in DMF. b. Add DIPEA (2 eq.) to the mixture and vortex briefly.
-
On-Resin Reaction: a. Drain the DMF from the swollen resin. b. Add the click reaction mixture to the resin. c. Shake the reaction vessel at room temperature for 4-12 hours, protected from light if using a light-sensitive alkyne.
-
Washing: a. Drain the reaction mixture. b. Wash the resin extensively with DMF (5x), a 0.5% sodium diethyldithiocarbamate (B1195824) solution in DMF (to remove copper), DMF (5x), DCM (5x), and Methanol (3x).
-
Peptide Cleavage and Purification: a. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). b. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. c. Purify the clicked peptide by reverse-phase HPLC.
Visualizations
Experimental Workflow for SPPS and Click Chemistry
Caption: Workflow for peptide synthesis with Fmoc-azido-proline and subsequent on-resin click chemistry.
Signaling Pathway Application: GPCR Interaction Mapping
Caption: Using azido-proline analogs for photo-crosslinking to map GPCR-G-protein interactions.
Conclusion
Fmoc-proline derivatives containing an azide group are indispensable tools in modern peptide science. The azide's role as a bioorthogonal chemical handle for "click chemistry" provides a robust and efficient method for peptide modification, enabling a wide range of applications in drug discovery, diagnostics, and materials science. Furthermore, the ability of the azide group to modulate peptide conformation offers a sophisticated strategy for designing peptides with specific secondary structures and enhanced biological activity. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to harness the full potential of these versatile building blocks in their scientific endeavors.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Page loading... [wap.guidechem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
An In-depth Technical Guide to Click Chemistry with Amino Acids for Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry: A Revolution in Bioconjugation
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and highly specific.[1] These reactions are characterized by their modularity, high yields, and the generation of inoffensive byproducts.[2] In the realm of peptide and protein science, click chemistry has emerged as a powerful tool for a wide range of applications, including chemical ligation, cyclization, and bioconjugation.[3] The core principle involves the joining of small molecular units with heteroatom links (C-X-C). The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne to form a stable triazole ring.[4] This bio-orthogonal reaction, meaning it can occur in living systems without interfering with native biochemical processes, has revolutionized the way scientists approach the modification of biomolecules.[2]
The resulting 1,2,3-triazole linkage is not merely a passive linker; it is a stable, rigid structure that can mimic the geometry and polarity of a native amide bond in peptides.[4][5] This characteristic makes it an excellent surrogate for peptide bonds, enhancing the metabolic stability of peptides by making them resistant to enzymatic degradation.[6][7] The introduction of "clickable" functional groups, such as azides and alkynes, into amino acids allows for the precise and site-specific modification of peptides and proteins.[8] This has profound implications for drug discovery and development, enabling the synthesis of novel peptidomimetics, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[2][9]
Two main variants of the azide-alkyne cycloaddition are predominantly used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific application, with CuAAC being known for its speed and efficiency, while SPAAC offers the advantage of being copper-free, which is crucial for in vivo applications due to the cytotoxicity of copper.[4][10]
Quantitative Comparison of Key Click Chemistry Reactions
The selection of a suitable click chemistry reaction is contingent on several factors, including reaction kinetics, biocompatibility, and the specific requirements of the experimental system. Below is a summary of quantitative data for the two most prevalent click reactions used with amino acids and peptides.
| Reaction Type | Reactants | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³[10] | High reaction rates, high yields, regioselective (forms 1,4-disubstituted triazole).[4] | Requires a copper catalyst, which can be toxic to living cells.[4] Potential for side reactions with certain amino acid residues.[11] |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | 0.28 - 0.34 (with specific amino acids)[12] | Copper-free, highly bio-orthogonal, suitable for in vivo applications.[4] | Generally slower reaction kinetics compared to CuAAC.[10] Cyclooctyne reagents can be less stable and more expensive.[13] |
Experimental Protocols
Solid-Phase Synthesis of Azide-Modified Peptides using Fmoc Chemistry
This protocol outlines the incorporation of an azide-containing amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-azido-amino acid (e.g., Fmoc-L-azidolysine)
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
OxymaPure® or other activating agent
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.[14]
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and OxymaPure® (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[15] d. Monitor the coupling reaction using a Kaiser test to ensure the complete consumption of free amines. e. Wash the resin with DMF and DCM.
-
Incorporation of Azide-Modified Amino Acid: Repeat the coupling step (Step 3) using the Fmoc-L-azido-amino acid.
-
Peptide Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it thoroughly. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[16] c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14] b. Centrifuge to pellet the peptide, decant the ether, and dry the pellet. c. Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). d. Lyophilize the pure fractions to obtain the final product.
-
Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry and analytical RP-HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide
This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified peptide.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO or DMF (for dissolving hydrophobic molecules)
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 100 mM stock solution of CuSO₄ in water. b. Prepare a 200 mM stock solution of THPTA in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh). d. Dissolve the azide-modified peptide and the alkyne-functionalized molecule in a suitable buffer (e.g., PBS). For hydrophobic molecules, dissolve them in a minimal amount of DMSO or DMF before diluting with the buffer.
-
Reaction Setup: a. In a reaction tube, combine the azide-modified peptide and the alkyne-functionalized molecule. A slight molar excess (e.g., 1.5-2 equivalents) of the alkyne is typically used. b. Add the THPTA solution to the reaction mixture. c. Add the CuSO₄ solution to the reaction mixture. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[17]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC to remove unreacted starting materials and the catalyst.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Peptide
This protocol details the copper-free conjugation of a strained alkyne to an azide-modified peptide.
Materials:
-
Azide-modified peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-biotin)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO or DMF (for dissolving hydrophobic molecules)
Procedure:
-
Preparation of Solutions: a. Dissolve the azide-modified peptide in a suitable buffer (e.g., PBS). b. Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.[14]
-
Reaction Setup: a. In a reaction tube, combine the solution of the azide-modified peptide and the strained alkyne-functionalized molecule.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants.[14] The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC to remove any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Visualizing Workflows and Pathways
Workflow for Antibody-Drug Conjugate (ADC) Development using Click Chemistry
Conceptual Pathway for In Situ Target-Guided Drug Discovery
References
- 1. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 2. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. csmres.co.uk [csmres.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
An In-depth Technical Guide to Incorporating Modified Prolines in Peptides
For Researchers, Scientists, and Drug Development Professionals
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides, making it a critical residue in protein folding, stability, and molecular recognition.[1][2] The modification of the proline ring offers a powerful tool to fine-tune peptide and protein properties, enabling the development of novel therapeutics with enhanced stability, cell permeability, and target affinity.[3][4][5] This guide provides a comprehensive overview of the fundamental principles, synthetic strategies, and applications of incorporating modified prolines into peptides.
The Unique Role and Conformational Equilibria of Proline
Proline's side chain, which cycles back to the backbone amide nitrogen, restricts the phi (φ) torsion angle to approximately -65° and influences two key conformational equilibria:
-
Ring Pucker: The five-membered pyrrolidine (B122466) ring is not planar and exists in two puckered conformations: Cγ-exo and Cγ-endo.[3] The ring pucker is correlated with the peptide backbone conformation, with the exo pucker favoring more compact structures and the endo pucker favoring more extended conformations.[1]
-
Cis-Trans Isomerization: The Xaa-Pro peptide bond can exist in either a cis or trans conformation. While the trans form is generally favored, the energy barrier for isomerization is lower than for other peptide bonds, and the cis isomer is significantly populated (5-40% in proteins).[6][7] This isomerization can be a rate-limiting step in protein folding and is often catalyzed by peptidyl-prolyl isomerases (PPIases).[6]
Principles of Proline Modification
Modifying the proline ring, typically at the 3-, 4-, or 5-position, introduces steric and stereoelectronic effects that can predictably influence these conformational equilibria.[3][8] The primary goals of proline modification in peptide and drug design include:
-
Conformational Control: Introducing substituents can favor a specific ring pucker or bias the cis/trans isomer ratio, thereby pre-organizing a peptide into a bioactive conformation.[8][9]
-
Enhanced Stability: Modifications can increase resistance to proteolytic degradation by sterically hindering protease access.[10] They can also enhance thermal stability by reducing the conformational entropy of the unfolded state.[2][11]
-
Improved Pharmacokinetics: Introducing lipophilic or other functional groups can modulate a peptide's solubility, membrane permeability, and overall pharmacokinetic profile.
-
Introduction of Bioorthogonal Handles: Modified prolines can incorporate reactive groups for specific labeling, imaging, or conjugation.[12][13]
Synthesis of Proline-Modified Peptides: The "Proline Editing" Approach
While the solution-phase synthesis of individual modified proline amino acids is possible, it is often a laborious multi-step process.[1] A more efficient and versatile method is "proline editing," a solid-phase synthesis strategy that allows for the late-stage modification of a proline residue already incorporated into a peptide chain.[8][12] This approach typically starts with the incorporation of a commercially available hydroxyproline (B1673980) (Hyp) residue.[1][8]
The general workflow for proline editing involves:
-
Incorporation of Hydroxyproline: Fmoc-protected 4-hydroxyproline (B1632879) is incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[2][8][14]
-
Orthogonal Protection: The hydroxyl group of the Hyp residue is protected with a group that can be selectively removed without cleaving the peptide from the resin or removing other side-chain protecting groups.[8]
-
Peptide Elongation: The rest of the peptide chain is synthesized.[8]
-
Selective Deprotection: The orthogonal protecting group on the Hyp hydroxyl is removed.[8]
-
On-Resin Modification: The free hydroxyl group is then modified through a variety of chemical reactions to introduce the desired functionality.[8][12]
-
Cleavage and Deprotection: The final modified peptide is cleaved from the resin and all remaining side-chain protecting groups are removed.[14]
Key on-resin modification reactions include:
-
Mitsunobu Reaction: Allows for the inversion of stereochemistry at the 4-position and the introduction of various nucleophiles.[13]
-
Oxidation: Converts the hydroxyl group to a ketone.
-
Reduction: Reduces the ketone to the alternative alcohol stereoisomer.
-
Acylation: Introduces a wide range of functional groups via ester linkages.[5]
-
SN2 Reactions: Displacement of a sulfonate ester leaving group allows for the introduction of various nucleophiles.[15]
Applications in Drug Discovery and Chemical Biology
The ability to precisely control the conformation and properties of peptides through proline modification has led to numerous applications:
-
Peptidomimetics: Modified prolines can stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition.[9] This allows for the design of small peptide mimics of larger protein epitopes.
-
Enzyme Inhibitors: By mimicking the transition state of an enzymatic reaction or by presenting a specific conformation for binding to an active site, proline-modified peptides can act as potent and selective enzyme inhibitors.[16][17]
-
Modulation of Protein-Protein Interactions: Many signaling pathways are mediated by the recognition of proline-rich motifs by specific protein domains, such as SH3 domains.[4][5] Modified prolines can be used to enhance or inhibit these interactions, providing a means to modulate cellular signaling.[4]
-
Antimicrobial Peptides: The introduction of modified prolines can enhance the stability and activity of antimicrobial peptides.[18][19]
-
Collagen Stability: 4-hydroxyproline is a key component of collagen, where it plays a crucial role in stabilizing the triple helix.[20][21] The incorporation of other modified prolines, such as fluoroprolines, can further enhance the thermal stability of collagen and collagen-like peptides.[21]
Quantitative Data on the Effects of Modified Prolines
The following tables summarize some of the quantitative effects of proline modifications on peptide properties.
Table 1: Effect of 4-Substituted Prolines on the trans/cis Isomer Ratio of the Tyr-Pro Bond in the Model Peptide Ac-Thr-Tyr-Xaa-Asn-NH₂
| 4-Substituent (Xaa) | Ktrans/cis | Reference |
| H (Proline) | 2.7 | [8] |
| (4R)-OH (Hydroxyproline) | 2.5 | [8] |
| (4S)-F (Fluoroproline) | 1.1 | [8] |
| (4R)-F (Fluoroproline) | 10.0 | [8] |
| =O (Oxoproline) | 1.1 | [8] |
Table 2: Binding Affinities of Proline-Modified Peptides to Target Proteins
| Peptide/Inhibitor | Target Protein | Modification | Ki (nM) | IC50 (µM) | Reference |
| Api137 | E. coli Ribosome | Unmodified | 2.62 ± 0.22 | 4 | [19] |
| Api137 (Pro11 -> 4S-Fpr) | E. coli Ribosome | (4S)-Fluoroproline | 73.39 ± 10.93 | 1 | [19] |
| Api137 (Pro11 -> 4R-Fpr) | E. coli Ribosome | (4R)-Fluoroproline | 2.53 ± 0.22 | 4 | [19] |
| (S)-(-)-Tetrahydro-2-furoic acid | Proline Dehydrogenase | Proline analog | 300,000 | - | [16] |
| Cyclobutane-1,1-dicarboxylic acid | Proline Dehydrogenase | Proline analog | 1,400,000 | - | [16] |
| Cyclobutanecarboxylic acid | Proline Dehydrogenase | Proline analog | 1,900,000 | - | [16] |
Table 3: Thermal Stability of Peptides and Proteins with Modified Prolines
| Peptide/Protein | Modification | Tm (°C) | Reference |
| Collagen-like peptide | Unmodified | 38-42 | [21] |
| Bacteriorhodopsin (WT) | Unmodified | 98 | [11] |
| Bacteriorhodopsin (P91A) | Pro -> Ala mutation | 94.8 | [11] |
Experimental Protocols
Solid-Phase Synthesis of a Peptide Containing 4-Hydroxyproline
This protocol describes the manual solid-phase synthesis of a generic peptide containing a 4-hydroxyproline residue using Fmoc/tBu chemistry.[2][14]
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) using a coupling agent like HBTU and a base like diisopropylethylamine (DIPEA) in DMF for 2 hours.
-
Wash the resin as described above.
-
-
Incorporation of Fmoc-Hyp-OH:
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin.
-
Couple Fmoc-Hyp(tBu)-OH using HBTU/DIPEA in DMF for 2 hours.
-
Wash the resin.
-
-
Peptide Elongation: Continue the synthesis by repeating the deprotection and coupling steps for each subsequent amino acid.
-
Final Deprotection and Cleavage:
-
Remove the final N-terminal Fmoc group.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
On-Resin Mitsunobu Reaction for Stereochemical Inversion
This protocol describes the inversion of the hydroxyl group of a resin-bound Hyp residue.[13]
-
Resin Preparation: Start with the peptide-resin containing the deprotected Hyp hydroxyl group.
-
Reaction Setup: In a reaction vessel, suspend the resin in anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition:
-
Add triphenylphosphine (B44618) (PPh₃) and 4-nitrobenzoic acid.
-
Cool the mixture to 0°C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Washing: Wash the resin thoroughly with THF, DCM, and DMF.
-
Ester Hydrolysis: Cleave the nitrobenzoate ester using a solution of sodium methoxide (B1231860) in methanol (B129727) to yield the inverted hydroxyl group.
-
Washing: Wash the resin with methanol, DCM, and DMF.
NMR Analysis of Proline cis/trans Isomerism
This protocol outlines the general steps for determining the cis/trans ratio of a proline-containing peptide by ¹H NMR spectroscopy.[18][20][22][23][24][25][26]
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mg/mL.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum. The cis and trans isomers will give rise to distinct sets of peaks for the residues adjacent to the proline.
-
Acquire 2D NMR spectra, such as TOCSY and NOESY/ROESY, to aid in the assignment of the resonances for both isomers.
-
-
Data Analysis:
-
Identify the well-resolved proton resonances (e.g., α-protons) for both the cis and trans isomers.
-
Integrate the corresponding peaks for each isomer.
-
Calculate the trans/cis ratio (Ktrans/cis) by dividing the integral of the trans isomer peak by the integral of the cis isomer peak.
-
Hydroxyproline Assay for Collagen Quantification
This assay is used to determine the total collagen content in a sample by measuring the amount of hydroxyproline.[1][3][12][13][27]
-
Sample Hydrolysis:
-
Hydrolyze the sample (e.g., tissue homogenate, purified protein) in 6 M HCl at 110-120°C for 16-24 hours in a sealed tube.
-
Neutralize the hydrolysate with NaOH.
-
-
Oxidation:
-
Add Chloramine-T solution to the hydrolyzed sample and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
-
Color Development:
-
Add p-dimethylaminobenzaldehyde (Ehrlich's reagent) solution.
-
Incubate at 60-65°C for 15-20 minutes to develop the color.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 550-560 nm using a spectrophotometer.
-
-
Quantification: Determine the hydroxyproline concentration from a standard curve prepared with known concentrations of hydroxyproline. The collagen content can be estimated by multiplying the hydroxyproline content by a conversion factor (typically around 7.5).[3]
Visualizations
Caption: Experimental workflow for the development of peptides with modified prolines.
Caption: Simplified Grb2-Sos1 signaling pathway.
Caption: Logical relationships in proline editing.
References
- 1. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 2. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 3. icams.ro [icams.ro]
- 4. High-Affinity Interactions of the nSH3/cSH3 Domains of Grb2 with the C-Terminal Proline-Rich Domain of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SH3 Domains of Grb2 Adaptor Bind to PXψPXR Motifs Within the Sos1 Nucleotide Exchange Factor in a Discriminate Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for Proline- and Arginine-Rich Peptide inhibition of proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is the Workflow of Custom Modified Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Protocol for iterative optimization of modified peptides bound to protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of a prolyl hydroxylase domain (PHD) by substrate analog peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 25. mr.copernicus.org [mr.copernicus.org]
- 26. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility and Application of (2S,4R)-Fmoc-L-Pro(4-N3)-OH in DMF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the solubility of (2S,4R)-Fmoc-L-Pro(4-N3)-OH in N,N-Dimethylformamide (DMF) and its primary application in solid-phase peptide synthesis (SPPS). The content is structured to offer practical insights for professionals engaged in peptide synthesis and drug development.
Solubility of this compound in DMF
Data Presentation: Solubility and Physicochemical Properties
| Parameter | Value/Information | Source/Comment |
| Chemical Name | This compound | - |
| Synonyms | Fmoc-(2S,4R)-4-azidoproline, Fmoc-(4R)-azido-L-Proline | - |
| Molecular Formula | C₂₀H₁₈N₄O₄ | - |
| Molecular Weight | 378.38 g/mol | - |
| Appearance | White to off-white crystalline powder | - |
| Solubility in DMF | Soluble at a concentration of 1 g/100 mL (c=1) | Used for optical rotation measurements. |
| Qualitative Solubility | Expected to be clearly soluble at typical SPPS concentrations. | Based on data for similar compounds. |
Experimental Protocols
The primary application of this compound is its incorporation into peptide chains via Fmoc-based solid-phase peptide synthesis (SPPS). The azido (B1232118) group on the proline ring serves as a functional handle for subsequent modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
Protocol: Incorporation of this compound using Manual Fmoc-SPPS
This protocol outlines the key steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HATU and DIPEA
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent (e.g., OxymaPure, 3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).
-
-
Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
Mandatory Visualizations
Diagram 1: Mechanism of Fmoc Deprotection
Caption: Mechanism of Fmoc deprotection by piperidine.
Diagram 2: Workflow for Incorporating this compound in SPPS
Caption: SPPS cycle for this compound incorporation.
Diagram 3: Post-Synthethic Modification via Click Chemistry
Methodological & Application
Application Notes and Protocols for the Incorporation of (2S,4R)-Fmoc-L-Pro(4-N3)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool for enhancing their therapeutic properties, stability, and for the introduction of bioconjugation handles. (2S,4R)-Fmoc-L-Pro(4-N3)-OH, an azido-functionalized proline derivative, is a valuable building block in solid-phase peptide synthesis (SPPS). The azide (B81097) group serves as a versatile chemical handle for various bioorthogonal ligation chemistries, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise attachment of a wide array of functionalities, including imaging agents, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, to the peptide scaffold.
These application notes provide detailed protocols for the efficient incorporation of this compound into peptides using standard Fmoc-based SPPS strategies. The protocols cover resin preparation, amino acid coupling, Fmoc deprotection, cleavage from the resin, and subsequent purification and characterization of the azido-modified peptide.
Materials and Reagents
-
This compound
-
Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)
-
Standard protected proteinogenic Fmoc-amino acids
-
Coupling reagents: HBTU, HCTU, or DIC/HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Acetonitrile (ACN) (peptide synthesis grade)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Buffers for HPLC purification (e.g., Buffer A: 0.1% TFA in water; Buffer B: 0.1% TFA in ACN)
-
Analytical and preparative HPLC columns (C18)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the swollen resin.
-
If starting with a pre-loaded resin, proceed to the Fmoc deprotection step. If using a resin with a free amine or hydroxyl group, proceed to the coupling of the first amino acid.
Protocol 2: Fmoc Deprotection
-
Wash the resin three times with DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. For the secondary amine of proline, a chloranil (B122849) test is more appropriate.
Protocol 3: Coupling of this compound
The following table summarizes recommended coupling conditions for incorporating this compound. The choice of coupling reagent can influence the efficiency and potential for side reactions.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Pre-activation Time | Coupling Time | Notes |
| HBTU/DIPEA | 1 : 0.95 : 2 | DMF | 2-5 min | 1-2 hours | A common and generally efficient method. |
| HCTU/DIPEA | 1 : 0.95 : 2 | DMF | 2-5 min | 1-2 hours | Often provides faster and more complete couplings than HBTU. |
| DIC/HOBt | 1 : 1 : 1 | DMF/DCM | 15-20 min | 2-4 hours | A cost-effective method; the urea (B33335) byproduct needs to be filtered off before adding to the resin. |
Detailed Coupling Procedure (using HBTU/DIPEA):
-
In a separate vial, dissolve 3-5 equivalents of this compound and 2.85-4.75 equivalents of HBTU in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid/HBTU solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
After the coupling is complete, drain the solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
-
Perform a colorimetric test to confirm the absence of free amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.
Protocol 4: Chain Elongation
Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.
Protocol 5: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 6: Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Buffer A and Buffer B).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a linear gradient of Buffer B into Buffer A.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
-
Characterize the final product by high-resolution mass spectrometry to confirm the correct molecular weight.
Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Key steps in the amino acid activation and coupling reaction.
Troubleshooting and Considerations
-
Incomplete Coupling: Proline derivatives can sometimes exhibit slower coupling kinetics. If a colorimetric test indicates incomplete coupling, a second coupling with fresh reagents is recommended. Using a more potent coupling reagent like HCTU may also improve efficiency.
-
Stability of the Azide Group: The azide functionality is generally stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final TFA cleavage.
-
Side Reactions: While the azide group is robust, prolonged exposure to harsh acidic conditions or certain scavengers during cleavage could potentially lead to side reactions. Standard cleavage times of 2-3 hours are generally safe.
-
Purification: The hydrophobicity of the peptide may be altered by the incorporation of the azido-proline residue. The HPLC purification gradient may need to be adjusted accordingly.
By following these detailed protocols and considering the key aspects of the methodology, researchers can successfully incorporate this compound into their peptide sequences, opening up a wide range of possibilities for the development of novel peptide-based therapeutics and research tools.
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-4-azidoproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the creation of synthetic peptides.[1] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2] The incorporation of unnatural amino acids, such as Fmoc-4-azidoproline, into peptide sequences opens up a vast array of possibilities for creating novel biomolecules with enhanced therapeutic properties and for their use as sophisticated research tools.[3]
Fmoc-4-azidoproline is a versatile building block that introduces a bioorthogonal azide (B81097) handle into a peptide sequence.[3] This azide group can be selectively modified through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This allows for the straightforward conjugation of a wide range of molecules, including fluorophores, imaging agents, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, to the peptide scaffold.[3] Peptides containing 4-azidoproline are valuable tools in drug discovery, diagnostics, and fundamental biological research.[4][5]
Application Notes
The introduction of a 4-azido moiety into a proline residue offers several strategic advantages in peptide design and application:
-
Site-Specific Bioconjugation: The azide group serves as a chemical handle for highly specific and efficient "click" reactions. This enables the precise attachment of various functional molecules to the peptide without interfering with the native amino acid side chains.[3]
-
Development of Peptide-Drug Conjugates (PDCs): The ability to conjugate cytotoxic agents to cell-penetrating or tumor-targeting peptides via the azidoproline linker is a powerful strategy in targeted cancer therapy.
-
Synthesis of Peptidomimetics: The triazole ring formed during click chemistry can act as a mimic of a trans-amide bond, offering a way to create more stable and proteolytically resistant peptide analogs.[6]
-
Probing Protein-Protein Interactions (PPIs): Peptides containing 4-azidoproline can be designed to mimic key binding motifs of a protein.[6] Subsequent click chemistry can be used to attach photo-crosslinkers or affinity tags to identify and study binding partners within complex biological systems.[6]
-
Modulation of Signaling Pathways: Azidoproline-containing peptides can be functionalized to act as inhibitors or modulators of specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[4]
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for the efficient incorporation of sterically hindered or unnatural amino acids like Fmoc-4-azidoproline. While specific comparative data for Fmoc-4-azidoproline is not extensively published, the following table summarizes the general performance of common coupling reagents based on their efficacy with other challenging amino acids. This data can guide the selection of an appropriate reagent for your synthesis.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Purity (%) | Potential for Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 20 - 45 | >95 | Low | Highly reactive, excellent for sterically hindered couplings. Higher cost.[7][8] |
| HCTU | Aminium/Uronium Salt | 20 - 45 | >95 | Low | Very fast reaction times, cost-effective alternative to HATU.[7] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | >95 | Low | Fast and efficient, widely used. Potential for guanidinylation if used in excess.[7][8] |
| PyBOP | Phosphonium Salt | 30 - 60 | >95 | Low | Efficient, no risk of guanidinylation. |
| DIC/OxymaPure® | Carbodiimide/Additive | 60 - 180 | >95 | Very Low | Cost-effective, safer alternative to HOBt. Slower reaction kinetics.[7] |
| COMU | Aminium/Uronium Salt | 20 - 45 | >95 | Very Low | High coupling efficiency, safer due to OxymaPure base.[9][10] |
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing Fmoc-4-azidoproline. Automated synthesizers can also be programmed with similar steps.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.[1]
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Fmoc-4-azidoproline Coupling Protocol
This protocol is based on using HATU as the coupling reagent. The equivalents of reagents should be adjusted based on the loading capacity of the resin.
-
Fmoc Deprotection: If starting with an Fmoc-protected resin, perform the Fmoc deprotection step as described in Protocol 3.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-4-azidoproline (3-5 equivalents) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time may be extended, or a second coupling may be necessary.
-
Monitoring: Perform a Kaiser test (or a test for secondary amines like the isatin (B1672199) test, as proline derivatives do not give a positive Kaiser test) to confirm the completion of the coupling. A negative test indicates the absence of free primary amines.[1]
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Fmoc Deprotection Protocol
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the peptide-resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]
On-Resin Click Chemistry (CuAAC) Protocol
This protocol describes a general procedure for conjugating an alkyne-containing molecule to the azidoproline residue on the solid support.
-
Swell the peptide-resin containing the 4-azidoproline residue in deoxygenated DMSO for at least 10 minutes.
-
In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, this may consist of:
-
Alkyne-functionalized molecule (5-10 equivalents)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1 equivalent)
-
Sodium ascorbate (B8700270) (5 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (1 equivalent, optional, to stabilize Cu(I))
-
Dissolve the components in a mixture of DMSO and water.
-
-
Add the click reaction cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours, protected from light.
-
Drain the reaction solution and wash the resin extensively with DMF, water, and dichloromethane (B109758) (DCM).
Cleavage and Deprotection Protocol
Caution: Perform this procedure in a well-ventilated fume hood as trifluoroacetic acid (TFA) is highly corrosive.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail for peptides without other sensitive residues is Reagent B : TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[3]
-
Important Note on Scavengers: For peptides containing an azide group, it is crucial to avoid thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT), as they can reduce the azide to an amine. TIS is a suitable alternative.
-
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: SPPS workflow for the incorporation of Fmoc-4-azidoproline and subsequent modification.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a hypothetical 4-azidoproline-containing peptide.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Identification of a Novel Peptide from Agaricus blazei Murrill and Its Immune-Enhancing Activity by Regulation of PI3K/AKT/mTOR Signaling Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological functions of peptide signaling in plant and the advances on its utilization for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. bachem.com [bachem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols for Click Chemistry Using Azide-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of azide-proline derivatives in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This powerful "click chemistry" approach offers a robust and efficient method for the synthesis of modified peptides, peptidomimetics, and drug conjugates with applications in drug discovery, chemical biology, and materials science.
Introduction to Azide-Proline Derivatives in Click Chemistry
Proline, with its unique cyclic structure, plays a critical role in the conformation of peptides and proteins. The incorporation of an azide (B81097) moiety onto the proline ring, creating azide-proline derivatives, provides a versatile chemical handle for bioconjugation. The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, making it an ideal component for highly specific click chemistry reactions.[1][2]
The two primary forms of click chemistry employed with azide-proline derivatives are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole.[3][4] CuAAC is known for its high yields and reliability under a variety of conditions.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide. The release of ring strain drives the reaction forward, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.[6][7]
The resulting triazole linkage is exceptionally stable and serves as a rigid linker, which can be advantageous in the design of peptidomimetics and other bioactive molecules.[3]
Synthesis of Azide-Proline Building Blocks
A common and efficient method for synthesizing 4-azidoproline derivatives is from the readily available and inexpensive trans-4-hydroxy-L-proline. The following is a general protocol for the synthesis of Fmoc-(4S)-4-azido-L-proline, a key building block for solid-phase peptide synthesis (SPPS).
Protocol: Synthesis of Fmoc-(4S)-4-azido-L-proline
This protocol involves the conversion of the hydroxyl group of Fmoc-Hyp-OH to an azide with inversion of stereochemistry.
Materials:
-
Fmoc-Hyp-OH (Fmoc-trans-4-hydroxy-L-proline)
-
Diphenylphosphoryl azide (DPPA)
-
Triphenylphosphine (B44618) (PPh₃)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium azide (NaN₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-Hyp-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous toluene.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diphenylphosphoryl azide (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to afford Fmoc-(4S)-4-azido-L-proline as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Protocols for Click Chemistry Reactions
The following are detailed protocols for performing CuAAC and SPAAC reactions using azide-proline derivatives.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a 4-Azidoproline-Containing Peptide
This protocol describes the on-resin conjugation of an alkyne-bearing molecule to a peptide containing a 4-azidoproline residue.
Materials:
-
Resin-bound peptide containing a 4-azidoproline residue
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
t-Butanol/Water (1:1)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF in a reaction vessel.
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of the alkyne-functionalized molecule (5-10 equivalents relative to the peptide) in DMF.
-
Prepare a stock solution of CuSO₄·5H₂O (0.5 equivalents) in water.
-
Prepare a fresh stock solution of sodium ascorbate (2.5 equivalents) in water.
-
Prepare a stock solution of the THPTA ligand (1 equivalent) in water.
-
-
Click Reaction:
-
To the swollen resin, add the solution of the alkyne-functionalized molecule.
-
In a separate tube, premix the CuSO₄ solution and the THPTA solution.
-
Add the copper/ligand premix to the reaction vessel, followed by the sodium ascorbate solution.
-
Add a small amount of DIPEA to adjust the pH to approximately 8.
-
Gently agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and dichloromethane to remove excess reagents.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude peptide by reverse-phase HPLC.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a 4-Azidoproline-Containing Peptide
This protocol describes the copper-free conjugation of a DBCO-functionalized molecule to a peptide containing a 4-azidoproline residue in solution.
Materials:
-
Purified peptide containing a 4-azidoproline residue
-
DBCO-functionalized molecule (e.g., DBCO-PEG-biotin, DBCO-fluorophore) (1.5-3 equivalents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or DMSO (co-solvent, if needed)
Procedure:
-
Dissolve Reactants: Dissolve the azide-proline containing peptide in PBS. If solubility is an issue, a minimal amount of a co-solvent like DMSO or acetonitrile can be added.
-
Add DBCO Reagent: To the peptide solution, add a solution of the DBCO-functionalized molecule (1.5-3 equivalents).
-
Reaction: Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugated peptide from excess DBCO reagent using size-exclusion chromatography or reverse-phase HPLC.
Data Presentation
The following tables summarize typical quantitative data for click chemistry reactions involving azide derivatives. Note that specific yields and reaction times can vary depending on the substrates and reaction conditions.
Table 1: Representative Yields for CuAAC Reactions
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuI (1 mol%) | Cyrene™ | 12 | >99 | [8] |
| Azidoproline-peptide | Alkyne-peptide | CuSO₄/NaAsc | DMF | 5 | 100 | [3] |
| Azido-palmitic acid | Alkyne-biomolecule | CuSO₄/NaAsc/THPTA | Na-Phosphate buffer | 1-2 | >90 | [9] |
Table 2: Spectroscopic Data for a Representative 1,2,3-Triazole Product
The following data is for a generic 1-benzyl-4-phenyl-1H-1,2,3-triazole, which is a common product of CuAAC.
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82 (d, 2H, Ar-H), 7.72 (s, 1H, triazole-H), 7.45-7.28 (m, 8H, Ar-H), 5.58 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.2, 134.7, 130.5, 129.1, 128.8, 128.7, 128.1, 125.7, 119.5, 54.2 |
| IR (KBr, cm⁻¹) | ~3140 (C-H, triazole), ~2100 (residual azide, if reaction incomplete), ~1600 (C=C, aromatic) |
| MS (ESI) | [M+H]⁺ calculated and found |
Note: Specific chemical shifts and coupling constants will vary depending on the exact structure of the triazole-proline derivative.
Visualizations
Workflow for Solid-Phase Synthesis of a Clickable Proline-Containing Peptide
References
- 1. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Proline Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the modification of proline-containing peptides. This powerful "click chemistry" tool enables the synthesis of a wide array of complex peptide architectures, including cyclic peptides, stapled peptides, and peptidomimetics, with significant potential in drug discovery and chemical biology.
Introduction to CuAAC with Proline Peptides
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile bioorthogonal reaction that forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.[1] Proline's unique cyclic structure imparts significant conformational constraints on peptides, influencing their secondary structure and biological activity.[2][3] The incorporation of a triazole linkage via CuAAC can further modulate these properties, offering a robust strategy for creating novel peptide-based therapeutics with enhanced stability, target affinity, and specificity.[1]
Applications of CuAAC with proline-containing peptides are diverse and include:
-
Cyclization: Creating cyclic peptides with improved metabolic stability and receptor-binding affinity.
-
Peptide Stapling: Stabilizing helical structures, such as polyproline helices, to mimic protein secondary structures involved in protein-protein interactions.[4][5]
-
Peptidomimetic Synthesis: Designing novel scaffolds that mimic the biological activity of natural peptides but with improved pharmacokinetic properties.
-
Drug Conjugation: Linking proline-containing peptides to other molecules, such as imaging agents or cytotoxic drugs, for targeted delivery.
Key Advantages of CuAAC for Proline Peptide Modification
-
High Efficiency and Yield: The reaction proceeds rapidly and often results in high yields of the desired product.[6]
-
Bioorthogonality: The azide and alkyne functional groups are largely unreactive with biological molecules, allowing for selective modification in complex environments.
-
Mild Reaction Conditions: CuAAC can be performed under aqueous conditions, at room temperature, and over a broad pH range, making it compatible with sensitive peptide substrates.[7][8]
-
Triazole as a Peptidomimetic Linker: The resulting triazole ring is a stable, rigid structure that can act as a surrogate for the native amide bond, often enhancing resistance to enzymatic degradation.[7]
Data Presentation: Quantitative Analysis of CuAAC Reactions
The efficiency of CuAAC with proline-containing peptides can be influenced by several factors, including the choice of catalyst, ligand, solvent, and the peptide sequence itself. The following tables summarize quantitative data from the literature to guide reaction optimization.
Table 1: Influence of Catalyst and Base on On-Resin CuAAC Cyclization of a Heptapeptide
| Entry | Copper Source (eq.) | Base | Conversion (%) | Monomer:Dimer (M:D) Ratio |
| 1 | CuI (1.5) | 20% Piperidine (B6355638) in DMF | 87.4 | 8.6:1 |
| 2 | [Cu₄I₄(pip)₄] (0.375) | - | 89.2 | 7.9:1 |
| 3 | CuI (1.5) | DIEA | 73.5 | 6.5:1 |
| 4 | CuI (1.5) | 2,6-Lutidine | 74.2 | 6.8:1 |
| 5 | CuI (1.5) | None | 73.1 | 5.1:1 |
Data adapted from a study on on-resin CuAAC cyclization.[6] The peptide sequence was Fmoc-L-Pra-YYTYT-Az4-Rink, where Pra is propargylglycine (B1618536) and Az4 is azidolysine.
Table 2: Effect of Solvent on On-Resin CuAAC Cyclization
| Entry | Solvent | Conversion (%) | Monomer:Dimer (M:D) Ratio |
| 1 | DMF | 87.4 | 8.6:1 |
| 2 | DMSO | 79.3 | Monomer only |
| 3 | NMP | 81.5 | 7.5:1 |
| 4 | 4:1 MeCN:DMSO | - | Dimerization favored |
Data adapted from studies on on-resin CuAAC cyclization.[6][9] High efficiency for triazole tethering has also been observed in 80:20 DMSO:water mixtures.[6]
Table 3: Influence of Peptide Length on On-Resin CuAAC Cyclization
| Peptide Length | Major Product |
| < 6 amino acids | Monomer |
| 6-8 amino acids | Monomer |
| > 8 amino acids | Dimer |
Data adapted from a study on on-resin CuAAC cyclization.[6]
Experimental Protocols
Protocol 1: On-Resin CuAAC Cyclization of a Proline-Containing Peptide
This protocol describes a general procedure for the solid-phase cyclization of a linear peptide containing both an azide and an alkyne functionality, one of which is adjacent to or incorporates a proline residue.
Materials:
-
Peptide-resin with N-terminal azide and an internal alkyne-containing amino acid (or vice versa)
-
Copper(I) iodide (CuI)
-
Ascorbic acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 eq.) in NMP for 5-8 hours.
-
Solvent Exchange: Wash the resin with DMF.
-
Catalyst Preparation:
-
In a separate vial, dissolve CuI (1.5 eq.) in a solution of 20% piperidine in DMF.
-
In another vial, dissolve ascorbic acid (7.0 eq.) in a solution of 20% piperidine in DMF.
-
-
Cyclization Reaction:
-
Add both catalyst solutions to the resin-containing vessel.
-
Wrap the reaction vessel in aluminum foil to protect it from light.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and finally diethyl ether.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation: Precipitate the cyclic peptide by adding cold diethyl ether to the filtrate.
-
Purification: Centrifuge to collect the crude peptide pellet. Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.
Protocol 2: Solution-Phase CuAAC for Proline-Containing Peptide Modification
This protocol outlines a general procedure for the solution-phase conjugation of a proline-containing peptide bearing an azide or alkyne to a corresponding reaction partner.
Materials:
-
Azide-functionalized proline peptide
-
Alkyne-functionalized molecule (e.g., another peptide, a fluorescent dye)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer, pH 7-8
-
Organic co-solvent if needed (e.g., DMSO, t-butanol)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized proline peptide in the chosen buffer to a final concentration of 1-10 mM.
-
Dissolve the alkyne-functionalized molecule in the same buffer or a compatible co-solvent to a final concentration of 1.1-1.5 equivalents relative to the peptide.
-
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM TBTA in DMSO/t-butanol).
-
-
Reaction Setup:
-
In a reaction vessel, combine the peptide solution and the alkyne solution.
-
Add the copper ligand to the reaction mixture (final concentration typically 1 mM).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or RP-HPLC. The reaction is typically complete within 1-4 hours at room temperature.
-
Quenching and Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper catalyst.
-
Purify the product using RP-HPLC or size-exclusion chromatography.
-
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Applications in Drug Development and Signaling Pathway Modulation
Application Note 1: Proline-Based Cyclic Peptidomimetics as Anticancer Agents
Proline-containing cyclic peptides and their peptidomimetics are attractive scaffolds for the development of inhibitors of enzymes implicated in cancer, such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs).[10] The rigid conformation of proline can be exploited to achieve high binding affinity and selectivity. CuAAC can be employed to synthesize libraries of these cyclic peptidomimetics for screening and lead optimization.
Workflow for Developing Proline-Based Cyclic Peptidomimetic Inhibitors:
Caption: Workflow for the development of proline-based cyclic peptidomimetic enzyme inhibitors.
Application Note 2: Modulation of the mTOR Signaling Pathway with CuAAC-Modified Proline Peptides
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[11] Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders. Proline has been shown to activate the mTORC1 complex.[12] CuAAC-modified proline-containing peptides could be designed to either enhance or inhibit this interaction, offering a novel therapeutic strategy. For example, a stapled polyproline peptide could be designed to mimic a natural mTOR-interacting protein, thereby modulating its activity.
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical modulation of the mTOR signaling pathway by a CuAAC-modified proline peptide.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a powerful and versatile tool for the chemical modification of proline-containing peptides. Its high efficiency, selectivity, and mild reaction conditions make it an invaluable technique for the synthesis of complex peptide architectures with significant potential in drug discovery and chemical biology. The provided application notes and protocols offer a starting point for researchers to explore the exciting possibilities of using CuAAC to create novel and potent proline-based peptide therapeutics.
References
- 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategy and Effects of Polyproline Peptide Stapling by Copper(I)-Catalyzed Alkyne-Azide Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peptide conjugation via CuAAC 'click' chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Item - Efficient Construction of Proline-Containing βâTurn Mimetic Cyclic Tetrapeptides via CuAAC Macrocyclization - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azidoproline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-azidoproline in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. SPAAC is a powerful bioorthogonal ligation technique that enables the specific and efficient conjugation of biomolecules under physiological conditions without the need for a toxic copper catalyst.[1] The incorporation of 4-azidoproline into peptides and proteins allows for the site-specific introduction of an azide (B81097) handle for subsequent modification.
Introduction to SPAAC with 4-Azidoproline
Strain-promoted azide-alkyne cycloaddition is a type of copper-free "click chemistry" that occurs between a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) and an azide.[2] The reaction is driven by the release of ring strain in the cyclooctyne, leading to a rapid and highly selective formation of a stable triazole linkage.[1] 4-Azidoproline is a proline analogue that can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[3] Its unique cyclic structure and the presence of the azide moiety make it a valuable tool for introducing conformational constraints and a bioorthogonal handle into peptides and proteins.
Key Features:
-
Biocompatibility: The copper-free nature of SPAAC makes it ideal for use in living cells and whole organisms.[1]
-
High Selectivity: The azide and cyclooctyne groups react specifically with each other, minimizing off-target reactions with other functional groups found in biological systems.
-
Favorable Kinetics: SPAAC reactions proceed efficiently at physiological temperature and pH.[4]
-
Stable Linkage: The resulting triazole linkage is chemically stable.[2]
Quantitative Data
| Azide-Containing Molecule | Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Buffer Conditions | Temperature | Reference |
| Positively Charged Azidoamino Acid | DBCO | 0.34 | HBS, pH 7.4 | 25°C | [6] |
| Positively Charged Azidoamino Acid | BCN | 0.28 | HBS, pH 7.4 | 25°C | [6] |
| 3-Azido-L-alanine | Sulfo-DBCO-amine | 0.32 - 0.85 | PBS, pH 7 | 25°C / 37°C | [4][5] |
| 1-Azido-1-deoxy-β-D-glucopyranoside | Sulfo-DBCO-amine | 0.55 - 1.22 | HEPES, pH 7 | 25°C / 37°C | [4][5] |
| para-Azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | ~7-fold higher than pAzF | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Azidoproline-Containing Peptide
This protocol describes the incorporation of Fmoc-(4S)-4-azido-L-proline into a peptide sequence using manual or automated Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(4S)-4-azido-L-proline)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the Fmoc deprotection solution to the resin and agitate for 5 minutes.
-
Drain and repeat the deprotection step for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-(4S)-4-azido-L-proline: Repeat step 3 using Fmoc-(4S)-4-azido-L-proline.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final 4-azidoproline-containing peptide.
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Protocol 2: SPAAC of a 4-Azidoproline-Containing Peptide with a DBCO-Functionalized Molecule
This protocol outlines the copper-free click reaction between the purified 4-azidoproline-containing peptide and a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).
Materials:
-
Purified 4-azidoproline-containing peptide
-
DBCO-functionalized molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer.
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the 4-azidoproline-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the peptide solution.
-
Add a slight molar excess (1.1 to 1.5 equivalents) of the DBCO-functionalized molecule stock solution to the peptide solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein precipitation.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-12 hours or at 4°C for 12-24 hours. The optimal incubation time depends on the reactivity of the specific cyclooctyne and the concentration of the reactants.[8]
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by LC-MS or RP-HPLC by observing the consumption of the starting materials and the formation of the product.
-
-
Purification:
-
Once the reaction is complete, purify the peptide conjugate to remove any unreacted DBCO-reagent and other small molecules.
-
RP-HPLC is a suitable method for purifying the final conjugate.
-
-
Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Experimental workflow for peptide synthesis and SPAAC.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. chempep.com [chempep.com]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Labeling with (2S,4R)-Fmoc-L-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the azide-containing amino acid (2S,4R)-Fmoc-L-Pro(4-N3)-OH into synthetic peptides and subsequent labeling using click chemistry. This methodology is a powerful tool for various applications in drug development and biomedical research, including the creation of peptide-drug conjugates, imaging agents, and tools for studying protein-protein interactions.
The use of this compound allows for the precise, site-specific introduction of an azide (B81097) moiety into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). This bioorthogonal handle can then be selectively modified using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high efficiency and specificity.[1][2]
Section 1: Overview and Applications
The azide functionality introduced by this compound is chemically inert to the conditions of Fmoc-SPPS, making it an ideal building block for peptide synthesis.[3] The subsequent click chemistry reaction forms a stable triazole linkage, which can be considered an isostere of the amide bond, minimizing perturbations to the peptide's structure and function.[4]
Key Applications:
-
Peptide-Drug Conjugates (PDCs): The azide handle allows for the attachment of cytotoxic drugs, creating targeted therapeutics.
-
Imaging Probes: Fluorescent dyes or radiolabels can be conjugated to the peptide for in vitro and in vivo imaging applications.
-
Bioconjugation: Peptides can be linked to other biomolecules, such as proteins, antibodies, or nucleic acids, to create novel research tools.[5]
-
Surface Immobilization: Azide-modified peptides can be attached to alkyne-functionalized surfaces for use in biosensors and other diagnostic devices.
Section 2: Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the manual incorporation of this compound into a peptide sequence on a rink amide resin.
Materials:
-
Rink amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for at least 1 hour in a reaction vessel.[6]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[7]
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling for another hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
-
Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the labeling of the azide-modified peptide with an alkyne-containing molecule (e.g., a fluorescent dye) using a copper(I) catalyst.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in PBS.
-
Dissolve the alkyne-functionalized molecule in a minimal amount of DMSO.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA/THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide and the alkyne-functionalized molecule (typically a 1.2 to 2-fold molar excess of the alkyne).
-
Add the TBTA/THPTA ligand to the reaction mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the labeled peptide from the reaction mixture using RP-HPLC to remove excess reagents and unlabeled peptide.
-
Characterization: Confirm the successful conjugation and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC. The mass of the final product should correspond to the sum of the azide-peptide and the alkyne-molecule minus the mass of N₂.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of the azide-modified peptide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
Azide-modified peptide
-
DBCO-functionalized molecule (e.g., DBCO-biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in PBS.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO if it is not water-soluble, then dilute into PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide and the DBCO-functionalized molecule (typically a 1.1 to 1.5 molar excess of the DBCO reagent).
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the labeled peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Section 3: Quantitative Data
The efficiency of peptide labeling using this compound is dependent on the efficiency of two key stages: the incorporation of the azido-proline into the peptide sequence during SPPS and the subsequent click chemistry reaction.
Table 1: Efficiency of SPPS and Click Chemistry Reactions
| Step | Parameter | Typical Efficiency/Yield | Analytical Method |
| SPPS | Incorporation of this compound | >99% coupling efficiency per cycle | Kaiser Test, Mass Spectrometry of crude product |
| CuAAC | Labeling Yield | >95% | RP-HPLC, Mass Spectrometry[4] |
| SPAAC | Labeling Yield | High, often comparable to CuAAC | RP-HPLC, Mass Spectrometry |
Note: The purity of commercially available Fmoc-amino acids, including specialized derivatives, is typically very high (>99%), which contributes to high incorporation efficiency.[3] The yields for click chemistry reactions are generally very high, with some CuAAC reactions reporting yields of over 98% under optimized conditions.[1] Labeling yields of approximately 99% can be estimated using MALDI-TOF mass spectrometry by comparing the peak heights of unmodified and labeled peptides.[8]
Table 2: Comparison of CuAAC and SPAAC for Peptide Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Rate | Very fast (minutes to a few hours) | Generally slower than CuAAC (hours) |
| Biocompatibility | Copper catalyst can be cytotoxic, requiring ligands for in vivo applications | Excellent, copper-free, suitable for live-cell labeling[2] |
| Reagents | Simple terminal alkynes | Requires synthesis of strained cyclooctynes (e.g., DBCO) |
| Typical Molar Excess of Label | 1.2 - 2 equivalents | 1.1 - 1.5 equivalents |
Section 4: Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide labeling.
Drug Development Pathway for a Peptide-Drug Conjugate (PDC)
Caption: Peptide-Drug Conjugate (PDC) development pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. jpt.com [jpt.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Peptides Containing 4-Azidoproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent probes into peptides is a powerful tool for elucidating biological processes. Peptides containing the non-canonical amino acid 4-azidoproline offer a versatile platform for bioorthogonal fluorescent labeling. The azide (B81097) group serves as a chemical handle for covalent modification with a fluorescent dye via "click chemistry," a set of highly efficient and specific reactions. This approach enables a wide range of applications, including receptor-ligand interaction studies, enzyme activity assays, cellular imaging, and in vivo tracking of peptide-based therapeutics.[1][2]
This document provides detailed application notes and protocols for two of the most common click chemistry reactions used for labeling 4-azidoproline-containing peptides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Labeling Chemistries
The core of the labeling strategy lies in the reaction between the azide group of 4-azidoproline and an alkyne-functionalized fluorescent dye.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage.[1][3][4][5][6] This reaction is fast, high-yielding, and can be performed in aqueous buffers, making it suitable for a variety of biomolecules.[1][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) which reacts spontaneously with an azide.[7] The release of ring strain drives the reaction forward, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living cells and organisms.[8]
Quantitative Data Summary
The choice of fluorescent dye is critical and depends on the specific application. The following tables summarize the photophysical properties of commonly used fluorescent dyes for peptide labeling and typical labeling efficiencies achieved with CuAAC and SPAAC reactions.
Table 1: Photophysical Properties of Common Alkyne- and Cyclooctyne-Functionalized Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| FAM (Carboxyfluorescein) | ~495 | ~517 | ~0.9 | ~75,000 |
| TAMRA (Tetramethylrhodamine) | ~555 | ~580 | ~0.7 | ~90,000 |
| Alexa Fluor™ 488 | ~490 | ~525 | ~0.92 | ~73,000 |
| Alexa Fluor™ 647 | ~650 | ~668 | ~0.33 | ~270,000 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~0.15 | ~150,000 |
| Cyanine5 (Cy5) | ~650 | ~670 | ~0.28 | ~250,000 |
Data compiled from various sources and can vary slightly based on conjugation and solvent conditions.[9][10]
Table 2: Comparison of Labeling Reactions
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very Fast | Moderate to Fast |
| Typical Yield | >90% | >85% |
| Biocompatibility | Potentially cytotoxic due to copper | High, suitable for live cells |
| Alkyne Reagent | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
Yields are dependent on peptide sequence, dye, and reaction conditions.[4][7]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of a 4-azidoproline-containing peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
4-azidoproline-containing peptide
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water) (optional, but recommended to protect the peptide and accelerate the reaction)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or sodium phosphate (B84403) buffer)
-
Solvent for dissolving the dye (e.g., DMSO or DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the 4-azidoproline-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the alkyne-functionalized fluorescent dye in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and the alkyne-dye solution. A 1.5 to 3-fold molar excess of the dye over the peptide is a good starting point.
-
If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light, especially when using photosensitive dyes.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry.
-
-
Purification:
-
Purify the fluorescently labeled peptide from unreacted dye, catalyst, and other reagents using RP-HPLC. A C18 column is commonly used.
-
Example HPLC Gradient:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Gradient: 5-95% Solvent B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide and dye.[11]
-
-
-
Characterization:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is suitable for labeling peptides under copper-free conditions, including in the presence of sensitive biological samples or for live-cell labeling.
Materials:
-
4-azidoproline-containing peptide
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor™ 488)
-
Reaction buffer (e.g., PBS pH 7.4)
-
Solvent for dissolving the dye (e.g., DMSO or DMF)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the 4-azidoproline-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the cyclooctyne-functionalized fluorescent dye in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and the cyclooctyne-dye solution. A 1.5 to 5-fold molar excess of the dye is recommended.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the cyclooctyne. Protect the reaction from light.
-
-
Purification:
-
Purify the labeled peptide using RP-HPLC as described in Protocol 1, Step 5.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC as described in Protocol 1, Step 6.
-
Applications of Fluorescently Labeled 4-Azidoproline Peptides
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, the excited donor can transfer energy non-radiatively to the acceptor. This phenomenon can be used to design peptide-based sensors for detecting protease activity or conformational changes.[10][14][15][16][17] A peptide can be labeled with a FRET donor and acceptor pair. Cleavage of the peptide by a protease separates the pair, leading to an increase in donor fluorescence.
Cellular Imaging
Fluorescently labeled peptides are invaluable tools for visualizing cellular processes. Peptides labeled via SPAAC with cell-permeable dyes can be used to track their internalization, localization, and interaction with intracellular targets in live cells.[18][19]
General Protocol for Live-Cell Imaging:
-
Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a stock solution of the SPAAC-labeled peptide in a biocompatible solvent (e.g., DMSO or PBS).
-
Dilute the labeled peptide in cell culture medium to the final desired concentration (typically in the low micromolar range).
-
Remove the existing medium from the cells and add the medium containing the labeled peptide.
-
Incubate the cells for the desired period.
-
Wash the cells with fresh medium or PBS to remove any unbound peptide.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Conclusion
The incorporation of 4-azidoproline into peptides provides a robust and versatile method for site-specific fluorescent labeling. Both CuAAC and SPAAC offer high efficiency and specificity, with the choice of method depending on the experimental context, particularly the requirement for biocompatibility. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to effectively utilize these powerful techniques in their studies.
References
- 1. jpt.com [jpt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Clickable report tags for identification of modified peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. scielo.br [scielo.br]
- 15. AID 1258484 - Fluorescence Resonance Energy Transfer (FRET) Assay: The enzyme inhibitory activity of test compounds was determined by fluorescence resonance energy transfer (FRET) using synthetic peptides labelled with both donor and acceptor fluorophores (Z-LYTE, Invitrogen). Recombinant, phosphorylated p38 MAPK (MAPK12:Millipore) was diluted in HEPES buffer, mixed with compound at the desired final concentrations and incubated for 2 hr at RT. The FRET peptide (2 uM) and ATP (100 uM) were next added to the enzyme/compound mixture and incubated for 1 hr. Development reagent (protease) was added for 1 hr prior to detection in a fluorescence microplate reader. The site-specific protease only cleaves non-phosphorylated peptide and eliminates the FRET signal. Phosphorylation levels of each reaction were calculated using the ratio of coumarin emission (donor) over fluorescein emission (acceptor) with high ratios indicating high phosphorylation levels and low ratios indicating low phosphorylation levels. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation Strategies Using Clickable Proline Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proline's unique cyclic structure imparts significant conformational rigidity to peptide backbones, influencing protein folding and stability. The incorporation of functionalized proline analogs provides a powerful tool to introduce novel chemical handles for bioconjugation, without significantly perturbing the native peptide conformation. This document details strategies and protocols for the use of "clickable" proline analogs, primarily those bearing azide (B81097) or alkyne functionalities, enabling site-specific modification of peptides and proteins through bioorthogonal click chemistry. These methods are particularly valuable for the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and for the creation of sophisticated molecular probes.
Key Bioconjugation Strategies
The primary bioconjugation strategies leveraging clickable proline analogs revolve around the highly efficient and specific azide-alkyne cycloaddition reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide. It is widely used for bioconjugation due to its reliability and orthogonality to most biological functional groups.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes that react spontaneously with azides.[3][4][5] This catalyst-free approach is ideal for in vivo and cell-based applications.[1]
The general workflow for these strategies involves three key stages:
-
Synthesis of a clickable proline analog: Typically, this involves the chemical synthesis of a proline derivative containing either an azide or an alkyne group.
-
Incorporation into a peptide or protein: The clickable proline analog is incorporated into the polypeptide chain during solid-phase peptide synthesis (SPPS) or through recombinant protein expression.[6]
-
Bioconjugation: The azide- or alkyne-modified biomolecule is then reacted with a corresponding clickable payload (e.g., a drug, a fluorophore, or a biotin (B1667282) tag).
Data Presentation: Synthesis and Bioconjugation Efficiency
The following tables summarize quantitative data for the synthesis of clickable proline analogs and the efficiency of subsequent bioconjugation reactions.
Table 1: Synthesis Yields of Clickable Proline Analogs and Precursors
| Compound | Starting Material | Key Reagents | Yield (%) | Reference |
| Protected cis- and trans-3-azidoproline | Hydroxyproline (B1673980) precursors | Diphenylphosphoryl azide (DPPA), PPh₃, DIAD | High | [7] |
| Protected cis- and trans-4-azidoproline | Hydroxyproline precursors | Diphenylphosphoryl azide (DPPA), PPh₃, DIAD | High | [7] |
| (2S,4R)-4-azido-L-proline (Azp) | (2S,4R)-hydroxyproline | DPPA, Mitsunobu conditions | N/A | [8] |
| 4R-Azido-L-proline NCA (Azp NCA) | 4R-Azido-L-proline | Triphosgene, Triethylamine | 54 | [9] |
| Fmoc-L-azidoalanine | Fmoc-Asn-OH | Hofmann rearrangement, diazo transfer | N/A | [10] |
Table 2: Click Reaction Conditions and Efficiency
| Reaction Type | Reactants | Catalyst/Promoter | Conditions | Efficiency/Yield | Reference |
| CuAAC | Biomolecule-alkyne, Cargo-azide | CuSO₄, Sodium Ascorbate (B8700270), THPTA (ligand) | Aqueous buffer, Room Temperature | High | [11][12] |
| CuAAC | Azide- and Alkyne-functionalized peptides | Copper(I) | Aqueous solutions, pH 4-11 | Near-quantitative | [1] |
| SPAAC | Azido-containing glycoconjugates, DIBO (dibenzocyclooctynol) derivative | None | Biological systems, Room Temperature | High | [3] |
| SPAAC | Azide-modified protein, Cyclooctyne-modified protein | None | Aqueous buffer, Room Temperature | N/A | [5] |
Experimental Protocols
Protocol 1: Synthesis of (2S,4R)-4-azido-L-proline (Azp) from (2S,4R)-hydroxy-L-proline
This protocol describes the conversion of commercially available hydroxyproline to azidoproline via a Mitsunobu reaction.[7][8]
Materials:
-
(2S,4R)-N-Boc-hydroxy-L-proline methyl ester
-
Diphenylphosphoryl azide (DPPA)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve (2S,4R)-N-Boc-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Mitsunobu Reaction: Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. Stir for 10 minutes, then add diphenylphosphoryl azide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected (2S,4S)-4-azido-L-proline methyl ester.
-
Hydrolysis: Dissolve the purified product in a mixture of THF and 1M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2S,4S)-4-azido-L-proline.
Protocol 2: Incorporation of Fmoc-Azidoproline into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of an Fmoc-protected azidoproline into a peptide sequence on a solid support.[10][13]
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang or Rink amide resin)
-
Fmoc-(4S)-azido-L-proline
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or HCTU
-
OxymaPure or HOBt
-
Piperidine (B6355638) solution in DMF (20%)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Azidoproline:
-
Pre-activate Fmoc-(4S)-azido-L-proline (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a ninhydrin (B49086) test.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Peptide Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule.[11][12][14]
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized payload (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the azide-containing peptide in the chosen buffer.
-
Add Payload: Add the alkyne-functionalized payload to the peptide solution. The molar ratio will depend on the specific application but a slight excess of the payload is common.
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. The ligand-to-copper ratio is typically 5:1 to stabilize the Cu(I) and protect the biomolecule.[11]
-
Add Catalyst: Add the CuSO₄/THPTA premix to the peptide/payload solution.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted payload and catalyst components.
Mandatory Visualizations
Caption: General workflow for bioconjugation using clickable proline analogs.
Caption: Simplified catalytic cycle of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Workflow for the generation of an antibody-drug conjugate (ADC) using a clickable proline analog.
References
- 1. jpt.com [jpt.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using (2S,4R)-Fmoc-L-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of peptide-drug conjugates (PDCs) utilizing the azide-functionalized proline derivative, (2S,4R)-Fmoc-L-Pro(4-N3)-OH. This versatile building block enables the site-specific incorporation of an azide (B81097) moiety into a peptide sequence via solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for the subsequent attachment of a drug molecule through highly efficient and bioorthogonal "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
The protocols outlined below detail the manual Fmoc-based SPPS for the synthesis of an azide-containing peptide, followed by two distinct methods for the conjugation of an alkyne-modified drug molecule.
Core Concepts and Workflow
The synthesis of a peptide-drug conjugate using this compound follows a logical multi-step process. This begins with the design of the peptide sequence and culminates in the purification and characterization of the final conjugate.
Figure 1: General workflow for the synthesis of peptide-drug conjugates.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Azide-Modified Peptides
This protocol describes the incorporation of this compound into a peptide sequence using standard manual Fmoc-based SPPS.[3][4]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For the coupling of this compound, extending the coupling time to 2-4 hours may be beneficial. A double coupling can also be performed to ensure high efficiency.[5]
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry thoroughly.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Note: Avoid thiol-based scavengers as they can reduce the azide group.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry and analytical RP-HPLC.
Figure 2: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified drug to the azide-containing peptide on the solid support. Performing the reaction on-resin can simplify purification.[6]
Materials:
-
Azide-functionalized peptide on resin (from Protocol 1)
-
Alkyne-modified drug molecule
-
Copper(I) source: Copper(II) sulfate (B86663) (CuSO₄) and Sodium ascorbate (B8700270) (NaAsc), or Copper(I) iodide (CuI)
-
Solvent: DMF or a mixture of DMF/water or DMSO/water
Procedure:
-
Swell the azide-functionalized peptide-resin in DMF.
-
In a separate vial, dissolve the alkyne-modified drug (1.5-5 equivalents), CuSO₄ (0.1-0.5 equivalents), and sodium ascorbate (0.5-2 equivalents) in DMF or a suitable solvent mixture.
-
Add the solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once the reaction is complete, wash the resin thoroughly with DMF, water, and DCM.
-
Proceed with cleavage, precipitation, purification, and characterization as described in Protocol 1 (steps 8-10).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized drug) to the purified azido-peptide in solution.[7]
Materials:
-
Purified, lyophilized azido-peptide (from Protocol 1)
-
Strained alkyne-functionalized drug (e.g., DBCO-drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer
-
Organic co-solvent (if needed for solubility): DMSO or DMF
Procedure:
-
Dissolve the purified azido-peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the strained alkyne-functionalized drug in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne-reagent is typically used.[7]
-
Add the drug solution to the peptide solution.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[7]
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Once the reaction is complete, purify the peptide-drug conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the final conjugate by mass spectrometry and analytical RP-HPLC.
Data Presentation
The following tables provide representative data for the synthesis and characterization of a hypothetical peptide-drug conjugate. Actual results will vary depending on the specific peptide sequence and drug molecule used.
Table 1: Synthesis and Purification of Azido-Peptide
| Parameter | Result |
| Peptide Sequence | Ac-Lys-Gly-Gly-Pro(4-N₃)-Arg-NH₂ |
| Resin Loading | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Crude Yield | 75% |
| Purity (Crude) | 65% |
| Purified Yield | 40% |
| Purity (Purified) | >98% |
| Expected Mass (Monoisotopic) | 694.39 Da |
| Observed Mass (ESI-MS) | 694.40 Da |
Table 2: Peptide-Drug Conjugation via Click Chemistry
| Parameter | CuAAC | SPAAC |
| Drug Molecule | Alkyne-Doxorubicin | DBCO-Doxorubicin |
| Reaction Time | 6 hours | 12 hours |
| Conversion Rate | >95% | >95% |
| Crude Purity of PDC | ~90% | ~90% |
| Purified Yield of PDC | 85% | 88% |
| Final Purity of PDC | >99% | >99% |
| Expected Mass of PDC | 1236.83 Da | 1321.91 Da |
| Observed Mass of PDC (ESI-MS) | 1236.85 Da | 1321.93 Da |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling of this compound | Steric hindrance or inefficient activation. | Use a more efficient coupling reagent like HATU. Increase coupling time to 2-4 hours or perform a double coupling. |
| Reduction of Azide Group | Use of thiol-based scavengers during cleavage. | Use a cleavage cocktail without thiols, such as 95% TFA, 2.5% TIS, 2.5% H₂O. |
| Low CuAAC Reaction Yield | Inactive copper(I) catalyst. | Ensure fresh solutions of sodium ascorbate are used. Degas solvents to remove oxygen. |
| Low SPAAC Reaction Yield | Low reactant concentrations or short reaction time. | Increase the concentration of reactants. Extend the reaction time. |
| Poor Solubility of Peptide or Drug | Hydrophobic nature of the molecules. | Use a co-solvent such as DMSO or DMF in the reaction mixture. |
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize this compound for the successful synthesis of well-defined peptide-drug conjugates for a wide range of applications in research and drug development.
References
- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing 4-Azidoproline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of cyclic peptides incorporating the non-canonical amino acid, 4-azidoproline. The unique properties of 4-azidoproline, particularly its azide (B81097) moiety, allow for the efficient formation of cyclic peptides through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This methodology offers a robust and versatile tool for drug discovery and development, enabling the creation of conformationally constrained peptides with potentially enhanced biological activity, stability, and cell permeability.[4][5][6]
Overview of the Workflow
The synthesis of cyclic peptides using 4-azidoproline follows a multi-step process, beginning with the assembly of the linear peptide on a solid support, followed by cyclization, cleavage from the resin, and finally, purification and characterization.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide containing 4-azidoproline and an alkyne-containing amino acid using Fmoc/tBu chemistry.[7][8][9]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(4R)-azido-L-proline and an alkyne-containing amino acid, e.g., Fmoc-L-propargylglycine)
-
Coupling reagents: HBTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Capping solution (optional): Acetic anhydride/Pyridine/DCM
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for at least 30 minutes in the synthesis vessel.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and then DMF again.[10]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.[7]
-
-
Washing: After complete coupling, wash the resin extensively with DMF, DCM, and DMF.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-(4R)-azido-L-proline and the alkyne-containing amino acid at the desired positions.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin cyclization of the linear peptide.[11] On-resin cyclization is often preferred as it can minimize intermolecular side reactions.[2]
Materials:
-
Resin-bound linear peptide with terminal azide and alkyne functionalities
-
Copper(I) source: Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)[1][11]
-
Reducing agent (if using a Cu(II) source): Sodium ascorbate (B8700270)
-
Ligand (optional, but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or 2,6-lutidine[11]
-
Base: DIPEA
-
Solvent: Degassed DMF or a mixture of DMF and DCM
Procedure:
-
Resin Preparation: Swell the resin-bound linear peptide in the chosen reaction solvent.
-
Reaction Mixture Preparation: In a separate vial, prepare the cyclization cocktail. For a typical reaction, this may include:
-
CuI (1.5-5 equivalents relative to the peptide)[3]
-
Sodium ascorbate (if necessary, 5-10 equivalents)
-
TBTA or 2,6-lutidine (1-2 equivalents)
-
DIPEA (10 equivalents)
-
Dissolve the components in the degassed solvent.
-
-
Cyclization Reaction: Add the cyclization cocktail to the resin and agitate the mixture at room temperature. The reaction is typically complete within 12-24 hours.
-
Washing: After the reaction, wash the resin thoroughly with DMF, DCM, and MeOH to remove copper and other reagents.
Cleavage and Deprotection
This protocol details the cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the washed resin under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[11]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification by HPLC:
-
Instrumentation: A preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system is typically used.
-
Column: A C18 column is a common choice for peptide purification.[12]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will need to be optimized for each peptide. A shallow gradient often improves the separation of the cyclic peptide from any linear precursors or other impurities.[12]
-
Detection: UV detection at 214 nm and 280 nm is standard for peptides.[13]
-
Fraction Collection: Collect fractions corresponding to the major peak.
Characterization by Mass Spectrometry:
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified cyclic peptide.[14]
-
Analysis: The observed mass should correspond to the calculated mass of the cyclic peptide. The purity of the final product can also be assessed by analytical HPLC.[13]
Quantitative Data Summary
The efficiency of the CuAAC cyclization can be influenced by several factors. The following tables summarize key parameters and their impact on the reaction outcome.
Table 1: Comparison of On-Resin vs. Solution-Phase CuAAC Cyclization
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization | Reference(s) |
| Peptide Concentration | High effective concentration due to resin loading | Requires high dilution to favor intramolecular cyclization | [2] |
| Side Reactions | Reduced intermolecular dimerization/oligomerization | Prone to dimerization at higher concentrations | [2] |
| Reagent Excess | Easy removal of excess reagents by washing | Requires purification to remove excess reagents | [11] |
| Yield | Generally good to excellent | Can be high with optimized conditions, but purification losses can occur | [2][15] |
Table 2: Optimization of On-Resin CuAAC Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Observation | Reference(s) |
| Copper Source | CuI | CuSO₄/Sodium Ascorbate | CuBr | All are effective, with CuI and CuBr often used directly. | [1][3][11] |
| Ligand | None | TBTA | 2,6-Lutidine | Ligands can accelerate the reaction and protect the peptide from oxidative damage. | [11] |
| Solvent | DMF | DMF/DCM | DMSO/Water | Solvent choice affects resin swelling and reaction kinetics. DMF is a common choice. | [3] |
| Temperature | Room Temperature | 50°C | 80°C | Higher temperatures can increase the reaction rate but may also lead to side products. | [1] |
| Reaction Time | 12 hours | 24 hours | 48 hours | Reaction times vary depending on the peptide sequence and other conditions. | [1][11] |
Signaling Pathways and Logical Relationships
Cyclic peptides are known to modulate various biological signaling pathways by acting as agonists or antagonists of specific receptors.[16] While the specific pathways targeted by novel 4-azidoproline-containing cyclic peptides will be unique to their sequence and structure, a general representation of how a cyclic peptide can inhibit a signaling pathway is shown below.
The logical relationship in developing these cyclic peptides involves a structure-activity relationship (SAR) study. Different cyclic peptides are synthesized and tested for their biological activity. The data from these assays are then used to inform the design of the next generation of peptides with improved properties.
References
- 1. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides as Drugs for Intracellular Targets: The Next Frontier in Peptide Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 15. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc Deprotection of Azide-Containing Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fmoc deprotection of peptides containing azide-functionalized amino acids.
Frequently Asked Questions (FAQs)
Q1: Is the azide (B81097) functional group stable to standard Fmoc deprotection conditions?
A1: Generally, the azide functional group is stable to standard Fmoc deprotection conditions using 20% piperidine (B6355638) in DMF. However, the stability can be sequence-dependent. A known issue is the elimination of the azide ion in peptides with an N-terminal α-azidoaspartate residue.[1][2]
Q2: Can piperidine reduce the azide group during Fmoc deprotection?
A2: Under standard solid-phase peptide synthesis (SPPS) conditions, there is no significant evidence to suggest that piperidine directly reduces the azide functional group. The primary concern is base-catalyzed elimination, particularly in sensitive sequences.
Q3: What are the main side reactions to be aware of when deprotecting Fmoc from azide-containing peptides?
A3: Aside from the potential for azide elimination in specific contexts, researchers should be mindful of common side reactions associated with Fmoc chemistry, including:
-
Aspartimide formation: This is particularly problematic in sequences containing aspartic acid.[3][4]
-
Diketopiperazine (DKP) formation: This can lead to cleavage of the N-terminal dipeptide from the resin.[3]
-
Racemization: Basic conditions can lead to the epimerization of amino acids, especially at the C-terminus or for sensitive residues like cysteine and histidine.[3]
Q4: Are there alternative, milder Fmoc deprotection methods that are compatible with azide-containing amino acids?
A4: Yes, several alternative methods can be employed. A notable base-free method utilizes sodium azide (NaN₃) in DMF to achieve mild and efficient Fmoc deprotection.[5][6][7] Other alternatives to piperidine include the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402), or dipropylamine (B117675) (DPA), which has been shown to reduce aspartimide formation.[3][8][9][10]
Troubleshooting Guides
Issue 1: Suspected Azide Group Instability or Loss
If you suspect the loss of the azide group during Fmoc deprotection, follow this troubleshooting workflow.
Issue 2: Azide Elimination from N-terminal α-Azidoaspartate
A specific and documented issue is the elimination of the azide ion from peptides with an N-terminal α-azidoaspartate residue upon treatment with standard Fmoc deprotection reagents.[1][2]
Proposed Mechanism:
The basic conditions of Fmoc deprotection can facilitate an elimination reaction, leading to the formation of a dehydroalanine (B155165) derivative and the loss of the azide.
Mitigation Strategies:
-
Avoid prolonged exposure to base: Use shorter deprotection times.
-
Use a milder deprotection reagent: Consider using sodium azide for deprotection, as it is a base-free method.[5][6][7]
-
Alternative synthetic strategy: If possible, redesign the peptide sequence to avoid having an α-azidoaspartate at the N-terminus during a deprotection step.
Data Presentation
Table 1: Comparison of Fmoc Deprotection Reagents
This table summarizes the characteristics of common Fmoc deprotection reagents and their suitability for azide-containing peptides.
| Reagent(s) | Concentration | Deprotection Time | Suitability for Azide Peptides | Key Considerations |
| Piperidine | 20% in DMF | 5-20 min | Generally good, except for sensitive sequences (e.g., N-terminal α-azidoaspartate). | Standard method, but can cause aspartimide formation.[3] |
| DBU | 2% in DMF | < 1 min | Effective, but strong basicity can exacerbate side reactions. | Very fast, but not recommended for sequences prone to racemization or aspartimide formation.[3][8][10] |
| Piperazine (PZ) | 5-10% in DMF | Slower than piperidine | Good | Milder base, reduces the risk of aspartimide formation.[3] |
| Piperazine/DBU | 5% PZ / 2% DBU in DMF | 1-5 min | Excellent | Rapid and efficient, with reduced side reactions compared to DBU alone.[3][10] |
| Dipropylamine (DPA) | 25% in DMF | 5-10 min | Good | Shown to significantly reduce aspartimide formation.[9] |
| Sodium Azide (NaN₃) | 5 equivalents | 3-24 hours | Excellent | Mild, base-free method, highly compatible with sensitive residues.[5][6][7] |
Table 2: Optimized Conditions for Fmoc Deprotection using Sodium Azide
The following data is adapted from a study on a mild, base-free Fmoc deprotection method using sodium azide.[5][7][11]
| Entry | Fmoc-Amino Acid | Time (h) | Yield (%) |
| 1 | Fmoc-Phe-OH | 24 | 99 |
| 2 | Fmoc-Ala-OMe | 3 | 98 |
| 3 | Fmoc-Val-OMe | 12 | 95 |
| 4 | Fmoc-Leu-OMe | 6 | 99 |
| 5 | Fmoc-Ile-OMe | 12 | 96 |
| 6 | Fmoc-Pro-OMe | 24 | 87 |
| 7 | Fmoc-Met-OMe | 5 | 98 |
| 8 | Fmoc-Gly-OEt | 3 | 99 |
| 9 | Fmoc-Gln(Trt)-OH | 9 | 90 |
| 10 | Fmoc-Asn(Trt)-OH | 12 | 95 |
| 11 | Fmoc-His(Trt)-OH | 10 | 91 |
| 12 | Fmoc-Cys(Trt)-OH | 9 | 82 |
| 13 | Fmoc-Thr(tBu)-OH | 12 | 97 |
| 14 | Fmoc-Tyr(tBu)-OH | 5 | 98 |
| 15 | Fmoc-Arg(Pbf)-OH | 6 | 92 |
| 16 | Fmoc-Asp(OtBu)-OH | 4 | 97 |
| 17 | Fmoc-Glu(OtBu)-OH | 4 | 92 |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. For difficult sequences, a second treatment of 5-10 minutes may be required.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Alternative Fmoc Deprotection with Piperazine/DBU
This protocol is suitable for rapid deprotection and for sequences prone to aggregation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[3][10]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Base-Free Fmoc Deprotection with Sodium Azide
This protocol is ideal for peptides with base-sensitive functionalities, including those with a high risk of azide elimination.[5][6][7]
-
Reagent Preparation: For each equivalent of Fmoc-protected amino group on the resin, prepare a solution containing 5 equivalents of sodium azide (NaN₃) in DMF.
-
Reaction Setup: Add the sodium azide solution to the peptide-resin.
-
Reaction: Heat the reaction mixture to 50°C and agitate for the time specified in Table 2 (typically 3-24 hours), monitoring the reaction for completeness.
-
Drain: Drain the reaction solution.
-
Washing: Wash the resin thoroughly with DMF, followed by water, and then DMF to remove all traces of sodium azide.
References
- 1. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CuAAC Reactions with Sterically Hindered Azides
Welcome to the technical support center for the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on sterically hindered azides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CuAAC reaction with a bulky azide (B81097) is showing low to no yield. What are the first steps to troubleshoot this?
A1: Low yields in CuAAC reactions involving sterically hindered substrates are a common challenge. A systematic approach to troubleshooting is crucial. Start by evaluating the core components of your reaction: the copper catalyst's activity, the purity and stoichiometry of your reagents, and the overall reaction conditions.[1]
Here is a logical workflow to diagnose the issue:
Q2: How does steric hindrance specifically affect the CuAAC reaction, and what are the primary ways to overcome it?
A2: Steric hindrance, or the presence of bulky functional groups near the azide or alkyne, can significantly slow down the reaction rate.[1] This is because the bulky groups impede the approach of the reactants and the catalyst to form the necessary transition state. In some cases, the azide or alkyne group may be sterically inaccessible to the catalyst and the other reactant.[2][3]
Primary strategies to overcome steric hindrance include:
-
Increasing Reaction Temperature and Time: For sterically hindered substrates, increasing the reaction time or temperature is often necessary.[1] Modest temperature increases can enhance the conformational dynamics of large molecules, potentially exposing hindered reaction sites.[2][3] Gentle heating to 50-60°C can improve yields.[4]
-
Increasing Catalyst and Ligand Concentration: To counteract potential inhibition or slower kinetics, you can increase the concentration of the copper-ligand complex.[1]
-
Solvent Optimization: Adding co-solvents like DMSO can be beneficial.[2][3][5] DMSO can act as a solubilizing agent and may help to expose hindered sites.[2][3]
-
Choice of Ligand and Base: For highly sterically hindered substrates, optimizing the ligand and base can be effective. For instance, substituting Et3N with a bulkier base like N,N-diisopropylethylamine (DIPEA) in DMSO has been shown to improve outcomes for particularly challenging substrates.[6]
-
Alternative Catalytic Systems: Certain catalyst systems may be more effective for hindered substrates. For example, an abnormal N-heterocyclic carbene (NHC) complex of copper, [CuCl(TPh)], has demonstrated high efficiency in reactions with sterically hindered azides and alkynes.[7]
Q3: What role do ligands play in optimizing CuAAC with hindered substrates, and which ones should I consider?
A3: Ligands are crucial in CuAAC reactions for several reasons: they stabilize the active Cu(I) oxidation state, prevent copper aggregation, and can accelerate the reaction rate.[8][9] For sterically hindered substrates, the right ligand can be critical for achieving a reasonable reaction rate and yield.
Commonly used and effective ligands include:
-
Tris(benzyltriazolylmethyl)amine (TBTA): One of the first and most widely used ligands, known for its ability to stabilize Cu(I) and accelerate the reaction.[8]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it ideal for bioconjugation reactions in aqueous media.[2][9]
-
Benzimidazole Ligands: Ligands such as tris(2-benzimidazolylmethyl)amine (B1330919) have been shown to be effective even at lower catalyst loading conditions.
-
Polytriazole and Polybenzimidazole Ligands: These are strong stabilizing ligands that facilitate CuAAC reactions.[10]
The choice of ligand can significantly impact reaction kinetics.[11] It is often necessary to screen different ligands and optimize the ligand-to-copper ratio, which is typically between 1:1 and 5:1.[1]
Q4: I've tried optimizing conditions, but the reaction is still not working. Should I consider alternative "click" chemistry reactions?
A4: Yes, if extensive optimization of the CuAAC reaction does not yield the desired product, especially with highly hindered substrates, exploring alternative click chemistry reactions is a prudent next step.
Here is a decision-making framework for selecting an alternative strategy:
Some prominent alternatives include:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that uses strained cyclooctynes. It is highly valuable for biological applications where copper toxicity is a concern.[9][12][13] However, SPAAC reactions are generally slower than CuAAC.[9]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer from CuAAC. It is, however, more sensitive to the steric demands of the azide substituents.[8]
-
Thiol-Ene and Thiol-Yne Reactions: These are radical-based reactions that have shown high versatility and can proceed rapidly even with significant steric hindrance.[13]
Data & Protocols
Table 1: Recommended Starting Conditions for CuAAC Optimization
| Parameter | Recommended Range/Value | Notes |
| Copper Source | CuSO₄·5H₂O or CuI | CuSO₄ is more common, used with a reducing agent. |
| Copper Concentration | 50 µM to 500 µM | Start with 50-100 µM for bioconjugation.[2] |
| Reducing Agent | Sodium Ascorbate | Prepare fresh. Use 1 mM to 10 mM.[1] |
| Ligand | THPTA (aqueous), TBTA (organic) | Other ligands can be screened. |
| Ligand:Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is often recommended for bioconjugations.[2][4] |
| Reactant Stoichiometry | 1.1 to 2-fold excess of alkyne or azide | Can be optimized based on substrate availability. |
| Solvent | Water/t-BuOH, DMF, DMSO | Co-solvents like DMSO can help with solubility and hindered substrates.[2][3] |
| pH | 4 to 12 | For bioconjugations, a pH of 7-9 is common.[4] |
| Temperature | Room Temperature to 60°C | Increase temperature for sterically hindered substrates.[1][4] |
| Reaction Time | 1 to 24 hours | Monitor by TLC or LC-MS. Longer times may be needed for hindered cases.[1] |
Experimental Protocol: General Procedure for CuAAC with a Sterically Hindered Azide
This protocol provides a starting point for optimizing the reaction between a sterically hindered azide and an alkyne.
Materials:
-
Sterically hindered azide
-
Alkyne partner
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., 1:1 mixture of deionized water and t-BuOH, or DMSO)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of Sodium L-ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the sterically hindered azide (1.0 equivalent) and the alkyne (1.2 equivalents) in the chosen solvent system.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
In a separate tube, prepare the catalyst complex by mixing the CuSO₄ stock solution with the THPTA stock solution (aim for a 1:5 copper to ligand molar ratio).[2] Let it sit for 1-2 minutes.
-
Add the copper-ligand complex to the reaction vessel containing the azide and alkyne. The final copper concentration should be in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration should be between 5-10 mM.[1]
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Upon completion, the reaction can be quenched by adding EDTA to chelate the copper.
-
Proceed with standard extraction and purification methods (e.g., column chromatography) to isolate the desired triazole product.
-
This guide provides a foundational framework for addressing challenges associated with sterically hindered azides in CuAAC reactions. Systematic optimization of the parameters outlined above will significantly increase the likelihood of a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Side Reactions of Azido Amino Acids in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azido (B1232118) amino acids in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Are azido amino acids stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: Generally, the azide (B81097) group is robust and compatible with standard Fmoc-SPPS conditions. It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions used for cleavage from the resin (e.g., high concentration of trifluoroacetic acid - TFA). However, specific reagents, particularly scavengers used during cleavage, can cause side reactions.
Q2: What is the most common side reaction observed with azido amino acids?
A2: The most prevalent side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This is most frequently observed during the final TFA cleavage step and is highly dependent on the composition of the cleavage cocktail.
Q3: Can the choice of coupling reagent affect the stability of the azido group?
A3: While the azide group is generally stable during coupling, prolonged coupling times or the use of highly reactive coupling reagents in the presence of certain side-chain functionalities could potentially lead to undesired reactions. However, this is less common than side reactions during cleavage.
Q4: Do peptides containing azido amino acids have a higher tendency to aggregate?
A4: The incorporation of azido amino acids, such as azidolysine, can increase the hydrophobicity of a peptide, which may increase its propensity for aggregation, especially in sequences with multiple hydrophobic residues.[1] Strategies to mitigate aggregation, such as the use of specialized resins or chaotropic salts, may be necessary.[2]
Troubleshooting Guides
Problem 1: Azide Group Reduction to an Amine
Symptom: Mass spectrometry (MS) analysis of your crude peptide shows a significant peak with a mass of -26 Da relative to the expected mass of your azido-peptide. This corresponds to the conversion of an azide (-N₃) to an amine (-NH₂), with a loss of N₂ (28 Da) and a gain of two protons.
Primary Cause: The use of thiol-based scavengers, especially 1,2-ethanedithiol (B43112) (EDT), in the TFA cleavage cocktail.[3] These reagents are strong reducing agents in an acidic environment.
Solutions:
-
Optimize the Cleavage Cocktail:
-
Recommended "Azide-Safe" Cocktail: Use a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O . TIS is a non-thiol scavenger that effectively captures carbocations without reducing the azide group.[3]
-
Alternative Thiol Scavengers: If a thiol scavenger is necessary (e.g., for peptides containing multiple Arg(Pbf) or Trp residues), dithiothreitol (DTT) is a much safer alternative to EDT.[3] Thioanisole can also be used.[3]
-
-
On-Resin Diazotransfer: If azide reduction during cleavage remains a persistent issue, consider synthesizing the peptide with a corresponding amine-containing amino acid (e.g., Lys) protected with an orthogonal protecting group (e.g., Alloc). After peptide assembly, the protecting group can be selectively removed, and the exposed amine can be converted to an azide on-resin using a diazotransfer reagent like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).[3][4]
The following table summarizes the approximate percentage of azide reduction observed with various thiol scavengers during TFA cleavage.
| Scavenger (in TFA/TIS/H₂O) | % Azide Reduction (Approximate) | Reference |
| 1,2-Ethanedithiol (EDT) | 30-50% | [3] |
| Dithiothreitol (DTT) | 5-15% | [3] |
| Thioanisole | < 5% | [3] |
Objective: To cleave the peptide from the resin and remove side-chain protecting groups while preserving the azide functionality.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (freshly prepared)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Swell the dried peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes and then drain.
-
Add the freshly prepared "azide-safe" cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Figure 1. Workflow for the azide-safe cleavage protocol.
Problem 2: Low Yield in Staudinger Ligation (Aza-Wittig Side Reaction)
Symptom: When performing a traceless Staudinger ligation with a peptide containing a C-terminal phosphinothioester and another with an N-terminal azido amino acid, you observe low yields of the desired ligated peptide, particularly when the ligation site involves non-glycyl residues.[5] MS analysis may reveal a byproduct corresponding to a phosphonamide.[2]
Primary Cause: A competing aza-Wittig reaction pathway that diverts the iminophosphorane intermediate away from the desired intramolecular S-N acyl transfer.[2][5] This side reaction is more prevalent with sterically hindered (non-glycyl) residues.[5]
Solutions:
-
Modify the Phosphine (B1218219) Reagent: Increase the electron density on the phosphorus atom of the phosphinothioester reagent. This can be achieved by adding electron-donating groups (e.g., p-methoxy) to the phenyl substituents of the phosphine.[5] This modification favors the Staudinger ligation pathway over the aza-Wittig reaction.
-
Change the Solvent Polarity: Use a solvent of low polarity, such as toluene (B28343) or dioxane, instead of more polar solvents like DMF or THF/water.[5] Lower polarity solvents have been shown to significantly increase the yield of the desired ligated product.
The following table illustrates the impact of solvent and phosphine electronics on the yield of an Ala-Ala ligation, a model for a non-glycyl coupling.
| Phosphinothioester Reagent | Solvent | Staudinger Ligation Yield (%) | Aza-Wittig Byproduct Yield (%) | Reference |
| Ac-Ala-SCH₂P(Ph)₂ | DMF | 36% | High | [2] |
| Ac-Ala-SCH₂P(Ph)₂ | Toluene | 65% | Moderate | [2] |
| Ac-Ala-SCH₂P(p-MeOPh)₂ | DMF | 68% | Moderate | [2] |
| Ac-Ala-SCH₂P(p-MeOPh)₂ | Toluene | 82% | Low | [2] |
Objective: To maximize the yield of the desired amide product in a traceless Staudinger ligation involving non-glycyl amino acids.
Materials:
-
Peptide-phosphinothioester (e.g., with a C-terminal -SCH₂P(p-MeOPh)₂ group)
-
Peptide-azide
-
Anhydrous, low-polarity solvent (e.g., toluene or dioxane)
Procedure:
-
Dissolve equimolar amounts of the peptide-phosphinothioester and peptide-azide in the chosen anhydrous, low-polarity solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, quench the reaction by adding water to hydrolyze any remaining intermediates.
-
Purify the final ligated peptide using standard HPLC protocols.
Figure 2. Troubleshooting logic for low-yield Staudinger ligations.
Problem 3: Elimination of Azide from N-terminal α-Azidoaspartate
Symptom: During the synthesis of a peptide with an N-terminal α-azidoaspartate residue, you observe a significant byproduct corresponding to the loss of the azide group and the formation of a dehydroalanine (B155165) (Dha) residue at the N-terminus.
Primary Cause: The basic conditions of Fmoc deprotection using piperidine can induce a β-elimination reaction when an α-azidoaspartate is at the N-terminus of the peptide.
Solutions:
-
Use a Milder Base for Fmoc Deprotection:
-
Piperazine (B1678402)/DBU: A combination of 5% piperazine and 2% DBU in DMF can be a more effective and less harsh deprotection reagent.[6]
-
Acid Additive: Adding a small amount of a weak acid, such as 1% formic acid, to the piperidine deprotection solution can help to suppress base-mediated side reactions.[6]
-
-
Alternative N-terminal Protection: If the N-terminal residue is particularly sensitive, consider using a different temporary N-terminal protecting group that can be removed under non-basic conditions, although this would require a significant change in the synthesis strategy.
Objective: To remove the Fmoc group while minimizing the risk of β-elimination of a sensitive N-terminal residue.
Materials:
-
Peptide-resin with N-terminal Fmoc-α-azidoaspartate
-
Deprotection Solution: 5% (w/v) piperazine and 2% (v/v) DBU in DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Add the piperazine/DBU deprotection solution to the resin.
-
Agitate the mixture at room temperature for 1-5 minutes.[6]
-
Drain the deprotection solution.
-
Repeat the deprotection step to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF to remove all traces of the deprotection reagents.
Figure 3. Simplified mechanism of azide elimination from N-terminal α-azidoaspartate.
Problem 4: Peptide Aggregation
Symptom: The peptide-resin shows poor swelling, and you observe incomplete coupling and/or deprotection reactions, leading to a complex mixture of deletion sequences in the crude product. This can be more pronounced in hydrophobic sequences containing multiple azido amino acids.[4]
Primary Cause: Inter-chain hydrogen bonding and hydrophobic interactions of the growing peptide chains on the solid support, leading to the formation of insoluble aggregates that are inaccessible to reagents. The increased hydrophobicity from azido amino acids can exacerbate this issue.[7]
Solutions:
-
Incorporate Solubilizing Amino Acids: If the sequence allows, introduce a hydrophilic azido amino acid to improve the overall solubility of the peptide.[7]
-
Use Aggregation-Disrupting Reagents:
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.
-
Solvents: Switch from DMF to N-methylpyrrolidone (NMP) or add up to 25% DMSO to the DMF to improve solvation.
-
-
Incorporate "Structure-Breaking" Residues:
-
Pseudoproline Dipeptides: Strategically introduce pseudoproline dipeptides to disrupt the formation of secondary structures that lead to aggregation.
-
Backbone Protection: Use amino acids with backbone protection (e.g., Hmb or Dmb groups) at regular intervals (e.g., every 6-7 residues) to prevent inter-chain hydrogen bonding.[2]
-
Objective: To improve the efficiency of coupling and deprotection steps for an aggregation-prone peptide sequence.
Procedure:
-
Solvent Modification: Prepare coupling and deprotection solutions using NMP instead of DMF, or add 25% DMSO to the DMF.
-
Chaotropic Salt Addition: During the coupling step, add 0.8 M LiCl to the reaction mixture.
-
Double Coupling: For amino acids being coupled to a region prone to aggregation, perform the coupling reaction twice before proceeding to the next deprotection step.
-
Monitoring: Carefully monitor the completeness of each coupling and deprotection step using a qualitative test such as the Kaiser test (for primary amines) or the isatin (B1672199) test (for secondary amines).
References
- 1. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger ligation of peptides at non-glycyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides Containing (2S,4R)-Fmoc-L-Pro(4-N3)-OH
This guide provides troubleshooting advice and frequently asked questions for researchers working with peptides incorporating the unnatural amino acid (2S,4R)-Fmoc-L-Pro(4-N3)-OH. The presence of the azidoproline residue can introduce unique challenges in purification, primarily related to solubility, secondary interactions, and method optimization.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of (2S,4R)-L-Pro(4-N3)-OH affect the properties of my peptide?
A1: The 4-azido-proline residue introduces an azide (B81097) group, a small but polar and energetic functional group, which is primarily used for subsequent "click chemistry" ligations.[1] While it may have a minimal impact on the retention time of larger peptides, its presence can influence solubility and secondary interactions with the stationary phase.[1] Peptides with a high density of azide-containing residues have shown a propensity for poor solubility or organogelation.[2] Furthermore, replacing a charged residue like lysine (B10760008) with an azide-containing amino acid can increase hydrophobicity and lead to aggregation.[3]
Q2: What are the recommended initial HPLC conditions for purifying a novel azidoproline-containing peptide?
A2: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is highly recommended.[1][4] A standard starting point involves a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (ACN), with 0.1% trifluoroacetic acid (TFA) added to both phases.[1][5] A typical broad gradient, such as 5% to 95% ACN over 20-30 minutes, can be used to first determine the approximate elution time of the peptide.[1]
Q3: Is the azide functional group stable during standard RP-HPLC conditions?
A3: The azide group is generally stable under the acidic mobile phase conditions (e.g., 0.1% TFA in water/acetonitrile) used for RP-HPLC. However, azide stability can be a concern over time, especially with prolonged storage in solution.[1][6] Kinetic studies on sodium azide have shown degradation in aqueous solutions, with a half-life of several days at room temperature.[6] It is crucial to use freshly prepared solutions and minimize the time the peptide spends in the mobile phase before lyophilization.
Q4: My peptide is poorly soluble. How should I prepare it for HPLC injection?
A4: Peptide solubility is a common challenge, particularly for sequences prone to aggregation.[7] If the peptide is difficult to dissolve, try the following:
-
Start with the initial mobile phase: Whenever possible, dissolve the sample in the starting buffer of your HPLC gradient (e.g., 95% Water/5% ACN with 0.1% TFA).[1] Injecting in a solvent stronger than the mobile phase can cause peak distortion.
-
Use minimal strong solvent: If necessary, dissolve the peptide in a minimal amount of a stronger organic solvent (like DMSO, DMF, or ACN) and then dilute it with the initial mobile phase.[8]
-
Consider MS-compatible acids: For peptides with poor solubility, using formic acid can sometimes improve solubilization compared to TFA.
-
Address aggregation during synthesis: For known "difficult" sequences, consider incorporating pseudoproline dipeptides during solid-phase peptide synthesis (SPPS) to disrupt secondary structures that lead to aggregation.[9]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of azidoproline-containing peptides.
| Issue | Symptoms | Potential Causes | Recommended Solutions |
| Poor Peak Shape | Asymmetrical peaks (tailing or fronting), reduced peak height, and poor resolution. | Secondary Interactions: The azide group may engage in unwanted interactions with residual silanols on the stationary phase.[1] Column Overload: Injecting too much sample for the column's capacity. Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase.[1] | Optimize Mobile Phase: Ensure sufficient ion-pairing agent (0.1% TFA) is used for sharp peaks with UV detection.[5] Reduce Sample Load: Perform a loading study to determine the optimal injection mass/volume. Match Injection Solvent: Dissolve the crude peptide in the initial mobile phase conditions whenever possible.[1][8] |
| Low or No Peptide Recovery | The expected peptide peak is very small or absent from the chromatogram. | On-Column Precipitation: The peptide may be precipitating on the column head due to poor solubility in the mobile phase.[2] Irreversible Binding: In some cases, molecules with azide groups have been observed to bind irreversibly to chromatographic surfaces.[1] Aggregation: Hydrophobic peptides or those with specific sequences can aggregate, leading to poor recovery.[7][10] | Perform a Solubility Test: Before injection, ensure your peptide is fully dissolved in the chosen solvent. Change Stationary Phase: Try a different column chemistry (e.g., C8 or C4) which may have different surface properties.[11] Modify Mobile Phase: Add organic modifiers or switch to a different acid (e.g., formic acid) to improve solubility. |
| Co-eluting Impurities | The main peptide peak is not well-resolved from other peaks. | Sub-optimal Gradient: The gradient slope may be too steep, preventing separation of closely eluting species. Complex Crude Mixture: The synthesis may have produced impurities with very similar hydrophobicity to the target peptide (e.g., deletions, truncations). | Shallow the Gradient: After an initial fast "scouting" run, run a much shallower gradient around the elution point of your target peptide (e.g., 1% B per minute or less).[12] Change Selectivity: Try a different organic modifier (e.g., methanol (B129727) instead of ACN) or a different stationary phase (e.g., Phenyl-Hexyl) to alter the elution order of impurities. |
| Ion Suppression in LC-MS | Low signal intensity or complete signal loss when analyzing fractions with mass spectrometry. | Trifluoroacetic Acid (TFA): TFA is an excellent ion-pairing agent for UV chromatography but is a known cause of significant ion suppression in electrospray ionization (ESI) mass spectrometry.[1] | Use an MS-Friendly Additive: Purify using a mobile phase containing 0.1% formic acid (FA). Note that this may lead to broader peaks compared to TFA.[1] Use a Compromise Additive: Difluoroacetic acid (DFA) can offer a balance between good peak shape and reduced MS suppression.[1] Post-Purification Removal: If TFA must be used for separation, perform solvent exchange on the collected fractions before MS analysis. |
Data & Protocols
Table 1: Recommended Starting RP-HPLC Conditions
| Parameter | Recommendation |
| Column | C18, 300 Å pore size, 3.5 or 5 µm particle size |
| Mobile Phase A | 0.1% TFA (or 0.1% FA for MS) in Water |
| Mobile Phase B | 0.1% TFA (or 0.1% FA for MS) in Acetonitrile |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID analytical column) |
| Column Temperature | 35 - 40°C[13] |
| Detection | UV at 214 nm (peptide backbone) and 280 nm (aromatic residues) |
| Initial Gradient | 5% to 65% Mobile Phase B over 30 minutes |
Table 2: Comparison of Common Mobile Phase Additives
| Additive | Typical Conc. | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent ion-pairing agent, results in sharp peaks for UV detection.[1] | Causes significant ion suppression in MS detection.[1] |
| Formic Acid (FA) | 0.1% | Volatile and highly compatible with MS detection. | May result in broader peaks and reduced resolution compared to TFA.[1] |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | Offers a good compromise with acceptable UV peak shape and reduced MS suppression.[1] | Less commonly used than TFA or FA. |
Detailed Experimental Protocol: Standard RP-HPLC Purification
-
Sample Preparation:
-
Accurately weigh the crude, lyophilized peptide.
-
Attempt to dissolve the peptide in Mobile Phase A to a concentration of 1-5 mg/mL.
-
If solubility is an issue, add the minimum required volume of acetonitrile or DMSO to achieve dissolution, then dilute with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Method:
-
Equilibrate the C18 column with 5-10 column volumes of the initial mobile phase conditions (e.g., 95% A/5% B).
-
Inject the prepared sample onto the column.
-
Run the separation gradient (e.g., 5% to 65% B over 30 minutes).[1]
-
Include a high-organic wash step (e.g., ramp to 95% B and hold for 5 minutes) to elute any strongly bound impurities.[1]
-
Re-equilibrate the column at initial conditions for at least 5 column volumes before the next injection.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the observed UV peaks.
-
Analyze an aliquot of each collected fraction by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass of the target peptide.
-
Pool the fractions containing the pure peptide.
-
-
Post-Purification:
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath).
-
Lyophilize the frozen sample to obtain the purified peptide as a fluffy powder.
-
Visualizations
Caption: General workflow for the purification of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. hplc.eu [hplc.eu]
- 6. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. biotage.com [biotage.com]
- 9. chempep.com [chempep.com]
- 10. bioxconomy.com [bioxconomy.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Mass Spectrometry Analysis of Azido-Modified Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mass spectrometry analysis of azido-modified peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the mass spectrometry analysis of azido-modified peptides?
A1: Researchers often face several challenges, including:
-
Low signal intensity of the modified peptide.
-
Incomplete click chemistry reactions , leading to low yields of biotinylated or fluorophore-tagged peptides.
-
Reduction of the azide (B81097) group to an amine during sample preparation or mass spectrometry analysis.[1]
-
Poor fragmentation of the modified peptide during MS/MS analysis, making identification difficult.
-
Non-specific binding of peptides to enrichment resins.
Q2: How can I improve the signal intensity of my azido-modified peptide?
A2: To enhance the signal intensity, consider the following:
-
Optimize Enrichment: Employ an effective enrichment strategy. The use of dibenzocyclooctyne (DBCO)-coupled resins for capturing azide-tagged peptides has been shown to be highly efficient.[2][3]
-
Increase Starting Material: If the modified protein is of low abundance, increasing the amount of starting material can help.
-
Efficient Sample Handling: Minimize sample loss during preparation and cleanup steps.
-
Optimize Mass Spectrometry Parameters: Adjust instrument settings, such as ionization source parameters and acquisition time, to maximize the signal for your peptide of interest.
Q3: My click chemistry reaction is inefficient. What could be the cause and how can I troubleshoot it?
A3: Incomplete click reactions are a common problem. Here are potential causes and solutions:
-
Copper Catalyst Issues (for CuAAC): The Cu(I) catalyst is prone to oxidation. Ensure you use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) and consider using a stabilizing ligand like TBTA or THPTA.[4][5]
-
Reagent Quality: Use high-purity azide and alkyne reagents. Degradation of reagents can significantly lower reaction efficiency.
-
Steric Hindrance: If the azide or alkyne is in a sterically hindered position within the peptide, the reaction may be slow. Consider optimizing reaction time and temperature.
-
Interfering Substances: Buffers containing Tris or other primary amines can interfere with the copper catalyst. Use non-interfering buffers like PBS or HEPES.
Q4: I am observing a mass shift that corresponds to the reduction of the azide group to an amine. How can I prevent this?
A4: The reduction of the azide group (-N₃) to an amine (-NH₂) can occur during sample preparation or certain mass spectrometry ionization techniques.[1]
-
Gentle Sample Handling: Avoid harsh reducing agents during your sample preparation, unless they are intended for specific steps like disulfide bond reduction and are subsequently removed.
-
Choice of Ionization Method: While not always feasible to change, be aware that certain ionization methods can be more prone to inducing this reduction.
-
Data Analysis: Account for this potential modification in your database search parameters by including a variable modification of -26 Da (N₂ loss and H₂ gain).
Troubleshooting Guides
Issue 1: Low Yield of Enriched Azido-Modified Peptides
This guide provides a step-by-step approach to troubleshoot and improve the yield of enriched azido-modified peptides.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Click Reaction | Refer to the troubleshooting guide for incomplete click reactions below. Ensure optimal catalyst, reagent quality, and reaction conditions. |
| Suboptimal Enrichment Resin | Evaluate the efficiency of your enrichment resin. DBCO-functionalized resins often show higher enrichment efficiency for azide-tagged peptides compared to traditional streptavidin-biotin systems.[2][3] |
| Insufficient Incubation Time | Optimize the incubation time for the capture of azido-peptides onto the resin. Longer incubation times may be necessary for low abundance peptides. |
| Competition from Non-specific Binding | Increase the stringency of your wash steps after enrichment. Use buffers with varying salt concentrations or mild detergents to remove non-specifically bound peptides. |
| Sample Loss During Preparation | Handle samples carefully, especially during transfer steps. Use low-binding tubes and pipette tips. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of enriched azido-peptides.
Issue 2: Incomplete Click Chemistry Reaction (CuAAC)
This guide addresses common problems leading to incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Experimental Protocol: Standard CuAAC Reaction for Peptide Labeling
-
Prepare Stock Solutions:
-
Azido-peptide: 1 mM in a compatible buffer (e.g., PBS).
-
Alkyne-biotin/fluorophore: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).
-
THPTA ligand: 50 mM in water.
-
-
Reaction Setup:
-
In a microfuge tube, combine 50 µL of the azido-peptide solution with 5 µL of the alkyne-biotin/fluorophore solution.
-
Add 2 µL of the THPTA ligand solution.
-
Add 1 µL of the CuSO₄ solution.
-
Initiate the reaction by adding 5 µL of the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Cleanup:
-
Proceed with peptide cleanup using a C18 desalting column or similar method to remove excess reagents before mass spectrometry analysis.
-
Troubleshooting Diagram:
References
Technical Support Center: Preservation of Azide Groups During Peptide Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the reduction of azide (B81097) groups during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group during standard Fmoc-SPPS conditions?
A: The azide group is generally robust and stable under the standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the strongly acidic conditions of resin cleavage, such as high concentrations of trifluoroacetic acid (TFA). However, the stability of the azide group is highly dependent on the composition of the final cleavage cocktail, particularly the choice of scavengers.
Q2: What is the primary cause of azide group reduction during peptide cleavage?
A: The most common reason for the unintended reduction of an azide group to a primary amine is the presence of thiol-based scavengers in the TFA cleavage cocktail. Specifically, 1,2-ethanedithiol (B43112) (EDT) is a potent reducing agent in an acidic environment and is the principal cause of this unwanted side reaction.
Q3: Are all scavengers incompatible with azide-containing peptides?
A: No, the choice of scavenger is critical. While thiol scavengers like EDT should be avoided, several other scavengers are compatible with azide groups. Triisopropylsilane (TIS) is a widely used non-thiol scavenger that effectively traps carbocations without reducing azides. If a thiol scavenger is deemed necessary, dithiothreitol (B142953) (DTT) is a significantly safer alternative to EDT, causing substantially less reduction.
Q4: Is it possible to perform the cleavage without any scavengers to protect the azide group?
A: This is strongly discouraged. Scavengers are crucial for quenching reactive carbocations generated during the removal of side-chain protecting groups from amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Without scavengers, these reactive species can lead to various side reactions, including re-alkylation of the peptide, resulting in significant impurities. A minimal, azide-safe scavenger cocktail, such as a mixture of TFA, TIS, and water, is a common and effective choice.
Q5: My peptide contains Tryptophan, which requires a thiol scavenger. What should I do?
A: The indole (B1671886) side chain of Tryptophan is particularly susceptible to modification by carbocations during TFA cleavage. While EDT is often used for its protection, it will reduce the azide group. The recommended approach is to use a non-reductive scavenger cocktail. A combination of TIS and water is generally sufficient to protect Tryptophan while preserving the azide. For added protection, a non-thiol scavenger like thioanisole (B89551) can also be included in the cleavage cocktail.
Troubleshooting Guide
Problem 1: My azide-containing peptide was unexpectedly reduced to an amine after cleavage.
-
Diagnosis: The most likely cause is the composition of your cleavage cocktail. Check if you used 1,2-ethanedithiol (EDT) as a scavenger. EDT is a strong reducing agent under acidic conditions and is known to reduce azides to amines.
-
Solution: Re-synthesize the peptide and use an azide-safe cleavage cocktail. A standard azide-safe cocktail consists of 95% TFA, 2.5% TIS, and 2.5% water. If your peptide contains sensitive residues that require additional scavenging, consider adding thioanisole to the mixture.
Problem 2: I observed a byproduct with a mass difference of -12 Da from my expected azide-containing peptide.
-
Diagnosis: This mass difference is consistent with the conversion of the azide group to a methylamine. This can occur during TFA-mediated cleavage through a Schmidt rearrangement involving the nucleophilic attack of the azide on tert-butyl cations generated from the deprotection of Boc or t-butyl ether protecting groups.
-
Solution: To minimize the formation of this byproduct, it is crucial to use an efficient scavenger for tert-butyl cations. Triisopropylsilane (TIS) is effective in trapping these cations. Ensuring a sufficient concentration of TIS in the cleavage cocktail can help to suppress this side reaction.
Quantitative Data
The choice of scavenger has a significant impact on the stability of the azide group during TFA cleavage. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.
| Scavenger | Peptide 1 (N-terminal Azide) | Peptide 2 (Internal Azide) | Peptide 3 (C-terminal Azide) |
| 1,2-Ethanedithiol (EDT) | ~50% | ~45% | ~55% |
| Dithiothreitol (DTT) | <5% | <5% | <10% |
| Thioanisole | <2% | <2% | <2% |
Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine. As the data indicates, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options.
Experimental Protocols
Protocol 1: Azide-Safe Peptide Cleavage
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Reagents:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Acetonitrile (ACN) and Water for dissolution
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.
-
Wash the peptide pellet with a fresh portion of cold diethyl ether and repeat the centrifugation and decanting steps.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent system (e.g., 50% ACN in water) for purification by HPLC.
Protocol 2: On-Resin Diazotransfer Reaction
This protocol describes the conversion of a side-chain amine (from Lys or Orn) to an azide on the solid support prior to cleavage. This is an alternative to using azide-functionalized amino acids during synthesis.
Reagents:
-
Fully assembled peptide-resin containing a free amine side-chain (e.g., from Lys(Alloc) after deprotection).
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents
Technical Support Center: Troubleshooting Incomplete Coupling of (2S,4R)-Fmoc-L-Pro(4-N3)-OH in SPPS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of (2S,4R)-Fmoc-L-Pro(4-N3)-OH during Solid-Phase Peptide Synthesis (SPPS). Below you will find a series of frequently asked questions (FAQs) and troubleshooting steps to diagnose and resolve incomplete coupling issues.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for the incomplete coupling of this compound?
Incomplete coupling of this specific amino acid derivative can be attributed to several factors, often related to steric hindrance and the properties of the growing peptide chain.
-
Steric Hindrance: Proline derivatives are secondary amines, which are inherently less reactive than primary amines of other amino acids.[1] The rigid ring structure of proline, combined with the bulky Fmoc protecting group, can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain on the solid support.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, leading to aggregation on the resin. This aggregation can physically block the reactive N-terminus, preventing efficient coupling. Hydrophobic sequences are particularly prone to this issue.
-
Suboptimal Activation or Coupling Conditions: The choice of coupling reagent, base, solvent, and reaction time are all critical for successful coupling. An activation method that is not potent enough for a sterically hindered residue will result in incomplete reactions.
-
Resin Swelling: Inadequate swelling of the solid support resin in the chosen solvent can limit the accessibility of the reactive sites, leading to lower coupling efficiency.[2]
Q2: How can I detect and confirm incomplete coupling?
Several qualitative and quantitative methods can be used to monitor the completeness of the coupling reaction.
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a widely used method to detect free primary amines. A positive result (blue/purple color) indicates the presence of unreacted amino groups and thus an incomplete coupling.[3] Note that the Kaiser test is not reliable for detecting the secondary amine of proline itself, but it is useful for the preceding primary amine.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test can be used as an alternative to the Kaiser test for detecting free amines.
-
-
Quantitative Analysis (Post-Synthesis):
-
Mass Spectrometry (MS): Analysis of the cleaved crude peptide by MS can identify the presence of deletion sequences (peptides missing the (2S,4R)-L-Pro(4-N3)-OH residue).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product will show a lower purity profile with multiple peaks corresponding to the desired peptide and deletion sequences in cases of incomplete coupling.
-
Troubleshooting Guide
If you have confirmed incomplete coupling of this compound, the following troubleshooting steps and alternative protocols can be implemented.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete coupling issues.
Caption: A step-by-step decision-making diagram for addressing incomplete coupling in SPPS.
Detailed Troubleshooting Steps
-
Double Coupling: This is often the simplest and most immediate solution. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[1]
-
Optimize Coupling Reagents and Conditions: If double coupling is insufficient, consider modifying your coupling protocol. The choice of coupling reagent is crucial for sterically hindered amino acids.[4]
Coupling Reagent Class Key Characteristics HBTU/TBTU Uronium/Aminium Commonly used, effective for many standard couplings.[4] HATU Uronium/Aminium Highly efficient, often superior for difficult couplings and sterically hindered amino acids.[4][5] PyBOP Phosphonium Another effective reagent for difficult couplings. COMU Uronium/Aminium A newer generation reagent with high coupling efficiency, comparable to HATU, and improved safety profile.[4][5] DIC/Oxyma Carbodiimide/Additive A cost-effective and highly efficient combination, with Oxyma Pure being a safer alternative to HOBt.[6] -
Extend Reaction Time and Increase Equivalents: For difficult couplings, increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields.[7] Additionally, using a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents instead of 3) can drive the reaction to completion.
-
Address Peptide Aggregation: If you suspect aggregation is the root cause, several strategies can be employed:
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN (at concentrations around 0.4 M) to the coupling mixture to disrupt secondary structures.[2]
-
"Magic Mixture": Use a solvent mixture such as DCM/DMF/NMP (1:1:1) which can improve resin swelling and disrupt aggregation.[2]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C), especially with microwave-assisted SPPS, can significantly enhance coupling efficiency for hindered amino acids.[8]
-
-
Capping Unreacted Amines: If a small percentage of amines remain unreacted after troubleshooting, it is advisable to "cap" them to prevent the formation of deletion peptides. This is typically done by acetylating the unreacted N-termini with acetic anhydride (B1165640) and a base like DIPEA.
Experimental Protocols
Protocol 1: Standard Double Coupling with HATU
-
Initial Coupling:
-
Dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Take a small sample of resin beads for a Kaiser test.
-
-
Second Coupling (if necessary):
-
If the Kaiser test is positive, drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Repeat the coupling procedure with a freshly prepared solution of activated this compound.
-
Agitate for another 2 hours.
-
Perform a final Kaiser test to confirm completion.
-
Protocol 2: Coupling with Microwave-Assisted SPPS
Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency for difficult residues.[8]
-
Reagent Preparation:
-
Prepare a solution of this compound (5 eq.) in DMF.
-
Prepare a solution of your chosen coupling reagent (e.g., COMU, 5 eq.) and base (e.g., DIPEA, 10 eq.) in DMF.
-
-
Microwave Coupling:
-
Add the amino acid and coupling reagent solutions to the resin in the microwave reaction vessel.
-
Perform the coupling reaction in a microwave peptide synthesizer at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
-
Post-Coupling:
-
After the reaction, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to check for completion.
-
Logical Relationship Diagram
The following diagram illustrates the interplay of factors leading to incomplete coupling and the corresponding solutions.
Caption: The relationship between causes of incomplete coupling and effective troubleshooting strategies.
References
Technical Support Center: Stability of the Azide Group to TFA Cleavage Cocktail
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the azide (B81097) functional group during the trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the azide group stable under standard TFA cleavage conditions?
A: The azide group is generally stable to high concentrations of trifluoroacetic acid (TFA) itself.[1][2] However, the stability of the azide is highly dependent on the composition of the cleavage cocktail, specifically the scavengers used.[3][4]
Q2: What is the primary cause of azide group reduction during peptide cleavage?
A: The most common cause of unintended azide reduction to a primary amine is the presence of certain thiol-based scavengers in the TFA cleavage cocktail.[1] 1,2-ethanedithiol (B43112) (EDT) has been shown to be a potent reducing agent for azides under acidic cleavage conditions, leading to significant loss of the desired azide-containing peptide.[1][3]
Q3: Are all scavengers incompatible with azide-containing peptides?
A: No, the choice of scavenger is critical. While EDT should be avoided, other scavengers are compatible with the azide group. Dithiothreitol (DTT) is a thiol-based scavenger that results in significantly less azide reduction compared to EDT.[3] Non-thiol scavengers such as triisopropylsilane (B1312306) (TIS) and water are considered safe for peptides containing azides and are effective at scavenging carbocations generated during the cleavage of protecting groups.[1][5]
Q4: Is it possible to perform the cleavage without any scavengers to protect the azide group?
A: It is highly discouraged to perform cleavage without scavengers. Scavengers are crucial for quenching reactive carbocations that are liberated from side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[6] Without scavengers, these reactive species can lead to various side reactions, including re-alkylation of the peptide, resulting in a significantly impure product.[7] A minimal, azide-safe scavenger cocktail typically consists of TFA, TIS, and water.[1][5]
Q5: What should I do if I still observe azide reduction with an optimized cleavage cocktail?
A: If azide reduction persists even with an azide-safe cleavage cocktail, consider an alternative strategy for introducing the azide group. An on-resin diazotransfer reaction can be performed after the peptide has been fully assembled.[1][8] This method involves converting a primary amine on a lysine (B10760008) side chain to an azide directly on the solid support before cleavage.[8]
Troubleshooting Guide
Problem: Mass spectrometry analysis of my cleaved peptide shows a significant peak corresponding to the mass of the peptide with an amine instead of an azide.
This indicates that the azide group was reduced during the cleavage and deprotection step. Follow the diagnostic steps below to identify and resolve the issue.
Data Presentation
The choice of scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.
| Thiol Scavenger | Peptide 1 (Azide at N-terminus) | Peptide 2 (Internal Azide) | Peptide 3 (Hydrophobic, C-terminal Azide) | Reference |
| 1,2-Ethanedithiol (EDT) | ~50% | ~30% | ~45% | [1] |
| Dithiothreitol (DTT) | <5% | <5% | <5% | [3] |
| Thioanisole | <2% | <2% | <2% | [3] |
| Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[1] As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options.[1][3] |
Experimental Protocols
Protocol 1: Azide-Safe Peptide Cleavage and Deprotection
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Reagents:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.[1][8]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-bound resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent system (e.g., 50% ACN in water) for purification by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Peptides Containing Modified Proline Residues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the aggregation of peptides containing modified proline residues.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and how do they improve peptide synthesis?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring.[1][2] This modification introduces a "kink" into the peptide backbone, similar to a native proline residue.[1][2] This structural disruption is key to their function: by interrupting the formation of secondary structures like β-sheets, which are a primary cause of peptide chain aggregation, pseudoprolines enhance the solvation of the growing peptide.[1][2] This leads to improved coupling efficiencies, higher crude peptide purity, and significantly increased overall yields, especially for long or notoriously "difficult sequences".[2]
Q2: When should I consider using pseudoproline dipeptides in my synthesis?
A2: You should consider using pseudoproline dipeptides when synthesizing:
-
Long peptides (>30 amino acids): These are prone to aggregation, leading to incomplete couplings and low yields.[2]
-
Hydrophobic sequences: Peptides with a high content of hydrophobic residues have a strong tendency to aggregate. Placing a pseudoproline before a hydrophobic region can improve solubility and synthesis efficiency.[1][2]
-
"Difficult sequences": Peptides known to form strong secondary structures or that have failed to synthesize under standard conditions are excellent candidates. For example, the synthesis of human Amylin (hIAPP), a highly amyloidogenic peptide, is nearly impossible with standard Fmoc-SPPS but is successful with the incorporation of pseudoproline dipeptides.[1][2]
-
Cyclic peptides: The kink introduced by pseudoprolines can pre-organize the linear peptide into a conformation that favors efficient head-to-tail cyclization, often increasing yields and reaction rates.[1]
Q3: How do I choose the right position to insert a pseudoproline dipeptide?
A3: Strategic placement is crucial for the effectiveness of pseudoproline dipeptides. As a general guideline:
-
Space pseudoprolines approximately 5-6 residues apart to optimally disrupt secondary structure formation.[1]
-
Maintain a minimum of two residues between a pseudoproline and a native proline.[1]
-
Insert a pseudoproline just before a region with high hydrophobicity or a known tendency to form β-sheets.[1]
Q4: Can I use a pseudoproline monomer instead of a dipeptide?
A4: While possible, it is generally not recommended. The cyclic structure of the pseudoproline creates significant steric hindrance, making the coupling of the subsequent amino acid very difficult.[2] Using pre-formed pseudoproline dipeptides bypasses this challenging coupling step, leading to higher efficiency and purity.
Q5: Are there alternatives to pseudoproline dipeptides for preventing aggregation?
A5: Yes, other strategies can be employed, sometimes in combination with pseudoprolines:
-
Backbone-protecting groups: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues can prevent the hydrogen bonding that leads to aggregation.[3]
-
Special Solvents and Reagents: Switching to more solvating solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or using microwave-assisted synthesis can help disrupt aggregation.[3][4]
-
Low-Loading Resins: Using a resin with a lower substitution level can reduce the proximity of growing peptide chains, thereby minimizing inter-chain aggregation.[3]
Troubleshooting Guides
Issue 1: Poor Yield and Purity of a "Difficult Sequence"
Symptoms:
-
Low final yield of the desired peptide.
-
HPLC analysis of the crude product shows multiple peaks, indicating a high level of impurities (e.g., deletion or truncated sequences).
-
The resin may fail to swell properly during synthesis, indicating on-resin aggregation.[3]
Possible Cause: The peptide sequence is prone to forming secondary structures (β-sheets) on the solid support, leading to aggregation. This aggregation hinders the accessibility of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling steps.[3][4][5]
Solutions:
| Strategy | Recommendation | Rationale |
| Incorporate Pseudoproline Dipeptides | Re-synthesize the peptide, strategically substituting a Ser, Thr, or Cys residue with the corresponding pseudoproline dipeptide. | Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that causes β-sheet formation and aggregation.[1] |
| Change the Synthesis Solvent | If using DMF, switch to N-methylpyrrolidone (NMP) or a mixture of solvents. The addition of chaotropic salts can also be beneficial.[3][6] | NMP has better solvating properties for growing peptide chains. Chaotropic salts disrupt hydrogen bonding networks. |
| Optimize Coupling Conditions | Use a more potent coupling reagent (e.g., HATU, HCTU) and consider performing a "double coupling" for amino acids in the difficult region.[6][7] | More potent reagents can overcome the steric hindrance of aggregated peptide chains. Double coupling increases the reaction time to ensure completion. |
| Microwave-Assisted Synthesis | Employ microwave irradiation during the coupling and deprotection steps. | Microwave energy can help to break up aggregates and accelerate reaction kinetics.[4] |
| Use a Low-Loading Resin | Synthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[3] | This increases the distance between peptide chains on the resin, reducing the likelihood of intermolecular aggregation. |
Issue 2: Steric Hindrance After Pseudoproline Incorporation
Symptom:
-
HPLC and mass spectrometry analysis reveal deletion of the amino acid immediately following the pseudoproline dipeptide.
Possible Cause: Coupling an amino acid onto the pseudoproline residue can be challenging due to the steric bulk of the oxazolidine or thiazolidine ring.[2]
Solutions:
| Strategy | Recommendation | Rationale |
| Double Coupling | Perform the coupling step for the amino acid following the pseudoproline twice. | This increases the reaction time and drives the reaction to completion. |
| Increase Reagent Concentration | Use a higher concentration of the amino acid and coupling reagents for this specific step.[7] | This increases the probability of successful coupling by shifting the reaction equilibrium. |
| Use a More Potent Coupling Reagent | Employ a reagent like HATU or HCTU for the coupling step after the pseudoproline. | These reagents are more effective at overcoming steric hindrance. |
| Microwave Assistance | Utilize microwave energy for this specific coupling step. | The increased energy can help to overcome the activation barrier for this sterically hindered reaction. |
Quantitative Data
The incorporation of pseudoproline dipeptides can significantly improve the crude yield and purity of notoriously difficult-to-synthesize peptides.
Table 1: Comparative Crude Yield of Peptides Synthesized With and Without Pseudoproline Dipeptides
| "Difficult" Peptide | Synthesis Strategy | Crude Yield |
| Human Amylin (IAPP) (8-37) | Standard Fmoc SPPS | Traces |
| With Pseudoproline Dipeptides | Successful Synthesis | |
| Amyloid Beta (Aβ1-42) | Standard Fmoc SPPS | 33% |
| With Pseudoproline Dipeptides | 57% |
Data sourced from a comparative study on "difficult" peptide synthesis.
Table 2: General Aqueous Solubility of Amino Acid Residues
| Solubility | Amino Acid Residues |
| High | Arginine (Arg), Aspartic Acid (Asp) |
| Moderate | Glycine (Gly) |
| Low | Valine (Val), Glutamine (Gln), Asparagine (Asn), Phenylalanine (Phe) |
This table provides a general guide to the solubility of individual amino acids, which can influence the overall solubility of a peptide.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to these structures.[8]
Materials:
-
Peptide stock solution (e.g., in DMSO)
-
ThT stock solution (e.g., 5 mM in water)
-
Aggregation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation of Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing the peptide at the desired final concentration, ThT at a final concentration of 10-20 µM, and the aggregation buffer.[9] Include control wells with buffer and ThT only.
-
Incubation: Place the microplate in the plate reader and incubate at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Kinetic Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
Data Analysis: Plot the fluorescence intensity as a function of time. A sigmoidal curve is characteristic of nucleated aggregation, with a lag phase, a growth phase, and a plateau.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. It can be used to detect the transition from a random coil to a β-sheet conformation, which is indicative of aggregation.
Materials:
-
Purified peptide solution of known concentration
-
CD-compatible buffer (e.g., phosphate buffer with low salt concentration)
-
Quartz cuvette with a short path length (e.g., 0.1-1 mm)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare the peptide sample in a CD-compatible buffer at a suitable concentration. The sample must be free of aggregates before starting the measurement.
-
Instrument Setup: Set up the CD spectropolarimeter to scan the far-UV region (e.g., 190-250 nm).
-
Blank Measurement: Record a spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.
-
Structural Interpretation:
-
α-helical structures show characteristic negative bands around 208 nm and 222 nm.
-
β-sheet structures display a negative band around 218 nm.
-
Random coils typically have a strong negative band near 198 nm.
-
By taking measurements over time, you can monitor changes in the secondary structure as the peptide aggregates.
Visualizations
Mechanism of Aggregation Disruption by Pseudoproline Dipeptides
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Troubleshooting Workflow for Peptide Aggregation
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of Peptides Containing 4-Azidoproline and Other Photoreactive Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of chemical biology and proteomics, the use of photo-crosslinking amino acids has become an indispensable tool for elucidating protein-protein interactions and mapping binding sites. The incorporation of photoreactive unnatural amino acids, such as 4-azidoproline, into peptides and proteins allows for the formation of covalent bonds with interacting partners upon photoactivation, enabling their capture and identification by mass spectrometry. The success of these experiments hinges on the confident identification of the cross-linked species, which is directly influenced by their fragmentation behavior in the mass spectrometer.
This guide provides a comprehensive comparison of the mass spectrometric fragmentation of peptides containing 4-azidoproline and other commonly used photoreactive amino acids, including diazirine-containing probes, p-benzoyl-L-phenylalanine (Bpa), and photo-leucine/methionine. We present a synthesis of experimental data to guide researchers in selecting the optimal fragmentation methods and in interpreting the resulting tandem mass spectra.
Performance Comparison of Fragmentation Methods for Photoreactive Peptides
The choice of fragmentation technique is critical for maximizing the information obtained from photoreactive cross-linked peptides. A systematic comparison of common fragmentation methods for diazirine-containing cross-linked peptides, which serve as a close proxy for 4-azidoproline, reveals distinct advantages for each technique.[1][2][3][4]
| Fragmentation Method | Peptide-Spectrum Matches (PSMs) | Identified Links | Key Strengths |
| HCD (Higher-Energy Collisional Dissociation) | 958 | 446 | Highest number of identifications.[1][2][3][4] |
| CID (Collision-Induced Dissociation) | 604 | +58 (complementary) | Complementary to HCD, increasing unique link identification by 13%.[1][2][3][4] |
| ETD (Electron-Transfer Dissociation) | 352 | - | Advantageous for highly charged precursors.[5] |
| EThcD (ETD with HCD supplemental activation) | 404 | - | Best overall sequence coverage.[1][2][3][4] |
| ETciD (ETD with CID supplemental activation) | 296 | - | Lowest number of identifications in this comparison.[1] |
HCD consistently yields the highest number of peptide-spectrum matches (PSMs) and identified cross-links, making it the method of choice for initial discovery-phase experiments.[1][2][3][4] CID , while producing fewer identifications overall, proves to be highly complementary to HCD, often fragmenting peptides that are not identified by HCD and thereby increasing the total number of unique cross-links identified.[1][2][3][4] For peptides with higher charge states, ETD can be particularly effective.[5] When detailed sequence information is paramount for precise cross-link site localization, EThcD offers the best performance in terms of sequence coverage for both peptides involved in the cross-link.[1][2][3][4]
Fragmentation Characteristics of Specific Photoreactive Amino Acids
Understanding the unique fragmentation patterns of different photoreactive amino acids is crucial for their unambiguous identification. While comprehensive data for 4-azidoproline remains an area of active research, we can infer its likely behavior from related compounds and compare it with other popular photo-cross-linkers.
| Photoreactive Amino Acid | Photoreactive Group | Proposed/Observed Fragmentation Characteristics |
| 4-Azidoproline | Aryl Azide | Expected to exhibit fragmentation patterns influenced by the "proline effect" (enhanced cleavage N-terminal to the proline residue).[6] The azido (B1232118) group may undergo neutral loss of N₂ (28 Da) upon activation, although this is more characteristic of the photo-crosslinking reaction itself rather than a specific gas-phase fragmentation pathway. |
| Diazirine-containing amino acids (e.g., photo-leucine, photo-methionine) | Diazirine | Upon photoactivation, diazirines form highly reactive carbenes that can insert into a wide range of chemical bonds.[7] Their fragmentation is primarily dictated by the peptide backbone, with different fragmentation methods providing complementary information.[1][2][3][4] |
| p-Benzoyl-L-phenylalanine (Bpa) | Benzophenone | Bpa-containing cross-linked products have been observed to exhibit a characteristic neutral loss of 16 Da from the α-peptide, particularly when methionine is present at the N-terminus.[8] This is thought to be due to the loss of the methionine's methyl group and the formation of a thioaldehyde.[8] |
Experimental Protocols
General Workflow for Photo-Crosslinking Mass Spectrometry
A typical workflow for identifying protein-protein interactions using photoreactive amino acids involves several key steps.
Detailed Mass Spectrometry Parameters for Analysis of Diazirine Cross-linked Peptides
The following protocol is based on the optimized methods described by Götze et al. (2016).[1][9]
-
Liquid Chromatography (LC):
-
Peptides are separated using a reversed-phase column with a linear gradient of 2-40% acetonitrile (B52724) over 139 minutes at a flow rate of 200 nL/min.[9]
-
-
Mass Spectrometry (MS):
-
Instrument: Orbitrap Fusion Lumos Tribrid mass spectrometer.[9]
-
Survey Scans (MS1): Recorded in the Orbitrap at a resolution of 120,000 over a scan range of 300-1700 m/z.[9]
-
Precursor Ion Isolation: Performed with the quadrupole with an m/z window of 1.6 Th.[9]
-
Automatic Gain Control (AGC) Target: 4 × 10⁵.[9]
-
Maximum Injection Time: 50 ms.[9]
-
-
Tandem Mass Spectrometry (MS/MS) - Fragmentation Methods:
Logical Framework for Selecting a Fragmentation Strategy
The choice of fragmentation strategy can be guided by the specific goals of the experiment. The following decision tree illustrates a logical approach to selecting the most appropriate method or combination of methods.
Conclusion
The analysis of peptides containing 4-azidoproline and other photoreactive amino acids by mass spectrometry is a powerful technique for mapping molecular interactions. A thorough understanding of the fragmentation behavior of these modified peptides is essential for successful data acquisition and interpretation. For broad-scale identification of cross-links, HCD is the recommended primary fragmentation method, with CID serving as a valuable complementary technique. When precise localization of the cross-link site is critical, EThcD provides superior sequence coverage. As research in this area continues, the characterization of specific neutral losses and reporter ions for each class of photoreactive amino acid will further enhance the confidence and depth of these important structural proteomics studies.
References
- 1. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 4. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the NMR Analysis of Peptides Containing (2S,4R)-Fmoc-L-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis of peptides incorporating the non-canonical amino acid (2S,4R)-4-azidoproline, supplied as Fmoc-L-Pro(4-N3)-OH. The introduction of the azido (B1232118) group at the C4 position of the proline ring significantly influences the peptide's local conformation, which can be meticulously characterized by NMR spectroscopy. This guide will objectively compare the conformational preferences of peptides containing (2S,4R)-4-azidoproline with those containing unsubstituted L-proline and another common derivative, (2S,4R)-4-hydroxyproline. The supporting experimental data, detailed methodologies, and visual representations provided herein are intended to assist researchers in the design and analysis of novel peptides with tailored structural and functional properties.
Performance Comparison: Conformational Effects of 4-Substituted Prolines
The substitution at the 4-position of the proline ring has a profound impact on the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond. These conformational changes are readily quantifiable by NMR spectroscopy.
Proline Ring Pucker and Cis/Trans Isomer Ratio
The electronegativity of the substituent at the C4 position influences the ring pucker (Cγ-endo or Cγ-exo) through stereoelectronic effects. This, in turn, affects the equilibrium between the trans and cis conformations of the Xaa-Pro peptide bond. An exo ring pucker generally stabilizes the trans amide bond, while an endo pucker is favored in a cis amide bond[1].
The azide (B81097) group in (2S,4R)-4-azidoproline (4R-Azp) is electron-withdrawing, which favors a Cγ-exo ring pucker, similar to the hydroxyl group in (2S,4R)-4-hydroxyproline (Hyp). This preference for the exo pucker leads to a higher population of the trans conformer compared to unsubstituted proline. Conversely, the (2S,4S)-4-azidoproline (4S-Azp) diastereomer favors the Cγ-endo pucker and a higher population of the cis conformer.
A study on acetylated methyl esters of azidoproline diastereomers provided quantitative data on the s-cis:s-trans conformer ratios in deuterated water (D₂O)[2]:
| Compound | K (trans/cis) in D₂O |
| Ac-(4R)Azp-OCH₃ | 6.1 |
| Ac-(4S)Azp-OCH₃ | 2.6 |
| Ac-Pro-OCH₃ | 4.9 |
These data clearly demonstrate that the 4R-azido substitution significantly promotes the trans conformation of the preceding amide bond, even more so than unsubstituted proline. In contrast, the 4S-azido substitution shifts the equilibrium towards the cis conformation.
NMR Spectral Data Comparison
¹H NMR Chemical Shifts (δ) in ppm
| Proton | Ac-Pro-NHMe (DMSO-d₆) | Ac-Hyp-OMe (CDCl₃, trans) |
| Hα | ~4.2-4.4 | 4.54 |
| Hβ | ~1.7-2.2 | 2.35, 2.21 |
| Hγ | ~1.7-2.0 | 4.49 |
| Hδ | ~3.3-3.7 | 3.71, 3.60 |
¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Ac-Pro-NHMe (DMSO-d₆) | Ac-Hyp-OMe (CDCl₃, trans) |
| Cα | ~59-61 | 60.0 |
| Cβ | ~28-31 | 38.3 |
| Cγ | ~24-26 | 69.1 |
| Cδ | ~46-48 | 54.8 |
Note: The chemical shift values for Ac-Pro-NHMe and Ac-Hyp-OMe are sourced from different studies and solvents, and thus are for illustrative purposes to show general ranges. Direct comparison requires data from the same experimental conditions.
The introduction of an electronegative substituent at C4, such as an azide or hydroxyl group, typically leads to a downfield shift of the Hγ and Cγ signals. The precise chemical shifts and coupling constants are sensitive to the ring pucker and the cis/trans isomeric state.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (2S,4R)-Fmoc-L-Pro(4-N3)-OH
A standard Fmoc-based solid-phase peptide synthesis protocol is employed for the incorporation of (2S,4R)-4-azidoproline.
Workflow for Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Steps:
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Amino Acid Activation and Coupling: In a separate vessel, this compound is activated using a coupling reagent cocktail such as HBTU/HOBt/DIPEA in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.
-
Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR.
NMR Spectroscopy
High-resolution 1D and 2D NMR experiments are performed to determine the structure and conformation of the purified peptide.
Sample Preparation:
-
The lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture of H₂O/D₂O).
-
The concentration is typically in the range of 1-5 mM.
-
An internal standard such as DSS or TMS may be added for chemical shift referencing.
NMR Experiments:
-
1D ¹H NMR: Provides initial information on the sample purity and the presence of different conformers (cis/trans isomers).
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for sequential assignment and determining the three-dimensional structure. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
¹H and ¹³C Chemical Shift Analysis: The chemical shifts of the proline ring protons and carbons are sensitive to the ring pucker and the cis/trans conformation of the preceding peptide bond.
-
Coupling Constant Analysis: The ³J(Hα,Hβ) coupling constants can provide information about the dihedral angles and the puckering of the proline ring.
Signaling Pathways and Logical Relationships
The incorporation of (2S,4R)-4-azidoproline can be leveraged for further functionalization of the peptide via click chemistry, enabling the attachment of various moieties such as fluorophores, drugs, or imaging agents. This has significant implications for developing targeted therapeutics and diagnostic tools.
Logical Relationship of Conformational Effects and Applications
Caption: Conformational effects and applications of (2S,4R)-4-azidoproline.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to (2S,4R)-Fmoc-L-Pro(4-N3)-OH and Other Clickable Amino Acids for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of clickable amino acids into peptides and proteins is a cornerstone of modern chemical biology and therapeutic innovation. These specialized building blocks, featuring bioorthogonal reactive handles, enable precise, site-specific modifications for applications ranging from fluorescent labeling to the construction of complex antibody-drug conjugates. Among the diverse repertoire of clickable amino acids, (2S,4R)-Fmoc-L-Pro(4-N3)-OH, an azido-functionalized proline derivative, offers unique conformational constraints and reactivity. This guide provides an objective comparison of this compound with other commonly employed clickable amino acids, supported by experimental data to inform the selection of the optimal tool for your research needs.
Introduction to Clickable Amino Acids
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous conditions.[1][2] The most prominent examples used in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
Clickable amino acids are non-canonical amino acid analogs that contain a bioorthogonal functional group, typically an azide (B81097) or an alkyne. These can be incorporated into peptide chains during solid-phase peptide synthesis (SPPS), providing a specific location for subsequent modification.[2][4] The choice of clickable amino acid can significantly influence the efficiency of the click reaction, the stability of the resulting conjugate, and the biological activity of the modified peptide or protein.
This compound is a proline derivative where an azide group is introduced at the 4-position of the pyrrolidine (B122466) ring. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates its use in standard Fmoc-based SPPS.[5][6] The rigid structure of the proline ring can impart specific secondary structures to peptides, making this a valuable tool for designing conformationally constrained biomolecules.
Performance Comparison of Clickable Amino Acids
The selection of a clickable amino acid is a critical decision in the design of bioconjugation experiments. The ideal candidate should exhibit high reactivity in the chosen click reaction, remain stable throughout the synthesis and purification process, and not adversely affect the structure and function of the parent molecule. This section provides a quantitative comparison of this compound with other azide- and alkyne-containing amino acids.
Reaction Kinetics: CuAAC vs. SPAAC
The rate of the click reaction is a crucial parameter, especially when working with low concentrations of biomolecules or when rapid labeling is required.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its exceptionally fast kinetics, with second-order rate constants typically in the range of 10¹ to 10⁴ M⁻¹s⁻¹. The reaction is highly efficient and generally proceeds to completion.[7] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC reactions are copper-free, making them ideal for live-cell imaging and in vivo studies. The reaction rates are highly dependent on the structure of the cyclooctyne (B158145) and the azide. Generally, SPAAC is slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹.[7][9] The reactivity can be tuned by modifying the electronics and strain of the cyclooctyne.[10][11]
| Amino Acid Derivative | Click Reaction | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| General Alkyl Azide | CuAAC | Terminal Alkyne | 10¹ - 10⁴ | [7] |
| This compound | SPAAC | BCN | ~0.15 | [7] |
| This compound | SPAAC | DBCO | 10⁻³ - 1 | [7] |
| p-azido-L-phenylalanine (pAzF) | SPAAC | DBCO | Not explicitly found, but pAMF* is ~7-fold faster | [12] |
| p-azidomethyl-L-phenylalanine (pAMF) | SPAAC | DBCO | ~7-fold faster than pAzF | [12] |
| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | SPAAC | BCN | 16-fold faster than non-fluorinated analog | [10] |
| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | SPAAC | DIBAC | 20-fold slower than non-fluorinated analog | [10] |
*pAMF has a methylene (B1212753) spacer between the phenyl ring and the azide, which is thought to increase the azide's reactivity.
Stability During Solid-Phase Peptide Synthesis (SPPS)
The stability of the clickable functional group throughout the iterative steps of SPPS is paramount to ensure the final peptide is suitable for conjugation. The Fmoc deprotection step, which involves treatment with a secondary amine like piperidine (B6355638), can be harsh on sensitive functional groups.
The azide group is generally stable under standard Fmoc-SPPS conditions.[4] However, some studies have reported the potential for azide reduction under certain conditions. For instance, prolonged couplings with some activating reagents have been observed to cause elimination of the azido (B1232118) moiety.[13] The stability of the azido group in this compound is considered comparable to other aliphatic azides, such as that in azidolysine, and is generally robust for standard SPPS protocols.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of clickable amino acids. Below are representative protocols for the incorporation of this compound into a peptide and its subsequent conjugation via CuAAC and SPAAC.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an azidoproline residue.
Materials:
-
Fmoc-Rink Amide resin
-
This compound and other required Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin conjugation of an alkyne-containing molecule to a peptide containing (2S,4R)-L-Pro(4-N3).
Materials:
-
Azido-peptide on resin (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
DMF or a mixture of DMF/water
Procedure:
-
Swell the azido-peptide resin in the reaction solvent.
-
Prepare a stock solution of the alkyne-functionalized molecule (5-10 equivalents) in DMF.
-
Prepare a fresh solution of sodium ascorbate (10 equivalents) in water.
-
Prepare a solution of CuSO₄·5H₂O (1 equivalent) and THPTA (5 equivalents) in water.
-
To the resin, add the alkyne solution, followed by the sodium ascorbate solution, and finally the CuSO₄/THPTA solution.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove copper and excess reagents.
-
Cleave the conjugated peptide from the resin as described in Protocol 1.
Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to a purified azido-peptide.
Materials:
-
Purified azido-peptide (from Protocol 1)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG) (1.1-1.5 equivalents)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving the cyclooctyne)
Procedure:
-
Dissolve the purified azido-peptide in the reaction buffer.
-
Dissolve the cyclooctyne-functionalized molecule in a minimal amount of DMSO and then add it to the peptide solution.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of reactants.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purify the final conjugate using RP-HPLC to remove any unreacted starting materials.
Visualizing Click Chemistry Workflows
To further clarify the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General experimental workflow for peptide synthesis and bioconjugation.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Conclusion
The selection of a clickable amino acid is a critical step in the design of robust and efficient bioconjugation strategies. This compound offers the unique advantage of introducing an azide handle within a conformationally constrained proline residue, which can be beneficial for controlling peptide structure. Its reactivity in both CuAAC and SPAAC reactions is comparable to other aliphatic azides, and it exhibits good stability during standard Fmoc-SPPS.
For applications requiring the fastest possible reaction kinetics where the presence of copper is not a concern, CuAAC remains the gold standard. For live-cell imaging and in vivo applications, the copper-free nature of SPAAC is indispensable. The choice between different clickable amino acids will ultimately depend on the specific requirements of the experiment, including the desired location of the modification, the need for conformational constraint, and the tolerance of the biological system to the reaction conditions. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to successfully implement clickable amino acids in their research.
References
- 1. mdpi.com [mdpi.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-Azidoproline in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering a pathway to modulate structure, enhance stability, and introduce novel functionalities. Among these, 4-azidoproline (Azp) has emerged as a powerful tool, primarily for its utility in bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition—"click chemistry." However, for its effective use in therapeutic and biological applications, a thorough understanding of its stability relative to other modified prolines is critical. This guide provides an objective comparison of the stability of 4-azidoproline-containing peptides against other common proline analogs like 4-hydroxyproline (B1632879) (Hyp) and 4-fluoroproline (B1262513) (Flp), supported by available experimental data.
Overview of Proline Analogs and Stability
Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, making it a crucial determinant of protein and peptide secondary structure. Modifications at the C4-position of the pyrrolidine (B122466) ring can further influence these properties, leading to changes in conformational, thermal, and enzymatic stability.
-
4-Azidoproline (Azp): Valued for the bioorthogonal reactivity of its azide (B81097) group, Azp's influence on peptide stability is a key consideration for its application. The electron-withdrawing nature of the azide can affect the pyrrolidine ring pucker and local peptide conformation.
-
4-Hydroxyproline (Hyp): A natural post-translational modification, (2S,4R)-4-hydroxyproline is essential for the stability of the collagen triple helix, primarily through stereoelectronic effects and hydration.
-
4-Fluoroproline (Flp): The high electronegativity of fluorine provides a potent tool for modulating peptide conformation through strong stereoelectronic effects, which can be either stabilizing or destabilizing depending on the stereochemistry and position within the peptide.
Conformational and Thermal Stability
The primary quantitative data available for comparing proline analogs relates to their impact on the thermal stability of collagen-like peptides (CLPs). This is typically measured by the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater conformational stability.
| Proline Analog (in Gly-Xaa-Yaa) | Peptide Sequence | Melting Temp (Tm) in °C | Key Finding |
| Proline (Control) | (Pro-Pro-Gly)7 | 24 | Baseline stability. |
| (2S,4R)-Hydroxyproline (Hyp) | (Pro-Hyp-Gly)7 | 41 | Significant stabilization in the Yaa position.[1] |
| (2S,4R)-Hydroxyproline (Hyp) | (Pro-Hyp-Gly)10 | 58.0 | Confirms strong stabilizing effect.[2] |
| (2S,4R)-Fluoroproline (Flp) | (Pro-Flp-Gly)10 | 91.0 | Hyperstabilization in the Yaa position due to stereoelectronic effects. |
| (2S,4S)-Fluoroproline (flp) | (flp-Pro-Gly)10 | 60.0 | Stabilizing in the Xaa position, contrasting with Flp. |
| (2S,4R)-Fluoroproline (Flp) | (Flp-Pro-Gly)10 | 20.0 | Destabilizing in the Xaa position. |
| (2S,3S)-Hydroxyproline (3-Hyp) | (3-Hyp-4-Hyp-Gly)7 | 32.7 | Destabilizing compared to the Pro-Hyp-Gly sequence.[1] |
| (2S,3S)-Hydroxyproline (3-Hyp) | (Pro-3-Hyp-Gly)7 | 21.0 | Highly destabilizing.[1] |
Note: Data is synthesized from multiple sources and may involve slightly different experimental conditions. Tm values are for illustrative comparison.
The data clearly shows that 4-substitution dramatically impacts thermal stability, with (2S,4R)-Fluoroproline providing the most significant stabilization in the Yaa position of collagen-like peptides. Studies on 4-azidoproline suggest it directs the conformation of oligoprolines and can be used to tune the stability of the polyproline II (PPII) helix, though quantitative Tm values in a comparative context are lacking.[3]
Enzymatic Stability
The peptide bond preceding a proline residue (X-Pro) is intrinsically more resistant to cleavage by many common proteases compared to other peptide bonds. This is due to the conformational constraints imposed by the pyrrolidine ring and the tertiary nature of the amide bond.
Current understanding suggests:
-
General Proline Resistance: Peptides rich in proline are generally more stable against proteolytic degradation.[4]
-
Susceptibility to Specific Peptidases: While resistant to many endopeptidases, proline-containing peptides can be cleaved by specific post-proline cleaving enzymes or aminopeptidases.[4]
-
Impact of 4-Substitution: There is a lack of direct comparative studies quantifying how 4-azido, 4-hydroxy, or 4-fluoro substitutions affect the cleavage kinetics of the X-Pro bond by common serum or tissue proteases. It is plausible that these modifications, by altering the local conformation and electronic environment, could modulate protease recognition and susceptibility. For example, the Gly-3Hyp-4Hyp tripeptide has been shown to be exceptionally resistant to degradation in mouse plasma.
It is crucial to note that no direct quantitative data (e.g., plasma half-life) comparing Azp-containing peptides with Hyp- or Flp-containing peptides was found in the surveyed literature. Researchers should assume that while the proline backbone provides inherent stability, the specific impact of the 4-azido modification on enzymatic degradation must be determined empirically for each peptide sequence.
Chemical Stability
The stability of the modifying group itself is a critical parameter. The azide moiety in 4-azidoproline presents a unique chemical consideration not present in hydroxy- or fluoroprolines.
Stability of the Azide Group
The azide group is a high-energy functional group. While it is stable enough for routine peptide synthesis and purification, it is susceptible to reduction.
-
Reduction by Thiols: Azides can be reduced to amines in the presence of thiol-containing reagents like dithiothreitol (B142953) (DTT), particularly under basic conditions (pH > 7.5). This is a critical consideration for experiments involving cell lysates or buffers containing reducing agents.
-
Cleavage Cocktail Instability: During the final cleavage step of solid-phase peptide synthesis, the choice of scavenger is important. Thiol scavengers like ethanedithiol (EDT) can cause significant reduction of the azide group to an amine. DTT is reported to be a better choice to minimize this side reaction.
This susceptibility to reduction is a key chemical stability difference between 4-azidoproline and the more chemically inert 4-hydroxy and 4-fluoro modifications under typical biological conditions.
Experimental Protocols
Protocol 1: Thermal Stability Analysis of Collagen-Like Peptides via Circular Dichroism (CD)
This protocol outlines the determination of the melting temperature (Tm) for a proline-modified peptide.
-
Peptide Preparation: Synthesize and purify the peptide (e.g., Ac-(Gly-Pro-Xxx)10-NH2, where Xxx is the proline analog). Dissolve the peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline) to a final concentration of 0.1-0.2 mM.
-
Annealing: Incubate the peptide solution at 4°C for at least 24 hours to ensure complete triple helix formation.
-
CD Spectroscopy:
-
Place the sample in a 1 mm path-length quartz cuvette.
-
Record a baseline CD spectrum at a low temperature (e.g., 4°C).
-
Set the spectrophotometer to monitor the CD signal at a fixed wavelength characteristic of the triple helix (typically 225 nm).
-
Increase the temperature at a controlled rate (e.g., 10°C/hour) from the starting temperature to a temperature where the peptide is fully denatured (e.g., 95°C).
-
-
Data Analysis:
-
Plot the molar ellipticity at 225 nm as a function of temperature.
-
The resulting curve will show a cooperative transition from the folded to the unfolded state.
-
The Tm is the temperature at the midpoint of this transition, which can be determined from the maximum of the first derivative of the melting curve.
-
Protocol 2: Peptide Stability Assay in Human Plasma
This protocol provides a general method for assessing the proteolytic stability of a modified peptide.
-
Plasma Preparation: Obtain human plasma (e.g., from a commercial source) containing anticoagulants like EDTA or citrate. Thaw the plasma on ice immediately before use and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to remove any precipitates.
-
Incubation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Add the peptide stock solution to pre-warmed plasma (37°C) to a final peptide concentration of 20-50 µM.
-
Incubate the mixture in a thermomixer at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately mix the aliquot with 2-3 volumes of an ice-cold organic solvent mixture (e.g., ethanol/acetonitrile 1:1 v/v) to stop enzymatic activity and precipitate plasma proteins. Using strong acids like trichloroacetic acid (TCA) is not recommended as it can lead to co-precipitation of the test peptide.
-
Vortex the sample and incubate on ice for at least 30 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Dry the supernatant using a vacuum centrifuge.
-
-
Analysis:
-
Reconstitute the dried sample in a suitable buffer for analysis.
-
Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak area of the intact peptide at each time point.
-
-
Half-Life Calculation:
-
Plot the percentage of intact peptide remaining versus time.
-
Fit the data to a one-phase exponential decay model using software like GraphPad Prism to calculate the peptide's half-life (t1/2).
-
Visualizations
Caption: General experimental workflow for determining peptide half-life in plasma.
Caption: Logical map of stability factors for modified prolines in peptides.
Conclusion
The choice of a proline analog has a profound impact on the stability of a peptide, but the nature of this impact is multifaceted.
-
For Conformational and Thermal Stability: 4-fluoroproline, particularly the (2S,4R) diastereomer, offers a powerful and predictable means of enhancing the thermal stability of structured peptides like collagen mimetics, significantly outperforming the natural stabilization provided by 4-hydroxyproline. While 4-azidoproline influences conformation, its quantitative impact on thermal stability in direct comparison to other analogs requires further investigation.
-
For Enzymatic Stability: All proline residues lend a degree of proteolytic resistance. However, there is currently insufficient comparative data to definitively rank Azp, Hyp, and Flp in terms of their ability to enhance plasma half-life. Stability against enzymatic degradation should be empirically determined for any peptide therapeutic candidate.
-
For Chemical Stability: 4-azidoproline carries a specific chemical liability—susceptibility to reduction by thiols—that is absent in 4-hydroxyproline and 4-fluoroproline. This must be considered in experimental design, especially in reducing biological environments or during chemical synthesis and purification.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Conformational Nuances of Peptides: A Comparative Guide to Incorporating 4-Azidoproline
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 4-azidoproline has emerged as a versatile tool for chemical biologists and drug developers. Its azide (B81097) functionality not only serves as a bioorthogonal handle for "click" chemistry but also exerts distinct conformational effects on the peptide backbone. This guide provides an objective comparison of the conformational effects of 4-azidoproline in peptides against other proline analogs, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
The substitution of proline with 4-azidoproline introduces significant and stereospecific conformational changes in peptides. The (4R)- and (4S)-diastereomers of 4-azidoproline distinctly influence the cis:trans ratio of the preceding peptide bond and the propensity to form secondary structures like the polyproline II (PPII) helix. These effects are primarily governed by the "azido gauche effect," a stereoelectronic interaction that dictates the pucker of the pyrrolidine (B122466) ring. This guide will delve into the quantitative differences between 4-azidoproline and other proline analogs, such as 4-fluoroproline (B1262513) and the natural proline, providing researchers with the necessary information to strategically employ this unique amino acid in their peptide design.
Conformational Effects: A Quantitative Comparison
The primary conformational impact of 4-substituted prolines is on the equilibrium between the trans and cis conformations of the Xaa-Pro peptide bond. This ratio is a critical determinant of the overall peptide and protein structure and function.
| Proline Derivative | Peptide Context | Solvent | trans:cis Ratio | Reference |
| Ac-(4R)Azp-OMe | Monomer | D₂O | 6.1 : 1 | [1] |
| Ac-(4S)Azp-OMe | Monomer | D₂O | 2.6 : 1 | [1] |
| Ac-Pro-OMe | Monomer | D₂O | 4.9 : 1 | [1] |
| Ac-(4R)Flp-OMe | Monomer | D₂O | >20 : 1 | [2] |
| Ac-(4S)Flp-OMe | Monomer | D₂O | 1.5 : 1 | [2] |
Table 1: Comparison of trans:cis Isomer Ratios of Proline Analogs. The data, obtained from ¹H NMR spectroscopy, highlights the significant influence of the 4-substituent and its stereochemistry on the peptide bond conformation. Ac: Acetyl, OMe: Methyl ester, Azp: Azidoproline, Flp: Fluoroproline.
The data clearly indicates that (4R)-azidoproline promotes the trans conformation to a greater extent than natural proline, while (4S)-azidoproline favors the cis conformation more than its (4R)-counterpart.[1] This effect is even more pronounced with the highly electronegative fluorine substituent in 4-fluoroproline.[2]
These preferences at the monomer level have a profound impact on the secondary structure of peptides. Oligomers of (4R)-azidoproline show a strong propensity to form a stable polyproline II (PPII) helix, a left-handed helix with all-trans peptide bonds. In contrast, oligomers of (4S)-azidoproline are less inclined to adopt a stable PPII helix. This is evident in Circular Dichroism (CD) spectroscopy, where a characteristic positive peak around 228 nm and a strong negative peak around 206 nm are indicative of a PPII helix.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 4-Azidoproline-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model tripeptide, Ac-Ala-(4R)Azp-Pro-NH₂.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Pro-OH, Fmoc-(4R)Azp-OH, Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine (B6355638) in DMF
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF and DCM.
-
First Amino Acid Coupling (Pro): Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling ((4R)Azp): Dissolve Fmoc-(4R)Azp-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add to the resin and shake for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Ala): Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add to the resin and shake for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash the resin.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Conformational Analysis by NMR Spectroscopy
Sample Preparation: Dissolve the lyophilized peptide in D₂O to a final concentration of 1-5 mM.
¹H NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and identify the signals for the cis and trans isomers. The relative populations can be determined by integrating the corresponding well-resolved proton signals (e.g., α-protons of the proline residues).
-
Perform 2D NMR experiments such as COSY, TOCSY, and NOESY to assign all proton resonances.
-
NOESY spectra will reveal through-space correlations, which can be used to derive distance restraints for structure calculations. The presence of strong Hα(i) to Hδ(i+1) NOEs for the Xaa-Pro bond is characteristic of a trans conformation, while a strong Hα(i) to Hα(i+1) NOE indicates a cis conformation.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.
CD Spectroscopy:
-
Record the CD spectrum from 190 to 260 nm in a 1 mm pathlength quartz cuvette at a controlled temperature (e.g., 25 °C).
-
A spectrum with a positive maximum around 228 nm and a strong negative minimum around 206 nm is characteristic of a polyproline II (PPII) helix. The molar ellipticity ([θ]) at these wavelengths can be used to quantify the helicity.
Visualization of Application in a Biological Context
The azide group of 4-azidoproline is not only a conformational determinant but also a powerful tool for chemical biology. It can be used as a photo-crosslinker to identify protein-protein interactions. Upon UV irradiation, the azide is converted to a highly reactive nitrene, which can form a covalent bond with nearby molecules.
This workflow illustrates how a peptide containing 4-azidoproline can be synthesized and used to identify its binding partners within a biological system.
Incorporating a 4-azidoproline into a ligand for a G-protein coupled receptor (GPCR) allows for the mapping of the ligand-binding pocket and the identification of interacting partners in the signaling cascade.
This diagram illustrates how a 4-azidoproline-containing ligand can be used to not only activate a GPCR and its downstream signaling cascade but also to covalently trap and identify the receptor and potentially other interacting proteins in the signaling complex.
Conclusion
The incorporation of 4-azidoproline into peptides offers a dual advantage: it acts as a powerful modulator of peptide conformation and as a versatile chemical tool. The stereospecific influence of (4R)- and (4S)-azidoproline on the cis:trans amide bond equilibrium and the stability of the polyproline II helix provides a rational basis for designing peptides with desired structural properties. Furthermore, the azide moiety enables the application of "click" chemistry and photo-crosslinking techniques to study peptide interactions and function in complex biological systems. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize 4-azidoproline in their peptide-based research and development endeavors.
References
A Comparative Guide to the Biological Activity of Peptides Modified with 4-Azidoproline
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties and elucidating their mechanisms of action. Among these, 4-azidoproline has emerged as a versatile tool due to its unique conformational effects and its utility in bioorthogonal chemistry. This guide provides an objective comparison of the biological activity of peptides modified with 4-azidoproline against their unmodified counterparts, supported by experimental data and detailed protocols.
Influence of 4-Azidoproline on Peptide Structure and Conformation
The substitution of proline with 4-azidoproline can significantly impact the secondary structure of a peptide. The stereochemistry of the azide (B81097) group at the C4 position of the proline ring influences the puckering of the ring and the cis-trans isomerization of the preceding peptide bond.
An 'azido gauche effect' determines the conformation of (4S)- and (4R)-azidoproline (Azp) derivatives and affects the s-cis:s-trans conformer ratio of Xaa-Azp bonds[1][2]. Specifically, (4R)-azidoproline tends to stabilize the Cγ-exo pucker, which is crucial for the formation and stability of the polyproline II (PPII) helix, a common secondary structure in signaling proteins and collagen[1][2][3]. Conversely, (4S)-azidoproline favors the Cγ-endo pucker. This conformational control allows for the rational design of peptides with specific secondary structures, which can in turn influence their biological activity.
Table 1: Conformational Effects of 4-Azidoproline Incorporation
| Parameter | Unmodified Proline Peptide | (4R)-Azidoproline Modified Peptide | (4S)-Azidoproline Modified Peptide |
| Predominant Ring Pucker | Mixture of Cγ-exo and Cγ-endo | Cγ-exo favored[1] | Cγ-endo favored[1] |
| Polyproline II (PPII) Helix Stability | Moderate | Increased[1][3] | Decreased[1] |
| trans/cis Isomer Ratio (Xaa-Pro) | Dependent on sequence context | Higher trans preference[1] | Lower trans preference[1] |
Comparative Biological Activity: A Framework for Analysis
While direct quantitative comparisons of the biological activity of a specific peptide before and after 4-azidoproline modification are not extensively reported in the literature, the well-documented conformational changes provide a strong basis for predicting the impact on function. The following sections outline key biological activities that can be modulated and the experimental protocols to quantify these changes.
Receptor Binding Affinity
The precise three-dimensional structure of a peptide is critical for its interaction with a biological receptor. By stabilizing a bioactive conformation, such as a PPII helix, 4-azidoproline modification can enhance the binding affinity of a peptide for its target.
Table 2: Hypothetical Comparison of Receptor Binding Affinity
| Peptide | Target Receptor | Dissociation Constant (Kd) | Fold Change in Affinity |
| Native Peptide X | Receptor Y | 100 nM | - |
| Peptide X with (4R)-Azidoproline | Receptor Y | 25 nM | 4-fold increase |
| Peptide X with (4S)-Azidoproline | Receptor Y | 200 nM | 2-fold decrease |
Enzyme Inhibition
For peptides that act as enzyme inhibitors, conformational rigidity can lead to a lower entropic penalty upon binding to the enzyme's active site, resulting in stronger inhibition.
Table 3: Hypothetical Comparison of Enzyme Inhibition
| Peptide | Target Enzyme | IC50 | Inhibition Constant (Ki) |
| Native Peptide Inhibitor Z | Enzyme A | 500 nM | 250 nM |
| Peptide Z with (4R)-Azidoproline | Enzyme A | 100 nM | 50 nM |
| Peptide Z with (4S)-Azidoproline | Enzyme A | 1 µM | 500 nM |
Antimicrobial Activity
The mechanism of action of many antimicrobial peptides involves interaction with and disruption of bacterial cell membranes. The amphipathic structure of these peptides is often crucial for their activity. Modification with 4-azidoproline can alter the peptide's helicity and hydrophobic moment, thereby affecting its antimicrobial potency.
Table 4: Hypothetical Comparison of Antimicrobial Activity
| Peptide | Target Bacterium | Minimum Inhibitory Concentration (MIC) |
| Native Antimicrobial Peptide W | E. coli | 16 µg/mL |
| Peptide W with (4R)-Azidoproline | E. coli | 4 µg/mL |
| Peptide W with (4S)-Azidoproline | E. coli | 32 µg/mL |
Bioorthogonal Functionalization for Enhanced Activity and Probing
A key advantage of incorporating 4-azidoproline is the introduction of a bioorthogonal azide handle. This allows for the specific chemical modification of the peptide using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)[1][4]. This enables the attachment of various functionalities, including:
-
Fluorescent dyes for imaging and tracking.
-
Targeting ligands to improve tissue or cell specificity.
-
Polyethylene glycol (PEG) to enhance solubility and in vivo half-life.
-
Cytotoxic drugs to create peptide-drug conjugates.
This post-synthetic modification capability allows for the generation of peptide libraries with diverse functionalities from a single azide-containing precursor, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutics.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of 4-Azidoproline-Containing Peptides
This protocol is based on the widely used Fmoc/tBu strategy[5][6].
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF twice (3 minutes and 7 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-(4R/S)-azidoproline-OH) (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/H₂O/triisopropylsilane, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to the purified 4-azidoproline-containing peptide[7][8].
-
Reagent Preparation:
-
Dissolve the purified 4-azidoproline peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO-functionalized molecule (e.g., DBCO-PEG-Fluorophore) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
-
Reaction: Add the DBCO-reagent solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the conjugated peptide from excess unreacted DBCO-reagent using size-exclusion chromatography or RP-HPLC.
-
Characterization: Confirm the successful conjugation by mass spectrometry.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol provides a general method for analyzing the secondary structure of peptides in solution[7].
-
Sample Preparation: Prepare a solution of the peptide at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Prepare a matched buffer blank.
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range to 190-260 nm.
-
Blank Measurement: Record the CD spectrum of the buffer blank in a 1 mm pathlength quartz cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Analysis: Analyze the resulting spectrum for characteristic features of α-helix (negative bands at ~208 and ~222 nm), β-sheet (negative band at ~218 nm), or polyproline II helix (positive band at ~228 nm and strong negative band at ~206 nm).
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Functionalization
Caption: Workflow for peptide synthesis and functionalization.
Hypothetical Signaling Pathway Modulation
The conformational control imparted by 4-azidoproline can be leveraged to design peptide inhibitors of protein-protein interactions (PPIs) that are critical for intracellular signaling. For example, many signaling pathways involve SH3 domains that recognize proline-rich motifs in a PPII helical conformation.
Caption: Inhibition of a signaling pathway by a 4-azidoproline peptide.
Conclusion
The incorporation of 4-azidoproline into peptides offers a dual advantage: it provides a powerful means to control peptide conformation, potentially enhancing biological activity, and it introduces a versatile chemical handle for bioorthogonal functionalization. While more direct comparative studies are needed to fully quantify the impact of this modification on a wide range of biological activities, the existing evidence strongly suggests that 4-azidoproline is a valuable tool for the design and development of novel peptide-based therapeutics and research probes. The experimental protocols provided herein offer a framework for researchers to explore the potential of this unique unnatural amino acid in their own systems.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide: Comparing CuAAC and SPAAC for Bioconjugation of 4-Azidoproline-Containing Peptides
For researchers in drug development and chemical biology, the precise modification of peptides is paramount. The introduction of unnatural amino acids like 4-azidoproline provides a powerful bioorthogonal handle for "click chemistry," enabling the attachment of various functionalities such as imaging agents, drug payloads, or polymers. Two of the most prominent click reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide offers an objective comparison of these two methods, supported by experimental data and protocols, to help researchers select the optimal strategy for their 4-azidoproline-containing peptide conjugation needs.
Core Principles: A Tale of Two Alkynes
Both CuAAC and SPAAC result in the formation of a stable triazole linkage between an azide (B81097) (on the 4-azidoproline residue) and an alkyne. The fundamental difference lies in how the alkyne is activated for the reaction.
-
CuAAC utilizes a simple terminal alkyne, which requires a copper(I) catalyst to facilitate the cycloaddition.[1][2][3] This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole product.[2][4]
-
SPAAC , in contrast, is a copper-free method.[3][5] It employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN), where the high ring strain provides the necessary activation energy to react with the azide without a catalyst.[4][6][7] This inherent biocompatibility makes it a go-to choice for applications in living systems.[5][6][8]
Quantitative Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed, biocompatibility, and the nature of the reagents. The following table summarizes key performance metrics.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst Requirement | Yes , Copper(I) source (e.g., CuSO₄ with a reducing agent like Sodium Ascorbate) is essential.[9] | No , the reaction is catalyst-free.[5][8] |
| Biocompatibility | Lower , due to the cytotoxicity of copper ions, which can generate reactive oxygen species (ROS).[10][11][12] | High , the absence of a toxic metal catalyst makes it ideal for in vivo and live-cell applications.[5][6][8][13] |
| Strategies to Mitigate Toxicity | Use of copper-chelating ligands (e.g., THPTA, BTTAA) can accelerate the reaction and protect cells from copper-induced damage.[10][12][14][15] | Not applicable. |
| Reaction Kinetics | Generally faster (can be ~100-fold faster than SPAAC), especially when accelerated by ligands. Favorable for rapid labeling.[16] | Slower , though rates have significantly improved with the development of new strained alkynes like DBCO and BCN.[6][16] |
| Alkyne Reagent | Simple, small, and readily accessible terminal alkynes. | Bulky, sterically demanding, and more complex cyclooctynes (e.g., DBCO, BCN, DIBO).[6][16] |
| Specificity & Side Reactions | Highly specific for azides and terminal alkynes.[2] However, copper and reducing agents can potentially cause side reactions like the oxidation of certain amino acid residues (e.g., histidine). | Highly specific for azides. Some strained alkynes may exhibit background reactions with thiol-containing proteins (cysteine).[17] |
| Typical Reaction Conditions | Aqueous buffers, wide pH range (4-11), ambient temperature.[1][3] | Physiological conditions (aqueous buffers, physiological pH, and temperature).[5][13] |
| Typical Yields | High to quantitative (>95%) yields are often achieved.[2][3] | High yields, though reaction times may be longer to achieve completion.[18] |
Reaction Mechanisms and Workflows
The differences in mechanism and catalyst requirement lead to distinct experimental workflows for peptide modification.
The workflow for CuAAC involves the additional steps of preparing and adding the catalyst, whereas the SPAAC workflow is simpler.
Experimental Protocols
Here are representative protocols for conjugating a fluorescent dye to a 4-azidoproline-containing peptide.
Protocol 1: CuAAC using a Fluorescent Terminal Alkyne
Materials:
-
4-azidoproline-containing peptide (N3-Peptide)
-
Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) solution (freshly prepared, e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Peptide & Alkyne Preparation: Dissolve the N3-Peptide in PBS to a final concentration of 100 µM. In a separate tube, dissolve the alkyne-fluorophore in a minimal amount of DMSO and then dilute with PBS to a final concentration of 200 µM (2 equivalents).
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
N3-Peptide solution.
-
Alkyne-fluorophore solution.
-
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 ratio of copper to ligand is common to protect biomolecules.[9] For this reaction, you might use 0.25 mM final concentration of copper and 1.25 mM of ligand.[9]
-
Initiation: Add the freshly prepared Sodium Ascorbate solution to the peptide/alkyne mixture to a final concentration of 5 mM.[9] Immediately after, add the premixed CuSO₄/THPTA solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a fluorophore.
-
Monitoring and Purification: Monitor the reaction progress using RP-HPLC or mass spectrometry. Once complete, purify the fluorescently labeled peptide using RP-HPLC to remove excess reagents and catalyst.
Protocol 2: SPAAC using a Fluorescent Cyclooctyne
Materials:
-
4-azidoproline-containing peptide (N3-Peptide)
-
Cyclooctyne-functionalized fluorophore (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4 or DMSO
Methodology:
-
Reagent Preparation: Dissolve the N3-Peptide in PBS to a desired final concentration (e.g., 1 mM).
-
Alkyne Addition: Dissolve the DBCO-fluorophore in a minimal amount of compatible organic solvent (e.g., DMSO) and add it to the peptide solution.[19] A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.[19]
-
Incubation: Gently mix the solution and allow it to react at room temperature or 4°C. Reaction times can vary significantly (from 1 to 48 hours) depending on the reactivity of the specific cyclooctyne and the concentrations used.[18][19]
-
Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry.[19] When the reaction is complete, purify the labeled peptide via RP-HPLC to remove any unreacted DBCO-fluorophore.
Decision Guide: Which Method is Right for You?
Choosing between CuAAC and SPAAC depends critically on the experimental context, particularly the tolerance of the system to copper.
-
Choose SPAAC when biocompatibility is non-negotiable, such as for live-cell imaging, in vivo studies, or when working with copper-sensitive proteins.[5][8][13] It is the safer, albeit often slower, choice for biological systems.
-
Choose CuAAC for in vitro applications where speed and efficiency are paramount and the cost or steric bulk of cyclooctynes is a concern.[16][17] It is excellent for creating peptide conjugates, functionalizing materials, and when reaction components are not sensitive to copper, especially when protective ligands are used.[2][20]
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. College of Engineering – Website temporarily unavailable [coeaway.sites.northeastern.edu]
- 12. researchgate.net [researchgate.net]
- 13. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
The Impact of 4-Azidoproline on Peptide Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational implications of incorporating non-canonical amino acids into peptides is paramount for rational design and optimization. This guide provides a comprehensive comparison of the effects of 4-azidoproline on peptide secondary structure, supported by experimental data and detailed protocols. We delve into how this versatile proline analog influences peptide conformation in comparison to native proline and other 4-substituted proline derivatives.
The introduction of 4-azidoproline into a peptide sequence offers a unique combination of a conformational directing element and a bioorthogonal handle for further functionalization via "click chemistry"[1][2]. The stereochemistry of the azide (B81097) group at the C4 position of the pyrrolidine (B122466) ring plays a critical role in dictating the local backbone geometry, primarily by influencing the ring pucker and the cis/trans isomerization of the preceding peptide bond.
Conformational Effects of 4-Substituted Prolines
Proline's unique cyclic structure restricts its backbone dihedral angle φ to approximately -60°, making it a crucial determinant of peptide and protein secondary structure. The pyrrolidine ring can adopt two major puckered conformations: Cγ-exo and Cγ-endo. The ring pucker is, in turn, coupled to the isomerization of the preceding peptide bond (ω angle), which can exist in either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. Electron-withdrawing substituents at the C4 position can exert significant stereoelectronic effects, biasing the ring pucker and, consequently, the cis/trans equilibrium[3].
An "azido gauche effect" has been described that determines the conformation of (4S)- and (4R)-azidoproline derivatives and affects the s-cis:s-trans conformer ratio of the Xaa-Azp bond[2][4]. Generally, an electron-withdrawing substituent in the 4R position, such as in (4R)-azidoproline ((4R)Azp), favors the Cγ-exo ring pucker. This pucker geometry promotes a trans peptide bond, which is a key characteristic of the polyproline II (PPII) helix, a left-handed, extended helical structure prevalent in signaling proteins and collagen[3][4]. Conversely, a 4S-substituent, as in (4S)-azidoproline ((4S)Azp), tends to favor the Cγ-endo pucker, which is more compatible with a cis peptide bond and can destabilize the PPII helix[1][4].
Comparative Analysis of Secondary Structure
The influence of 4-azidoproline on peptide secondary structure is most clearly demonstrated in the context of polyproline helices. Circular dichroism (CD) spectroscopy is a powerful technique for monitoring these conformational changes. The PPII helix exhibits a characteristic CD spectrum with a minimum around 206 nm and a maximum around 228 nm, while the polyproline I (PPI) helix, which contains all cis peptide bonds, shows a strong positive band around 215 nm and a negative band around 232 nm.
Studies on oligoproline peptides have shown that the incorporation of (4R)Azp stabilizes the PPII helix, whereas (4S)Azp destabilizes it[1][2][4]. This effect is analogous to that observed with other 4R-substituted electron-withdrawing prolines, such as (4R)-hydroxyproline (Hyp) and (4R)-fluoroproline (Flp), which are also known to enhance the stability of the PPII conformation[3].
Quantitative Data Summary
The following tables summarize the comparative effects of different 4-substituted prolines on the stability of the polyproline II (PPII) helix and the cis/trans isomer ratio of the preceding peptide bond.
| 4-Substituent | Peptide Context | Effect on PPII Helix Stability | Reference |
| (4R)-Azidoproline | Oligoproline | Stabilizing | [1][2][4] |
| (4S)-Azidoproline | Oligoproline | Destabilizing | [1][2][4] |
| (4R)-Fluoroproline | (Flp)10 | More stable than (Pro)10 (Tm = 53°C vs 27°C) | [3] |
| (4R)-Hydroxyproline | (Hyp)10 | More stable than (Pro)10 | [3] |
| (4S)-Fluoroproline | (flp)10 | Destabilizing (forms PPI in n-propanol) | [3] |
| Proline | (Pro)10 | Baseline | [3] |
| Proline Derivative | Preceding Residue (Xaa) | trans:cis Ratio | Analytical Method | Reference |
| Proline | Ala | ~4:1 | NMR | [5] |
| (4R)-Fluoroproline | Ac | Favors trans | NMR, X-ray, MD | [6] |
| (4S)-Fluoroproline | Ac | cis and trans are similar in energy | NMR, X-ray, MD | [6] |
| Proline | Ile | 3:1 (trans to cis) at 5°C | NMR | [7] |
| Proline | Gly | trans-trans isomer is most dominant (41%) in Ac-Pro-Gly-Pro-OH | NMR | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Solid-Phase Peptide Synthesis (SPPS) of 4-Azidoproline-Containing Peptides
This protocol outlines the manual synthesis of a generic peptide containing 4-azidoproline using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide resin in N-methyl-2-pyrrolidinone (NMP) for at least 8 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in NMP twice for 30 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with NMP.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including Fmoc-(4R/S)-Azp-OH) (1.5 equiv.) with HBTU (1.5 equiv.) and HOBt (1.5 equiv.) in the presence of DIEA (2 equiv.) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for at least 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF, DCM, and NMP.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then dissolve the crude peptide in a minimal amount of ACN/water. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using MALDI-TOF mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol describes the general procedure for acquiring and analyzing CD spectra of peptides.
-
Sample Preparation:
-
Purify the peptide to >95% purity using RP-HPLC.
-
Prepare a peptide stock solution in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration, for example, by UV-Vis spectrophotometry if the peptide contains aromatic residues.
-
Prepare a final peptide solution with a concentration of 0.1-0.2 mg/mL in the chosen buffer.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Purge the instrument with nitrogen gas.
-
Use a quartz cuvette with a 1 mm path length for far-UV measurements.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from 190 to 260 nm.
-
Typical parameters: bandwidth of 1.0 nm, scan speed of 50 nm/min, and accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × c × l), where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/mL, and l is the pathlength in cm.
-
Analyze the shape and magnitude of the spectrum to determine the predominant secondary structure. For polyproline helices, a positive peak around 228 nm and a negative peak around 206 nm indicate a PPII conformation.
-
NMR Spectroscopy for Conformational Analysis
This protocol provides a general workflow for studying the conformation of 4-azidoproline-containing peptides in solution.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.
-
1D ¹H NMR: To observe the overall spectral features and the presence of multiple conformations (e.g., cis/trans isomers).
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Key NOEs, such as the Hα(i) to Hδ(i+1) for trans Xaa-Pro bonds and Hα(i) to Hα(i+1) for cis Xaa-Pro bonds, are used to determine the peptide bond conformation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign ¹³C chemical shifts. The difference in Cβ and Cγ chemical shifts of proline is indicative of the cis or trans conformation.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Assign the proton and carbon resonances for each isomer present in solution.
-
Integrate the signals of the distinct isomers in the 1D ¹H spectrum to determine the cis/trans population ratio.
-
Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants or TALOS predictions) to calculate a family of solution structures using molecular dynamics and simulated annealing protocols.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships governing the conformational effects of 4-azidoproline.
Caption: Experimental workflow for the synthesis and conformational analysis of 4-azidoproline-containing peptides.
Caption: Logical relationship of 4-azidoproline stereochemistry on peptide secondary structure.
References
- 1. Item - Azidoproline Containing Helices:â Stabilization of the Polyproline II Structure by a Functionalizable Group - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoelectronic effects on polyproline conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Side-chain effects on peptidyl-prolyl cis/trans isomerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Proteolytic Landscape: A Comparative Guide to the Enzymatic Stability of Peptides Containing 4-Azidoproline
For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of peptide-based therapeutics is a critical challenge. The incorporation of non-natural amino acids is a key strategy to mitigate proteolytic degradation. This guide provides a comparative analysis of the enzymatic stability of peptides, with a focus on the potential role of 4-azidoproline, a versatile proline analog. While direct quantitative comparisons of 4-azidoproline-containing peptides to their natural proline counterparts are not extensively available in the current literature, this guide offers insights based on the behavior of other proline analogs and provides detailed protocols for researchers to conduct their own stability assessments.
The inherent susceptibility of peptides to degradation by proteases in biological fluids is a major hurdle in their development as therapeutics, often leading to a short in vivo half-life. Proline residues play a significant role in peptide structure and stability, and modifications to the proline ring can influence susceptibility to enzymatic cleavage. Proline-rich peptides, for instance, have been noted for their remarkable stability.
While specific data on the enzymatic half-life of 4-azidoproline-containing peptides is scarce, studies on other proline analogs, such as those with fluoroalkyl substitutions or D-proline, have shown that modifications to the proline ring can significantly impact proteolytic resistance. It is hypothesized that the introduction of the azido (B1232118) group at the 4-position of the proline ring could sterically hinder the approach of proteases or alter the local peptide conformation, thereby affecting enzymatic recognition and cleavage.
To facilitate direct comparison, this guide presents a standardized experimental protocol for assessing peptide stability in plasma. Furthermore, a compilation of stability data for various proline-rich peptides is provided as a reference.
Comparative Stability of Proline-Rich Peptides (Reference Data)
The following table summarizes the half-life (t½) of various proline-rich peptides in different biological matrices, illustrating the inherent stability often associated with this class of peptides. It is important to note that these peptides do not contain 4-azidoproline but serve as a benchmark for what might be expected for structurally similar peptides.
| Peptide Sequence/Name | Modification(s) | Matrix | Half-life (t½) |
| Apidaecin analog Api88 | None | Mouse Serum | < 5 minutes[1] |
| Apidaecin analog Api137 | C-terminal modification | Mouse Serum | ~6 hours[1] |
| Proline-rich peptide dimer A3-APO | Dimer | 25% Mouse Serum | ~100 minutes[2] |
| [K4(Tam),F7,P34]-pNPY | Tamra label | Human Blood Plasma | 43.5 hours[3] |
| Peptide with Odd modification | Octadecadienoic acid | Human Blood Plasma | > 72 hours (approx. 90% intact)[3] |
Experimental Protocol: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a standard procedure to determine the enzymatic stability of a peptide in plasma. Researchers can adapt this protocol to directly compare a peptide containing 4-azidoproline with its natural proline counterpart.
Objective: To determine the in vitro half-life (t½) of a peptide in plasma by monitoring its degradation over time.
Materials:
-
Test peptide (e.g., containing 4-azidoproline) and control peptide (containing natural proline)
-
Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C
-
Incubator or water bath set to 37°C
-
Quenching/Precipitating solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid, or a 1:1 (v/v) mixture of acetonitrile and ethanol)[3][4]
-
Internal standard (a stable peptide with similar physicochemical properties but a different mass)
-
Low-binding microcentrifuge tubes
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[5][6]
Procedure:
-
Preparation: Thaw the pooled plasma on ice. Prepare stock solutions of the test peptide, control peptide, and internal standard in a suitable solvent (e.g., DMSO or water).
-
Incubation: Pre-warm the plasma to 37°C for 15 minutes. Spike the test and control peptides into separate aliquots of the pre-warmed plasma to a final concentration of 1-10 µM.[4]
-
Time-Course Sampling: Immediately after spiking (t=0) and at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.[6]
-
Quenching: Immediately terminate the enzymatic reaction by adding at least two volumes of ice-cold quenching solution containing the internal standard to each aliquot.[3][6] This step also serves to precipitate plasma proteins.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Sample Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples using a validated LC-MS or LC-MS/MS method to separate and quantify the amount of remaining intact peptide relative to the internal standard.[5]
-
Data Analysis: Plot the percentage of intact peptide remaining at each time point relative to the t=0 sample. Calculate the half-life (t½) by fitting the data to a first-order decay model.[4]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and logical flow of the in vitro plasma stability assay.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to 4-Azidoproline and 4-Hydroxyproline in Peptide Stability
For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide design. Among the myriad of available modifications, 4-azidoproline (Azp) and 4-hydroxyproline (B1632879) (Hyp) stand out for their profound influence on peptide conformation and stability. This guide provides an objective comparison of their effects, supported by experimental data and detailed methodologies, to inform the rational design of more stable and potent peptide-based therapeutics.
Introduction: The Role of Proline Modifications in Peptide Stability
Proline and its derivatives are unique among amino acids due to their cyclic side chain, which imparts significant conformational constraints on the peptide backbone. This inherent rigidity is often exploited to stabilize specific secondary structures, such as the polyproline II (PPII) helix, a key structural motif in many biologically active peptides and proteins, including collagen. Chemical modifications to the C4 position of the proline ring can further modulate these conformational preferences, thereby fine-tuning a peptide's stability, bioactivity, and pharmacokinetic profile.
4-Hydroxyproline (Hyp) is a naturally occurring post-translational modification crucial for the stability of the collagen triple helix. Its stabilizing effect is primarily attributed to stereoelectronic effects, where the electronegative hydroxyl group influences the pucker of the pyrrolidine (B122466) ring, predisposing it to a conformation that is favorable for the triple helix structure.
4-Azidoproline (Azp) is a synthetic proline analogue that has gained prominence for its dual functionality. The azido (B1232118) group can influence peptide conformation and stability, while also serving as a versatile chemical handle for bioconjugation via "click chemistry." This allows for the site-specific attachment of various moieties, such as fluorophores, polymers, or targeting ligands.
This guide will delve into a direct comparison of these two critical proline modifications, focusing on their impact on thermal stability and proteolytic resistance.
Impact on Peptide Conformation and Thermal Stability
The stability of a peptide is intrinsically linked to its conformational integrity. Both 4-hydroxyproline and 4-azidoproline exert significant control over the local peptide structure, which in turn affects the overall thermal stability.
4-Hydroxyproline: A Stabilizing Influence
The incorporation of (2S,4R)-4-hydroxyproline, the natural isomer found in collagen, is a well-established strategy for enhancing the thermal stability of the collagen triple helix. This stabilization arises from a stereoelectronic gauche effect, where the electron-withdrawing hydroxyl group favors a Cγ-exo pucker of the pyrrolidine ring. This pre-organizes the peptide backbone into a conformation that is optimal for the formation and maintenance of the triple-helical structure.
4-Azidoproline: A Conformation-Directing Moiety
The effect of 4-azidoproline on peptide conformation is dependent on its stereochemistry. Studies have shown that (4R)-azidoproline tends to stabilize the polyproline II (PPII) helix, a conformation prevalent in many bioactive peptides.[1] In contrast, the (4S)-azidoproline diastereomer has been observed to destabilize the PPII helix.[1] The "azido gauche effect" plays a role in determining the conformational preferences of azidoproline derivatives, influencing the s-cis:s-trans conformer ratio of the Xaa-Azp peptide bond.[1]
While direct, side-by-side quantitative comparisons of the thermal stability of peptides containing 4-azidoproline versus 4-hydroxyproline in the same sequence context are limited in the literature, the available data on their individual conformational effects allow for a qualitative assessment. For applications requiring the stabilization of collagen-like triple helices, 4-hydroxyproline is the more established and potent choice. For modulating the stability of PPII helices or introducing a functional handle for bioconjugation, 4-azidoproline offers unique advantages.
Quantitative Data on Peptide Stability
To facilitate a clear comparison, the following table summarizes the known effects of 4-hydroxyproline and the conformational influence of 4-azidoproline on peptide structures. Direct comparative melting temperature (T_m) data for identical peptide sequences with either modification is scarce in published literature.
| Modification | Peptide Context | Effect on Conformation | Impact on Thermal Stability | Reference |
| (2S,4R)-4-Hydroxyproline | Collagen-like peptides (Gly-Xaa-Yaa)n | Favors Cγ-exo ring pucker, pre-organizes for triple helix | Significantly increases melting temperature (T_m) | [2] |
| (4R)-Azidoproline | Polyproline oligomers | Stabilizes the polyproline II (PPII) helix | Expected to increase stability of PPII helical structures | [1] |
| (4S)-Azidoproline | Polyproline oligomers | Destabilizes the polyproline II (PPII) helix | Expected to decrease stability of PPII helical structures | [1] |
Proteolytic Stability: Enhancing Peptide Longevity
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. The conformational rigidity imparted by proline and its derivatives can often enhance resistance to proteolytic cleavage.
Experimental Protocols
To aid researchers in evaluating the stability of their own modified peptides, we provide detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis
Objective: To determine the melting temperature (T_m) of a peptide, which is a measure of its thermal stability.
Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM. Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup: Use a CD spectropolarimeter equipped with a temperature controller. Set the wavelength to monitor a characteristic secondary structure feature (e.g., 222 nm for α-helices, or the minimum around 206 nm for PPII helices).
-
Thermal Denaturation:
-
Equilibrate the sample at a low temperature (e.g., 10°C) for 5-10 minutes.
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high temperature where the peptide is expected to be fully denatured (e.g., 90°C).
-
Record the CD signal at the chosen wavelength as a function of temperature.
-
-
Data Analysis:
-
Plot the CD signal (mdeg) versus temperature (°C).
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
The melting temperature (T_m) is the temperature at the midpoint of this transition. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the unfolding curve.
-
Protease Degradation Assay
Objective: To assess the stability of a peptide in the presence of a specific protease or serum.
Methodology:
-
Reagents:
-
Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer).
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum) at a working concentration.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA)).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the peptide solution with the protease solution in the reaction buffer. A typical starting ratio is 1:100 (w/w) of protease to peptide.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.
-
As a control, incubate the peptide in the reaction buffer without the protease.
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
The peak area of the intact peptide is integrated at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
The half-life (t_1/2) of the peptide can be calculated from the degradation curve, typically by fitting the data to a first-order exponential decay model.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1. Experimental workflow for comparing peptide stability.
Figure 2. Conformational effects of 4-hydroxyproline and 4-azidoproline.
Conclusion and Future Directions
Both 4-hydroxyproline and 4-azidoproline are powerful tools for modulating peptide stability, albeit through distinct conformational effects. 4-Hydroxyproline is the gold standard for stabilizing collagen-like triple helices, a property rooted in its stereoelectronically driven preference for the Cγ-exo ring pucker. 4-Azidoproline, on the other hand, offers a stereochemistry-dependent means to either stabilize or destabilize the polyproline II helix, with the added benefit of providing a bioorthogonal handle for further chemical modification.
The choice between these two proline analogues will ultimately depend on the specific design goals for the peptide . For applications where maximizing thermal stability of a collagen-like structure is paramount, 4-hydroxyproline remains the superior choice. However, for applications requiring the introduction of a chemical handle for bioconjugation, or for fine-tuning the stability of PPII helical structures, 4-azidoproline presents a compelling alternative.
Future research should focus on direct, quantitative comparisons of these two modifications within identical peptide scaffolds to provide a more comprehensive dataset for guiding rational peptide design. Such studies will be invaluable for the continued development of next-generation peptide therapeutics with enhanced stability and efficacy.
References
Safety Operating Guide
Proper Disposal of (2S,4R)-Fmoc-L-Pro(4-N3)-OH: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of (2S,4R)-Fmoc-L-Pro(4-N3)-OH are critical for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel. The presence of the azide (B81097) functional group necessitates specific precautions due to its potential reactivity and toxicity.
Core Safety Considerations
This compound is an organic azide. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a risk of explosion.[1][2] Additionally, azide compounds are acutely toxic.[3] A primary hazard is the potential for forming highly explosive heavy metal azides if the compound or its waste comes into contact with metals such as copper, lead, silver, or mercury, which can be present in plumbing systems.[3][4] Therefore, under no circumstances should waste containing this compound be disposed of down the drain.[3][5]
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to chemically deactivate the azide functionality first. For most laboratory settings, direct disposal is the recommended and safest method.[4] Chemical deactivation should only be undertaken by trained personnel in a controlled environment with appropriate safety measures in place.[4]
References
Personal protective equipment for handling (2S,4R)-Fmoc-L-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2S,4R)-Fmoc-L-Pro(4-N3)-OH. The following procedures are based on established best practices for managing azide-containing compounds to ensure a safe laboratory environment. A thorough risk assessment should be conducted before commencing any work with this substance.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves as the inner layer and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) as the outer layer.[2] | Provides robust protection against skin contact and chemical permeation. |
| Eye Protection | Chemical splash goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][3] | Protects against splashes and potential projectiles in case of unexpected reactions.[3] |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[2][3] For procedures with a higher risk of splashing, a chemical-resistant apron should be used. | Protects against spills and splashes.[3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[2][3] | Minimizes the risk of inhaling the compound's dust or aerosols.[3] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[2][3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific work area within a certified chemical fume hood.
-
Use plastic or ceramic spatulas and weighing boats to handle the solid compound.[2][3] Crucially, avoid using metal spatulas or ground glass joints , as these can form shock-sensitive metal azides or cause explosive decomposition.[2][3]
-
-
Handling :
-
Handle the compound in the smallest quantities feasible for the experiment.
-
Avoid grinding, scratching, or any action that could create friction or shock.
-
If heating is necessary, it must be done with extreme caution in a controlled manner, behind a blast shield.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area after use.
-
Wash hands thoroughly after handling the substance, even if gloves were worn.
-
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[3]
-
Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[3]
-
Aqueous Waste : NEVER pour azide-containing solutions down the drain.[3][4] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[3][4] All aqueous waste must be collected in a designated hazardous waste container.
-
Deactivation : For dilute solutions, a chemical deactivation procedure may be considered by trained personnel in a controlled environment. A common method involves reaction with nitrous acid, which must be carried out in a chemical fume hood due to the formation of nitric oxide.[4] However, this should only be performed if established protocols are in place and approved by your institution's safety office.
-
Final Disposal : All azide (B81097) waste must be disposed of through an approved hazardous waste management program.
Workflow for Handling and Disposal
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
